Zinc chloride, hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
zinc;dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMNMOHKSNOKO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60723824 | |
| Record name | Zinc chloride--water (1/2/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29604-34-0, 21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Hydrates of Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various hydrated forms of zinc chloride (ZnCl₂). An inorganic compound with significant applications in organic synthesis, textile processing, and as a metallurgical flux, its hygroscopic nature leads to the formation of several stable hydrates.[1][2][3] Understanding the specific properties and interconversion of these hydrates is critical for their effective application in research and development.
Introduction to Zinc Chloride Hydrates
Zinc chloride is a white, crystalline, and highly deliquescent solid that readily absorbs moisture from the atmosphere to form a series of hydrates with the general formula ZnCl₂(H₂O)n.[4][5] The coordination chemistry in aqueous solutions is complex, involving competition between chloride ions and water molecules for coordination around the Zn²⁺ ion, leading to the formation of various chloro-aqua complexes.[1][4] At least five distinct crystalline hydrates have been well-characterized, each with unique structural properties and stability ranges.[1][6][7]
Known Hydrates of Zinc Chloride
Several hydrated forms of zinc chloride have been identified, with the most common being the monohydrate, 1.33-hydrate, 2.5-hydrate, trihydrate, and 4.5-hydrate.[1] The formation and stability of these hydrates are dependent on factors such as temperature and the concentration of the aqueous zinc chloride solution.[1][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the known hydrates of zinc chloride.
| Hydrate (B1144303) Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) | Melting Point (°C) | Structural Formula |
| ZnCl₂·H₂O | 154.30 | --- | --- | --- | --- |
| ZnCl₂·1.33H₂O | 160.29 | --- | --- | --- | trans-[Zn(H₂O)₄Cl₂]·[ZnCl₄]₂ |
| ZnCl₂·2H₂O | 172.33[9] | --- | --- | --- | --- |
| ZnCl₂·2.5H₂O | 181.34 | Monoclinic[10] | --- | --- | [Zn(H₂O)₅Cl][ZnCl₄] |
| ZnCl₂·3H₂O | 190.35[11] | Orthorhombic[10] | 1.814 (calculated)[10] | 6.5[12] | [Zn(H₂O)₆][ZnCl₄] |
| ZnCl₂·4H₂O | 208.36 | --- | --- | --- | --- |
| ZnCl₂·4.5H₂O | 217.37 | Orthorhombic[10] | 1.814 (calculated)[10] | --- | [Zn(H₂O)₆][ZnCl₄]·3H₂O |
Structural Insights
The crystal structures of the higher hydrates (2.5, 3, and 4.5) reveal complex arrangements of aquated zinc cations and tetrachlorozincate anions.
-
ZnCl₂·2.5H₂O : This hydrate's structure consists of zinc ions in both tetrahedral coordination with chloride ions and octahedral coordination with five water molecules and one bridging chloride ion.[10]
-
ZnCl₂·3H₂O : The trihydrate is structurally formulated as [Zn(H₂O)₆][ZnCl₄], containing hexaaquazinc(II) cations and tetrachlorozincate(II) anions in a CsCl-like arrangement.[10][13]
-
ZnCl₂·4.5H₂O : This hydrate is composed of isolated octahedral [Zn(H₂O)₆]²⁺ and tetrahedral [ZnCl₄]²⁻ units, along with additional lattice water molecules, forming a three-dimensional network through hydrogen bonding.[10]
Experimental Protocols
Synthesis of Zinc Chloride Hydrates
a) General Preparation of Hydrated Zinc Chloride Solution:
This protocol describes the synthesis of a stock solution of hydrated zinc chloride, which can then be used for the crystallization of specific hydrates.
-
Reaction Setup: In a well-ventilated fume hood, place 20 grams of pure zinc granules into a 250 mL beaker.
-
Acid Addition: Slowly and carefully add 70 mL of concentrated hydrochloric acid to the beaker. The reaction will be vigorous and will release hydrogen gas.[7]
-
Dissolution: Allow the reaction to proceed until the zinc granules are completely dissolved. This may take up to 60 minutes. Gentle heating can be applied to facilitate the dissolution.[7]
-
Filtration: If any unreacted zinc or solid impurities remain, filter the hot solution through a glass fiber filter. Standard filter papers should be avoided as concentrated zinc chloride solutions can dissolve cellulose.[14]
-
Stock Solution: The resulting clear solution is a concentrated aqueous solution of zinc chloride and can be used for the crystallization of specific hydrates.
b) Crystallization of Specific Hydrates:
The formation of specific hydrates is achieved by controlling the concentration and crystallization temperature.
-
ZnCl₂·2.5H₂O: Crystallize from an aqueous solution of 73.41 wt% ZnCl₂ at 280 K (7 °C) over 2 days.[10]
-
ZnCl₂·3H₂O: Crystallize from an aqueous solution of 69.14 wt% ZnCl₂ at 263 K (-10 °C) over 2 days.[10]
-
ZnCl₂·4.5H₂O: Crystallize from an aqueous solution of 53.98 wt% ZnCl₂ at 223 K (-50 °C) over 2 days.[10]
Characterization of Zinc Chloride Hydrates
A combination of analytical techniques is employed to characterize the structure and thermal properties of the synthesized hydrates.
a) Powder X-ray Diffraction (PXRD):
PXRD is used to identify the crystalline phase and determine the crystal structure of the hydrate.
-
Sample Preparation: A small amount of the crystalline hydrate is finely ground using a mortar and pestle. The powder is then mounted on a sample holder.
-
Data Collection: The XRD pattern is collected using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 10-100°.[6][15]
-
Analysis: The resulting diffraction pattern is compared with known patterns from crystallographic databases to identify the specific hydrate phase. The presence of sharp, well-defined peaks indicates a crystalline material.[6][15]
b) Thermal Analysis (TGA/DSC):
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration process.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the hydrate is placed in an aluminum or ceramic pan.[6]
-
TGA Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[6] The weight loss is recorded as a function of temperature, which corresponds to the loss of water molecules.
-
DSC Protocol: The sample is subjected to a controlled temperature program (heating and cooling cycles) at a defined rate (e.g., 10 °C/min).[6] The heat flow to or from the sample is measured, revealing endothermic events (melting, dehydration) and exothermic events (crystallization, decomposition).[6][16]
-
Analysis: The TGA thermogram indicates the number of water molecules lost at different temperatures, while the DSC thermogram provides information on melting points and the enthalpy changes associated with phase transitions.[6][16]
Interconversion and Stability
The different hydrates of zinc chloride are interconvertible depending on the temperature and water activity. The phase diagram of the ZnCl₂-H₂O system shows the stability regions for the various hydrates.[8][17] Generally, higher hydrates are more stable at lower temperatures, while lower hydrates or the anhydrous form are favored at higher temperatures.[1] Heating hydrated zinc chloride can lead to the loss of water, but may also result in the formation of zinc hydroxychlorides due to hydrolysis.[1][2]
Visualizations
The following diagrams illustrate the relationships between zinc chloride hydrates and a typical experimental workflow for their characterization.
Caption: Relationship between different zinc chloride hydrates.
Caption: Experimental workflow for hydrate synthesis and characterization.
References
- 1. Zinc chloride - Wikipedia [en.wikipedia.org]
- 2. Zinc_chloride [chemeurope.com]
- 3. What Are The Properties and Uses of Zinc Chloride? [coastalzinc.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Zinc chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. ZINC(II) chloride dihydrate | Cl2H4O2Zn | CID 15301952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystal structures of ZnCl2·2.5H2O, ZnCl2·3H2O and ZnCl2·4.5H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZINC chloride trihydrate | Cl2H6O3Zn | CID 138454725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Zinc chloride [dlab.epfl.ch]
- 15. cosmosjournal.in [cosmosjournal.in]
- 16. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Zinc Chloride Monohydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physical and chemical properties of zinc chloride monohydrate, tailored for professionals in scientific research and pharmaceutical development.
Introduction
Zinc chloride (ZnCl₂) is a versatile inorganic salt that plays a significant role in various chemical and pharmaceutical applications. In its hydrated form, particularly as zinc chloride monohydrate (ZnCl₂·H₂O), it presents a unique set of properties that are crucial for its use in synthesis, as a catalyst, and in biological systems. This technical guide provides a detailed overview of the core physical and chemical characteristics of zinc chloride monohydrate, offering valuable data and procedural insights for researchers and drug development professionals. The hygroscopic nature of zinc chloride means it readily absorbs moisture to form various hydrates, with the monohydrate being a common form.[1][2]
Physical Properties
General Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | ZnCl₂·H₂O | [3] |
| Molecular Weight | 154.30 g/mol | Calculated |
| Appearance | White crystalline solid | [3] |
| Odor | Odorless | [3] |
Thermal and Density Properties
| Property | Value | Notes | Source(s) |
| Melting Point | Decomposes upon heating | Heating hydrated zinc chloride leads to the formation of zinc oxychlorides and HCl. | [1] |
| Boiling Point | Decomposes upon heating | Not applicable for the hydrated form. | [1] |
| Density | Data not available | For reference, the density of anhydrous ZnCl₂ is 2.907 g/cm³. | [3] |
Solubility Profile
Zinc chloride and its hydrates are known for their high solubility in water and other polar solvents.[3]
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | Highly soluble | 25 | [3] |
| Ethanol | Soluble | 12.5 | [3] |
| Acetone | Soluble | Not specified | [3] |
| Glycerol | Soluble | Not specified | [4] |
| Diethyl Ether | Soluble | Not specified | [3] |
Chemical Properties
Zinc chloride monohydrate exhibits a range of chemical behaviors characteristic of a hygroscopic metal halide.
-
Hygroscopic Nature : It readily absorbs moisture from the atmosphere. Therefore, it should be stored in tightly sealed containers in a dry environment.[1]
-
Acidity in Aqueous Solution : Solutions of zinc chloride are acidic due to the hydrolysis of the zinc ion. A 6M aqueous solution of zinc chloride can have a pH of approximately 1.[4]
-
Reactivity :
-
Lewis Acid : Anhydrous zinc chloride acts as a moderate Lewis acid, a property that is leveraged in various organic syntheses.[3]
-
Reaction with Bases : It reacts with bases to form zinc hydroxide (B78521) or basic zinc chlorides.
-
Formation of Complexes : Zinc chloride can form complex ions with ammonia (B1221849) and some organic solvents.[4]
-
-
Thermal Decomposition : Upon heating, zinc chloride hydrates do not simply lose water to form the anhydrous salt. Instead, they undergo decomposition, releasing hydrogen chloride (HCl) and forming zinc oxychlorides.[1]
Experimental Protocols
Determination of Density (Displacement Method)
This protocol outlines a general method for determining the density of a solid substance like zinc chloride monohydrate.
-
Mass Measurement : Accurately weigh a sample of zinc chloride monohydrate using an analytical balance.
-
Solvent Selection : Choose a non-solvent in which zinc chloride monohydrate is insoluble and does not react (e.g., a saturated solution of zinc chloride in an inert solvent or a non-polar solvent like toluene).
-
Volume Measurement :
-
Fill a graduated cylinder with a known volume of the selected non-solvent.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Record the new volume. The difference between the initial and final volumes represents the volume of the solid.
-
-
Calculation : Calculate the density using the formula: Density = Mass / Volume
Determination of Solubility (Saturation Method)
This protocol describes a general procedure to determine the solubility of a substance in a solvent at a specific temperature.
-
Preparation of Saturated Solution :
-
Add an excess amount of zinc chloride monohydrate to a known volume of the solvent (e.g., water) in a beaker.
-
Stir the mixture at a constant temperature for a sufficient time to ensure saturation is reached. The presence of undissolved solid indicates a saturated solution.
-
-
Sample Extraction :
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear, saturated supernatant without disturbing the solid residue.
-
-
Solvent Evaporation :
-
Weigh an empty, dry evaporating dish.
-
Transfer the known volume of the saturated solution to the evaporating dish.
-
Gently heat the dish to evaporate the solvent completely, leaving behind the dissolved solid.
-
-
Mass of Solute :
-
Allow the evaporating dish to cool in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish with the dry residue. The difference in mass gives the mass of the dissolved zinc chloride monohydrate.
-
-
Calculation : Calculate the solubility in terms of grams of solute per 100 g of solvent.
Mandatory Visualizations
Experimental Workflow for the Synthesis of Zinc Chloride Monohydrate
Caption: Synthesis of Zinc Chloride Monohydrate.
Role in Drug Development and Signaling Pathways
Zinc is an essential trace element vital for numerous biological processes, and zinc salts like zinc chloride have found applications in medicine and drug development.
-
Antiseptic and Astringent Properties : Zinc chloride is utilized in some topical formulations for its antiseptic and astringent properties. It can be found in certain dental and dermatological products.
-
Nutritional Supplementation : In cases of zinc deficiency, zinc salts are used for supplementation.
-
Signaling Pathways : Zinc ions (Zn²⁺) are increasingly recognized as important signaling molecules in various cellular processes. While specific signaling pathways directly modulated by zinc chloride monohydrate are not extensively detailed, the dissociated zinc ions can influence pathways involved in:
-
Cell Proliferation and Apoptosis : Zinc has a complex role in regulating cell growth and death.
-
Immune Function : Zinc is crucial for the normal development and function of cells mediating innate and adaptive immunity.
-
Neurotransmission : Zinc ions can modulate the activity of several neurotransmitter receptors.
-
It is important for drug development professionals to consider the dual nature of zinc; while essential, high concentrations can be cytotoxic. The formulation and delivery of zinc-containing compounds must be carefully controlled to achieve the desired therapeutic effect without causing cellular damage.
References
The Lewis Acidity of Zinc Chloride Hydrate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Lewis acid strength of zinc chloride hydrate (B1144303) (ZnCl₂·nH₂O), a versatile and economically significant catalyst in chemical synthesis. This document details the theoretical underpinnings of its acidity, quantitative evaluation methodologies, and its mechanistic role in key organic transformations.
Introduction to the Lewis Acidity of Zinc Chloride Hydrate
Zinc chloride is classified as a moderately strong Lewis acid, capable of accepting an electron pair into the empty orbitals of the zinc(II) ion.[1][2][3] This property allows it to function as a catalyst in a variety of chemical reactions, including Friedel-Crafts acylations and Fischer indole (B1671886) syntheses.[1][2] The presence of coordinated water molecules in zinc chloride hydrate plays a crucial role in modulating its Lewis acidity.
The zinc(II) ion in an aqueous environment forms hydrated complexes, such as [Zn(H₂O)₆]²⁺. The high positive charge density of the Zn²⁺ ion polarizes the O-H bonds of the coordinated water molecules, increasing their acidity and making them more likely to donate a proton. This phenomenon contributes to the Brønsted acidity of aqueous solutions of zinc chloride.[2] The Lewis acidity, however, is a direct measure of the zinc ion's ability to accept an electron pair from a Lewis base. The degree of hydration is a critical factor; studies in biomass conversion have shown that zinc chloride hydrates with less water content exhibit higher acidity.
Quantitative Assessment of Lewis Acidity
A definitive quantitative measure of Lewis acid strength is essential for catalyst selection and reaction optimization. While various methods exist, the Gutmann-Beckett method is a widely accepted and experimentally accessible technique for determining the Lewis acidity of a substance in solution.[4][5]
The Gutmann-Beckett Method
The Gutmann-Beckett method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to quantify Lewis acidity.[4][6] The oxygen atom of Et₃PO is a strong Lewis base that coordinates to a Lewis acid. This interaction leads to a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift of its ³¹P NMR signal.[4] The magnitude of this chemical shift change (Δδ) is directly proportional to the strength of the Lewis acid.
The Lewis acidity is expressed as an Acceptor Number (AN) , which is calculated using the following formula[4]:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where:
-
δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.
-
41.0 ppm is the reference chemical shift of Et₃PO in a non-coordinating solvent, hexane (B92381).[4]
A higher Acceptor Number indicates a stronger Lewis acid.
Comparative Lewis Acidity Data
| Lewis Acid | Acceptor Number (AN) | Reference(s) |
| Hexane | 0 | [4] |
| TiCl₄ | 70 | [4] |
| B(C₆F₅)₃ | 82 | [4] |
| AlCl₃ | 87 | [4] |
| BF₃ | 89 | [4] |
| SbCl₅ | 100 | [4] |
| BI₃ | 115 | [4] |
Table 1: Gutmann-Beckett Acceptor Numbers for Selected Lewis Acids.
Based on its catalytic activity, the Lewis acidity of zinc chloride is generally considered to be moderate, likely falling below that of strong Lewis acids like aluminum chloride and boron trihalides. The exact AN for a specific hydrate of zinc chloride would depend on the number of coordinated water molecules and the solvent used for the measurement.
Experimental Protocol: Gutmann-Beckett Method for Zinc Chloride Hydrate
The following protocol outlines the steps to determine the Acceptor Number of a specific zinc chloride hydrate.
Materials and Equipment
-
Zinc chloride hydrate (e.g., ZnCl₂·4H₂O)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂, or deuterated chloroform, CDCl₃)
-
Anhydrous hexane (for reference spectrum)
-
NMR tubes
-
NMR spectrometer with a phosphorus probe
-
Inert atmosphere glovebox or Schlenk line (due to the hygroscopic nature of the materials)
Procedure
-
Preparation of the Reference Solution:
-
Under an inert atmosphere, prepare a dilute solution (e.g., 0.01 M) of Et₃PO in anhydrous hexane.
-
Acquire the ³¹P NMR spectrum of this solution. The chemical shift of the single peak should be approximately 41.0 ppm. This serves as the reference value (δ_ref).
-
-
Preparation of the Sample Solution:
-
In a glovebox, accurately weigh a sample of the zinc chloride hydrate and dissolve it in the chosen anhydrous deuterated solvent to a known concentration (e.g., 0.1 M).
-
In a separate vial, prepare a stock solution of Et₃PO in the same deuterated solvent (e.g., 0.1 M).
-
In an NMR tube, add a specific volume of the zinc chloride hydrate solution.
-
To this, add an equimolar amount of the Et₃PO stock solution. Ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire the ³¹P NMR spectrum of the sample solution.
-
Record the chemical shift (δ_sample) of the peak corresponding to the Et₃PO-ZnCl₂·nH₂O adduct.
-
-
Calculation of the Acceptor Number:
-
Calculate the change in chemical shift: Δδ = δ_sample - δ_ref.
-
Calculate the Acceptor Number using the formula: AN = 2.21 × (δ_sample - 41.0).
-
Experimental Workflow Diagram
Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.
Mechanistic Role of Zinc Chloride Hydrate in Catalysis
The Lewis acidity of zinc chloride hydrate is central to its catalytic activity. By accepting electron density from a substrate, it can activate the substrate towards nucleophilic attack.
Friedel-Crafts Acylation
In the Friedel-Crafts acylation, zinc chloride catalyzes the reaction between an aromatic ring and an acyl halide or anhydride. The zinc chloride coordinates to the halogen of the acyl halide, polarizing the carbon-halogen bond and facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the acylated product.
Caption: ZnCl₂-catalyzed Friedel-Crafts acylation mechanism.
Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and an aldehyde or ketone.[7][8] Zinc chloride, as a Lewis acid, facilitates several key steps in this reaction cascade. It protonates the hydrazone, promoting tautomerization to an enamine intermediate. This is followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia (B1221849) to form the indole ring.[7][8]
Caption: Simplified pathway of the Fischer indole synthesis.
Conclusion
Zinc chloride hydrate is a versatile and effective Lewis acid catalyst whose activity is intricately linked to its degree of hydration. While direct quantitative data on its Lewis acidity in the form of a Gutmann-Beckett Acceptor Number is a subject for further investigation, the experimental protocol provided herein offers a clear pathway for its determination. The mechanistic understanding of its role in key organic reactions underscores its importance in synthetic chemistry. For researchers in drug development and other scientific fields, a precise quantification of the Lewis acidity of different zinc chloride hydrates will enable more rational catalyst selection and the optimization of synthetic routes.
References
A Technical Guide to the Hygroscopic Nature of Zinc Chloride and Its Hydrates
For Researchers, Scientists, and Drug Development Professionals
Abstract: Zinc chloride (ZnCl₂) is a powerful Lewis acid and a versatile reagent with significant applications across chemical synthesis, metallurgy, and pharmaceuticals.[1][2] A defining characteristic of zinc chloride is its pronounced hygroscopic and deliquescent nature, leading to the formation of a series of hydrates.[3][4][5] This behavior has profound implications for its handling, storage, and application, particularly in moisture-sensitive environments critical to drug development and manufacturing. This technical guide provides an in-depth analysis of the hygroscopic properties of zinc chloride, its various hydrated forms, the experimental protocols used for characterization, and the practical consequences for laboratory and industrial use.
Physicochemical Properties and Hydration
Anhydrous zinc chloride is a white, odorless, crystalline solid that is highly soluble in water.[1][6] It is known to exist in at least four anhydrous crystalline forms, or polymorphs (α, β, γ, and δ).[7] Research has identified the δ-phase as the only pure, stable anhydrous form, while the α, β, and γ phases are considered to be the result of partial hydration.[8][9][10]
The strong affinity of zinc chloride for water means it will readily attract and absorb atmospheric moisture, a property known as hygroscopicity.[6][11] This process is so extensive that ZnCl₂ will eventually dissolve in the absorbed water to form a liquid solution, a phenomenon called deliquescence.[4][12] This interaction with water leads to the formation of a variety of stable hydrates.
Zinc Chloride Hydrates
At least five distinct hydrates of zinc chloride have been identified, with the general formula ZnCl₂(H₂O)n.[3][6] The specific hydrate (B1144303) that forms is dependent on factors such as temperature and the concentration of the aqueous solution from which it crystallizes.[7][13] The most well-characterized crystalline hydrates correspond to molar ratios (R, moles of H₂O per mole of ZnCl₂) of 1.33, 3, and 4.5.[8][10]
Quantitative Data on Hygroscopicity
The hygroscopic nature of zinc chloride can be quantified through several key parameters, including its solubility, the number of hydrates it forms, and its critical relative humidity (CRH).
Table 1: Physicochemical and Hygroscopic Properties of Zinc Chloride
| Parameter | Value | Reference(s) |
| Formula (Anhydrous) | ZnCl₂ | [11] |
| Molar Mass (Anhydrous) | 136.315 g/mol | [6] |
| Appearance | White crystalline solid | [1][6] |
| Solubility in Water | 432 g per 100 g H₂O (at 25°C) | [6][11] |
| Nature | Highly hygroscopic, deliquescent | [3][12][14] |
| Critical Relative Humidity (CRH) | 10% (at room temperature) | [15][16] |
Table 2: Known Hydrates of Zinc Chloride
| Hydrate Formula | Molar Ratio (n or R) | Crystal System / Structural Notes | Reference(s) |
| ZnCl₂(H₂O) | 1 | - | [1][6][17] |
| ZnCl₂(H₂O)₁.₃₃ | 1.33 | Composed of trans-Zn(H₂O)₄Cl₂ and [ZnCl₄]²⁻ groups | [7][8] |
| ZnCl₂(H₂O)₁.₅ | 1.5 | - | [1][6][17] |
| ZnCl₂(H₂O)₂.₅ | 2.5 | Formulated as [Zn(H₂O)₅][ZnCl₄] | [6][13] |
| ZnCl₂(H₂O)₃ | 3 | Formulated as [Zn(H₂O)₆][ZnCl₄]; melts at 4.8°C | [6][8][13] |
| ZnCl₂(H₂O)₄ | 4 | - | [1][6][17] |
| ZnCl₂(H₂O)₄.₅ | 4.5 | Crystalline hydrate identified | [8][9][10] |
Hydration Pathway and Mechanism
The absorption of water by anhydrous zinc chloride is not a simple mixing but a distinct chemical transformation involving changes in crystalline structure. Time- and temperature-resolved synchrotron diffraction experiments have elucidated the mechanistic pathway for this hydration process.[8][9]
Upon exposure to atmospheric moisture, the stable anhydrous δ-ZnCl₂ rapidly transforms into other polymorphs before forming a hydrated melt. This process highlights the critical need to protect anhydrous ZnCl₂ from all sources of moisture to maintain its purity and intended reactivity.[12]
Caption: Hydration pathway of anhydrous zinc chloride upon exposure to moisture.
Experimental Protocols for Hygroscopicity Characterization
A suite of analytical techniques is employed to characterize the hygroscopic nature of zinc chloride and its hydrates. These methods provide quantitative and qualitative data on water content, thermal stability, and structural properties.
Gravimetric Analysis
-
Principle: This method involves measuring the change in mass of a sample over time when exposed to a controlled relative humidity (RH) and temperature. It is the most direct way to measure the rate and extent of moisture absorption.
-
Methodology: A precisely weighed sample of anhydrous or hydrated zinc chloride is placed in a chamber with a controlled atmosphere (e.g., a desiccator containing a saturated salt solution to maintain a specific RH).[18] The sample's weight is monitored periodically until it reaches equilibrium. The equilibrium moisture content (EMC) can then be calculated.[18] Automated sorption analyzers can perform this process across a range of humidity levels to generate a moisture sorption isotherm.[8][18]
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to quantify the water content of hydrates and determine their thermal decomposition profiles.
-
Methodology: A small, accurately weighed sample of the zinc chloride hydrate is placed in a TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under an inert gas flow (e.g., nitrogen).[17] The resulting TGA curve plots mass loss versus temperature. Discrete steps in mass loss correspond to the dehydration events, allowing for the calculation of the number of water molecules in the hydrate. The derivative of this curve (DTG) shows the temperature at which the maximum rate of mass loss occurs.[17]
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and solid-solid transitions.
-
Methodology: A small, weighed sample is sealed in a pan (e.g., aluminum) and placed in the DSC cell alongside an empty reference pan.[17] The system is heated or cooled at a controlled rate. Endothermic or exothermic peaks on the resulting thermogram indicate thermal events. For zinc chloride hydrates, DSC can determine the melting points (e.g., 4.8°C for the R=3 hydrate) and the complex thermal events associated with dehydration and decomposition.[8][17]
Powder X-Ray Diffraction (PXRD)
-
Principle: PXRD is a non-destructive technique used to identify the crystalline phases of a material. Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint."
-
Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram is compared to reference patterns to identify the specific polymorph (α, β, γ, δ) or hydrate present.[17][19] Time-resolved XRD can be used to observe phase transitions during hydration or dehydration in real-time.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy identifies chemical bonds within a molecule by measuring the absorption of infrared radiation. It is highly effective for detecting the presence of water.
-
Methodology: A sample is exposed to an infrared beam. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of its functional groups. The presence of water in zinc chloride samples is unequivocally confirmed by a broad O-H stretching band (around 3000-3600 cm⁻¹) and a sharp H-O-H bending vibration band (around 1600 cm⁻¹).[17][19]
Caption: Experimental workflow for characterizing zinc chloride hygroscopicity.
Implications in Research and Drug Development
The hygroscopicity of zinc chloride is not merely a physical curiosity; it has significant practical consequences:
-
Handling and Storage: Anhydrous ZnCl₂ must be stored in tightly sealed containers under an inert, dry atmosphere to prevent uncontrolled hydration, which can alter its reactivity and introduce impurities.[3][12][14]
-
Accurate Weighing: The rapid absorption of moisture makes it difficult to accurately weigh zinc chloride in an open atmosphere.[20] Weighing should be performed quickly, or preferably within a glovebox, to obtain reliable measurements for reactions or formulations.[13][20]
-
Catalysis: In many organic reactions, anhydrous ZnCl₂ acts as a Lewis acid catalyst.[1] The presence of coordinated water can deactivate the catalyst or alter the reaction pathway, leading to lower yields or different products.
-
Drug Formulation: In pharmaceutical applications, zinc chloride is used in some topical formulations and dental products.[2][21] Its hygroscopicity can influence the stability, texture, and shelf-life of the final product. Uncontrolled water absorption can lead to physical changes (e.g., caking of powders) or chemical degradation of active pharmaceutical ingredients (APIs).[4][18]
-
Dehydrating Agent: The strong affinity for water allows ZnCl₂ to be used as a potent dehydrating agent in certain chemical syntheses.[14]
Conclusion
Zinc chloride's interaction with water is a defining feature of its chemistry. It is strongly hygroscopic and deliquescent, forming a series of well-defined hydrates. Understanding the quantitative aspects of this behavior, the pathways of hydration, and the analytical methods for characterization is essential for any scientist or researcher working with this compound. For professionals in drug development, careful control of moisture during handling, storage, and formulation is paramount to ensuring the quality, efficacy, and stability of pharmaceutical products involving zinc chloride.
References
- 1. An In-depth Look At Zinc Chloride (ZnCl2) [eureka.patsnap.com]
- 2. Zinc chloride: industry applications and innovative development-Deshang Chemical [deshangchemical.com]
- 3. Zinc chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Hygroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Zinc chloride - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Understanding the Water-in-Salt to Salt-in-Water Characteristics across the Zinc Chloride : Water Phase Diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is Zinc Chloride? [coastalzinc.com]
- 12. Zinc chloride [dlab.epfl.ch]
- 13. Zinc chloride, hydrate | 21351-91-7 | Benchchem [benchchem.com]
- 14. Uses and Side effects of Zinc chloride_Chemicalbook [chemicalbook.com]
- 15. zinc chloride | Energy Glossary [glossary.slb.com]
- 16. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 17. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. A Look at 5 Industries That Use Zinc Chloride [postapplescientific.com]
Synthesis and Preparation of Zinc Chloride Hydrates: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of various zinc chloride hydrates. Zinc chloride (ZnCl₂) is a versatile Lewis acid with numerous applications in organic synthesis, materials science, and pharmaceutical development. Its hygroscopic nature leads to the formation of several stable hydrates (ZnCl₂·n H₂O), each with distinct physical properties and crystalline structures. This document details the experimental protocols for the preparation of specific hydrates, summarizes key quantitative data, and illustrates the underlying chemical principles and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of zinc chloride chemistry.
Introduction
Zinc chloride is an inorganic salt that readily absorbs moisture from the atmosphere to form a series of crystalline hydrates.[1][2] The degree of hydration is dependent on factors such as temperature and the concentration of the aqueous solution from which it crystallizes.[3][4] Known hydrates include ZnCl₂·H₂O, ZnCl₂·1.33H₂O, ZnCl₂·2.5H₂O, ZnCl₂·3H₂O, and ZnCl₂·4.5H₂O.[1][3][5] The precise control over the hydration state is critical as the water of crystallization can significantly influence the compound's reactivity, solubility, and catalytic activity. This guide presents detailed methodologies for the synthesis of these various hydrates, starting from common zinc precursors.
General Synthesis of Aqueous Zinc Chloride Solutions
The precursor for the synthesis of all zinc chloride hydrates is an aqueous solution of zinc chloride. This can be prepared by several methods, primarily involving the reaction of a zinc source with hydrochloric acid.
From Metallic Zinc
The reaction of metallic zinc with hydrochloric acid is a common and straightforward method for preparing a zinc chloride solution.[6][7] The reaction proceeds as follows:
Zn(s) + 2HCl(aq) → ZnCl₂(aq) + H₂(g)
Experimental Protocol:
-
In a well-ventilated fume hood, add a weighed amount of mossy zinc or zinc granules to a beaker.
-
Slowly and carefully add a stoichiometric excess of concentrated hydrochloric acid (e.g., 6 M) to the beaker.[8] The reaction is exothermic and will produce hydrogen gas.[1]
-
Allow the reaction to proceed until the evolution of gas ceases, indicating that the zinc has completely reacted. Gentle heating can be applied to accelerate the process.[8]
-
If unreacted zinc remains, filter the solution to remove the excess solid.
-
The resulting solution is aqueous zinc chloride, which can then be used for the crystallization of specific hydrates.
From Zinc Oxide or Zinc Carbonate
Alternatively, zinc oxide or zinc carbonate can be used as the starting material. These reactions avoid the production of flammable hydrogen gas.[3][6]
ZnO(s) + 2HCl(aq) → ZnCl₂(aq) + H₂O(l) ZnCO₃(s) + 2HCl(aq) → ZnCl₂(aq) + H₂O(l) + CO₂(g)
Experimental Protocol:
-
Add a weighed amount of zinc oxide or zinc carbonate powder to a beaker.
-
Gradually add hydrochloric acid while stirring until the solid has completely dissolved.
-
The resulting solution is aqueous zinc chloride.
A generalized workflow for the preparation of the initial aqueous zinc chloride solution is depicted below.
Synthesis of Specific Zinc Chloride Hydrates
The formation of a particular hydrate (B1144303) is governed by the temperature and concentration of the aqueous zinc chloride solution during crystallization.[3][4] The phase diagram of the zinc chloride-water system provides a guide to the stable crystalline forms under different conditions.[5][9]
The relationship between temperature, concentration, and the resulting hydrate can be visualized as follows:
Experimental Protocols for Crystallization
The following protocols are based on published research for the crystallization of specific zinc chloride hydrates.[4][10]
3.1.1. Zinc Chloride Tetrahydrate and a Half (ZnCl₂·4.5H₂O)
-
Experimental Protocol:
3.1.2. Zinc Chloride Trihydrate (ZnCl₂·3H₂O)
-
Experimental Protocol:
3.1.3. Zinc Chloride Hemipentahydrate (ZnCl₂·2.5H₂O)
-
Experimental Protocol:
Summary of Crystallization Data
The quantitative data for the synthesis of these specific hydrates are summarized in the table below for easy comparison.
| Hydrate Formula | Molar Mass ( g/mol ) | ZnCl₂ Concentration (wt%) | Crystallization Temperature (K) | Crystallization Time | Reference |
| ZnCl₂·4.5H₂O | 217.37 | 53.98 | 223 | 2 days | [4],[10] |
| ZnCl₂·3H₂O | 190.34 | 69.14 | 263 | 2 days | [4],[10] |
| ZnCl₂·2.5H₂O | 181.33 | 73.41 | 280 | 2 days | [4],[10] |
Purification of Zinc Chloride
Commercial samples of zinc chloride often contain water and products of hydrolysis, such as zinc oxychloride.[3][7] For applications requiring high purity, several purification methods can be employed.
Recrystallization
-
Experimental Protocol:
Sublimation (for Anhydrous ZnCl₂)
For obtaining anhydrous zinc chloride, sublimation is an effective method.
-
Experimental Protocol:
Another method for preparing anhydrous zinc chloride involves treating the hydrated form with thionyl chloride.[3][6]
Characterization
The synthesized zinc chloride hydrates should be characterized to confirm their identity and purity. Common analytical techniques include:
-
X-Ray Diffraction (XRD): To determine the crystal structure and confirm the specific hydrate form.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of water of hydration through O-H stretching and H-O-H bending vibrations.[2]
-
Thermogravimetric Analysis (TGA): To determine the water content by observing the weight loss upon heating.[5]
-
Differential Scanning Calorimetry (DSC): To determine melting points and other thermal transitions.[5]
Conclusion
The synthesis of specific zinc chloride hydrates requires careful control of temperature and concentration. By following the detailed protocols outlined in this guide, researchers can reliably prepare various hydrates of zinc chloride for use in a wide range of applications. Proper purification and characterization are essential to ensure the quality and suitability of the synthesized material for its intended purpose.
References
- 1. jetir.org [jetir.org]
- 2. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc chloride - Wikipedia [en.wikipedia.org]
- 4. Crystal structures of ZnCl2·2.5H2O, ZnCl2·3H2O and ZnCl2·4.5H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Zinc Chloride - Synthesis, Purification and Uses_Chemicalbook [chemicalbook.com]
- 7. Zinc chloride [dlab.epfl.ch]
- 8. Sciencemadness Discussion Board - Synthesis of Zinc Chloride (Hydrate) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Crystal Structures of Hydrated Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc chloride is a prevalent inorganic salt with diverse applications, ranging from a Lewis acid in organic synthesis to a flux in metallurgy and a component in pharmaceutical and nutraceutical formulations. The hygroscopic nature of zinc chloride leads to the formation of several stable hydrates, the precise structures of which are critical for understanding its chemical behavior, stability, and suitability for various applications. While the term "zinc chloride tetrahydrate" (ZnCl₂·4H₂O) is colloquially used, detailed crystallographic studies have revealed that the most stable, higher hydrate (B1144303) is, in fact, zinc chloride 4.5-hydrate (ZnCl₂·4.5H₂O) . This guide provides a comprehensive overview of the crystal structures of the well-characterized hydrates of zinc chloride, with a particular focus on the 4.5-hydrate, presenting key structural data, experimental methodologies for their determination, and visualizations of the intricate molecular arrangements. The information herein is intended to serve as a critical resource for researchers and professionals working with this compound.
I. The Crystalline Landscape of Zinc Chloride Hydrates
Recent structural investigations have elucidated the existence of several stable crystalline hydrates of zinc chloride, notably the 2.5-hydrate, the trihydrate, and the 4.5-hydrate. These structures are characterized by complex coordination environments for the zinc cation (Zn²⁺), which can be either tetrahedrally or octahedrally coordinated by chloride ions and water molecules. The interplay of these coordination polyhedra and extensive hydrogen bonding networks dictates the overall crystal packing.
Structural Summary of Key Hydrates
The crystal structures of these hydrates are not simple lattices of ions and water molecules; instead, they feature complex ionic species.[1]
-
ZnCl₂·2.5H₂O : This structure contains two distinct zinc environments. One zinc ion is octahedrally coordinated to five water molecules and one bridging chloride ion, while the other is tetrahedrally coordinated to four chloride ions. These units form isolated complexes of [Zn₂(μ-Cl)Cl₃(H₂O)₅].[2][3]
-
ZnCl₂·3H₂O : The trihydrate is formulated as [Zn(H₂O)₆][ZnCl₄]. It consists of distinct hexaaquazinc(II) cations, where the zinc is octahedrally coordinated by six water molecules, and tetrachlorozincate(II) anions, with a tetrahedral arrangement of chloride ions around the zinc center.[2][3]
-
ZnCl₂·4.5H₂O : Similar to the trihydrate, the 4.5-hydrate is also an ionic salt with the formula [Zn(H₂O)₆][ZnCl₄]·3H₂O. It is composed of isolated hexaaquazinc(II) octahedra and tetrachlorozincate(II) tetrahedra, with an additional three water molecules per formula unit residing in the crystal lattice as water of crystallization.[2][3] These lattice water molecules and the coordinated water molecules create an extensive hydrogen-bonding network that links the ionic components.[2]
II. Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the well-characterized hydrates of zinc chloride, as determined by single-crystal X-ray diffraction.
Table 1: Unit Cell Parameters and Crystal System
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Temperature (K) |
| 2.5-hydrate | ZnCl₂·2.5H₂O | Monoclinic | P2₁/n | 7.2909 | 9.7971 | 15.0912 | 90 | 90.00 | 90 | 150 |
| Trihydrate | ZnCl₂·3H₂O | Triclinic | P-1 | 7.9351 | 8.6433 | 10.9996 | 74.453 | 70.368 | 63.308 | 150 |
| 4.5-hydrate | ZnCl₂·4.5H₂O | Orthorhombic | P2₁2₁2₁ | 9.6961 | 11.2343 | 14.2813 | 90 | 90 | 90 | 120 |
Data sourced from Hennings et al., 2014.[2][3]
Table 2: Selected Bond Lengths for ZnCl₂·4.5H₂O
| Bond | Atom 1 | Atom 2 | Bond Length (Å) | Coordination Polyhedron |
| Zn-O | Zn1 | O(water) | 2.05 - 2.13 | [Zn(H₂O)₆]²⁺ Octahedron |
| Zn-Cl | Zn2 | Cl | 2.26 - 2.28 | [ZnCl₄]²⁻ Tetrahedron |
Approximate bond length ranges derived from typical values in related structures.
III. Experimental Protocols
The determination of the crystal structures of zinc chloride hydrates involves two primary stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.
Synthesis and Crystallization
Single crystals of the zinc chloride hydrates are typically grown from concentrated aqueous solutions of zinc chloride at controlled, sub-ambient temperatures. The specific hydrate that crystallizes is dependent on the concentration of the zinc chloride solution and the crystallization temperature.
General Protocol:
-
Solution Preparation : Prepare aqueous solutions of zinc chloride (reagent grade) with specific weight percentages. For example, the 4.5-hydrate can be crystallized from a solution of approximately 54 wt% ZnCl₂.[1]
-
Temperature Control : The prepared solution is maintained at a constant low temperature. For the 4.5-hydrate, a temperature of 223 K (-50 °C) is used.[1]
-
Crystallization : The solution is left undisturbed for a period of days to allow for the slow growth of single crystals.
-
Crystal Isolation : Once suitable crystals have formed, they are carefully separated from the mother liquor. Due to their hygroscopic nature and the low temperatures used for crystallization, the crystals are immediately protected from the atmosphere by embedding them in a cryo-protectant, such as perfluorinated ether, for subsequent analysis.[1]
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the precise atomic arrangement within a crystal.
Methodology:
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically at low temperature to preserve the crystal integrity and reduce thermal motion of the atoms.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. Data for the 4.5-hydrate were collected at 120 K.[3]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. Software such as SHELXS97 and SHELXL2012 are commonly used for structure solution and refinement.[2]
-
Hydrogen Atom Location : The positions of hydrogen atoms, which are crucial for understanding the hydrogen-bonding network, are often located from difference Fourier maps and refined with appropriate geometric restraints.[1]
IV. Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the determination of the crystal structure of a hydrated salt.
Structural Representation of Zinc Chloride 4.5-Hydrate
This diagram illustrates the distinct coordination environments of the zinc ions in the crystal structure of ZnCl₂·4.5H₂O, which is formulated as [Zn(H₂O)₆][ZnCl₄]·3H₂O.
V. Conclusion
The crystal structure of what might be referred to as "zinc chloride tetrahydrate" is best understood through the detailed analysis of the stable zinc chloride 4.5-hydrate , [Zn(H₂O)₆][ZnCl₄]·3H₂O. This compound, along with the 2.5- and trihydrate, reveals the complex structural chemistry of the ZnCl₂-H₂O system, which is dominated by the formation of distinct cationic and anionic zinc-containing species. The structural integrity of these hydrates is maintained by extensive hydrogen-bonding networks. A thorough understanding of these crystal structures, obtained through precise synthesis and single-crystal X-ray diffraction techniques, is paramount for controlling the properties and performance of zinc chloride in its various industrial and pharmaceutical applications. This guide provides the foundational data and methodologies to aid researchers and professionals in this endeavor.
References
An In-Depth Technical Guide to the Solubility of Zinc Chloride Hydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of zinc chloride hydrate (B1144303) in various organic solvents. Zinc chloride (ZnCl₂), a white, crystalline, and highly hygroscopic solid, readily absorbs moisture from the air to form several hydrates, with general formulas of ZnCl₂·n H₂O.[1][2] Its significant Lewis acid character and its ability to form complexes and adducts contribute to its notable solubility in a range of polar organic solvents.[3][4][5] This property is leveraged in diverse applications, including as a catalyst in organic synthesis, as a flux in metallurgy, and in the formulation of pharmaceutical and cosmetic products.[6][7] Understanding its solubility characteristics is critical for optimizing these processes.
Quantitative Solubility Data
The solubility of zinc chloride in organic solvents is influenced by factors such as temperature and the specific nature of the solvent. While many literature sources refer to "zinc chloride" without specifying the degree of hydration, the data presented below is understood to represent the dissolution of the commercially available salt (which may be anhydrous or partially hydrated) into the solvent.
The following table summarizes the quantitative solubility data for zinc chloride in various organic solvents as reported in the literature.
| Organic Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Citation(s) |
| Acetone | 18 | 43.5 | [1][8] |
| Dimethylsulfoxide (DMSO) | 25 | 30 | [8] |
| Ethanol (B145695) | 12.5 | 100 | [1][8][9] |
| Ethylene Carbonate | 40 | 33 | [8] |
| Glycerol | 15.5 | 50 | [1][8] |
| Hydrazine | 20 | 8 | [1][8] |
| Propylene Carbonate | 25 | 72 | [8] |
| Pyridine | 20 | 2.6 | [8] |
| Selenium(IV) Oxychloride | 25 | 1.11 | [8] |
Note on Data Discrepancies: Some sources report significantly higher solubility values in ethanol (e.g., 430 g/100 mL).[2] The values in the table reflect the more consistently reported data. Researchers should treat exceptionally high values with caution and consider experimental verification.
Factors Influencing Solubility
The dissolution of zinc chloride in organic media is a complex process governed by several interrelated factors. The significant covalent character of the Zn-Cl bond, compared to more ionic dichlorides like MgCl₂, is a primary reason for its enhanced solubility in organic solvents.[5]
Key influencing factors include:
-
Lewis Acid-Base Interactions: As a potent Lewis acid, ZnCl₂ readily interacts with organic solvents that can act as Lewis bases (e.g., alcohols, ethers, ketones).[4] This can lead to the formation of stable coordination complexes or adducts, such as ZnCl₂(THF)₂, which facilitates the dissolution process.[2][10]
-
Solvent Polarity: In line with the "like dissolves like" principle, zinc chloride's partially covalent nature allows it to dissolve in polar organic solvents.[5][7]
-
Temperature: The solubility of salts generally increases with temperature, although the specific relationship is system-dependent.[7]
-
Role of Water: The presence of water, either as water of hydration in the salt or as a co-solvent, can significantly impact solubility. The ionic liquid character of specific zinc chloride hydrates (e.g., ZnCl₂·3H₂O) has been shown to be crucial for dissolving materials like cellulose.[11]
The interplay of these factors is visualized in the diagram below.
Experimental Protocol for Solubility Determination
A reliable determination of solubility requires a carefully controlled experimental procedure to ensure the system reaches equilibrium. The following protocol is a synthesized methodology based on standard practices for measuring the solubility of hygroscopic salts.[12][13]
Objective: To determine the equilibrium solubility of zinc chloride hydrate in a given organic solvent at a constant temperature.
Materials:
-
Zinc Chloride (specify hydrate form if known)
-
Anhydrous organic solvent of choice
-
Thermostatically controlled shaker or stirring plate
-
Inert atmosphere glovebox or Schlenk line (recommended)
-
Centrifuge and/or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Apparatus for concentration analysis (e.g., HPLC, ICP-OES, or gravimetric analysis equipment)
Procedure:
-
Sample Preparation (Inert Atmosphere): Due to the highly hygroscopic nature of zinc chloride, all manipulations should ideally be performed in a glovebox or under an inert gas atmosphere to prevent moisture absorption.[12][13]
-
Equilibration: a. Add an excess amount of zinc chloride solid to a known mass or volume of the organic solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation. b. Place the vessel in a thermostatically controlled environment (e.g., shaker bath) set to the desired temperature. c. Agitate the suspension vigorously for a sufficient duration to ensure equilibrium is reached. A period of 20-24 hours is often adequate, but this should be confirmed with preliminary time-course experiments.[12][13]
-
Phase Separation: a. Once equilibrium is achieved, cease agitation and allow the solid to settle. b. Carefully separate the saturated liquid phase from the excess solid. This can be achieved by: i. Centrifugation: Centrifuge the sample and carefully draw off the supernatant. ii. Filtration: Use a syringe to draw the supernatant through a fine-porosity filter (e.g., 0.22 µm PTFE) compatible with the solvent. c. It is critical that this step is performed at the same temperature as the equilibration to prevent any change in solubility.
-
Concentration Analysis: a. Accurately weigh a portion of the clear, saturated supernatant. b. Determine the concentration of zinc chloride in the aliquot using a validated analytical method. i. Gravimetric Method: Evaporate the solvent under controlled conditions (e.g., vacuum oven) and weigh the remaining solid residue.[14] ii. Titration: Use a suitable titration method, such as complexometric titration with EDTA, to determine the zinc ion concentration. iii. Spectroscopy/Chromatography: Dilute the sample accurately and analyze using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for zinc content or High-Performance Liquid Chromatography (HPLC) if suitable chromophores are present or can be complexed.[12][13]
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L) based on the mass of the solute and the mass/volume of the solvent in the analyzed aliquot.
The general workflow for this experimental determination is illustrated below.
References
- 1. Zinc chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Zinc chloride - Wikipedia [en.wikipedia.org]
- 3. 7646-85-7 | CAS DataBase [m.chemicalbook.com]
- 4. Zinc chloride [dlab.epfl.ch]
- 5. quora.com [quora.com]
- 6. vinipul.com [vinipul.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. zinc chloride [chemister.ru]
- 9. Zinc Chloride | ZnCl2 | CID 5727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Structures of ZnCl2-Ethanol Mixtures, a Spectroscopic and Quantum Chemical Calculation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionic Liquid Character of Zinc Chloride Hydrates Define Solvent Characteristics that Afford the Solubility of Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
The Unfolding of Zinc Chloride Hydrates: A Technical Guide to Thermal Decomposition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate process of the thermal decomposition of zinc chloride hydrates. Zinc chloride, a versatile compound with applications ranging from chemical synthesis to pharmaceutical preparations, exhibits complex behavior upon heating when in its hydrated forms. Understanding the nuances of this decomposition is critical for process optimization, quality control, and ensuring the desired end-product, be it anhydrous zinc chloride, zinc oxide, or other derivatives. This document provides a comprehensive overview of the decomposition pathways, quantitative data, experimental methodologies, and visual representations of the underlying processes.
Introduction: The Nature of Zinc Chloride Hydrates
Zinc chloride is a highly hygroscopic salt, readily forming a series of hydrates with the general formula ZnCl₂·n H₂O, where 'n' can range from 1 to 4.5. The specific hydrate (B1144303) that crystallizes from an aqueous solution is dependent on the evaporation temperature[1][2]. The most common hydrates include ZnCl₂·H₂O, ZnCl₂·1.33H₂O, ZnCl₂·3H₂O, and ZnCl₂·4.5H₂O[3][4]. It is crucial to recognize that heating these hydrated forms does not typically yield anhydrous zinc chloride directly. Instead, the process is often complicated by hydrolysis, leading to the formation of various intermediates[1].
The Stepwise Decomposition Pathway
The thermal decomposition of zinc chloride hydrates is not a single-step event but rather a cascade of reactions occurring at distinct temperature ranges. The process generally involves dehydration, hydrolysis, and the formation of intermediate compounds before yielding the final product.
A key feature of this decomposition is the concurrent hydrolysis reaction, where the water of hydration reacts with zinc chloride to produce zinc hydroxychloride (Zn(OH)Cl) and hydrogen chloride (HCl) gas[1][2]. This intermediate, zinc hydroxychloride, can further decompose to zinc oxide (ZnO) and more HCl gas, or under certain conditions, a mixture of ZnO and anhydrous ZnCl₂[1][5][6].
The presence of atmospheric moisture plays a pivotal role in the decomposition pathway. In a moisture-free environment, the formation of anhydrous ZnCl₂ as a volatile species is more likely[5][6][7]. Conversely, the presence of water vapor can promote the hydrolysis of any formed anhydrous ZnCl₂, leading to a higher yield of zinc oxide[1].
The final solid product of the thermal decomposition is often zinc oxide, especially at higher temperatures (400°C - 600°C), as any volatile zinc chloride is driven off or reacts with residual moisture[1][5].
Quantitative Decomposition Data
The following tables summarize the key quantitative data associated with the thermal decomposition of various zinc chloride species, compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.
Table 1: Thermal Decomposition Stages of Zinc Chloride Hydrates and Intermediates
| Starting Material | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Product(s) | Reference |
| ZnCl₂·nH₂O (general) | >100 | Variable | H₂O, HCl | Zn(OH)Cl, ZnO | [1][2] |
| Zn₅(OH)₈Cl₂·H₂O | 110 - 165 | ~3.3 | H₂O | Zn₅(OH)₈Cl₂ | [8] |
| Zn₅(OH)₈Cl₂ | 165 - 210 | Variable | H₂O | ZnO, Zn(OH)Cl | [8] |
| Zn(OH)Cl | 210 - 300 | Variable | H₂O, HCl | ZnO, ZnCl₂ | [1][6][8] |
| Anhydrous ZnCl₂ | >300 | ~99.3 (up to 1000°C) | ZnCl₂ (vapor) | - | [1][6] |
| Commercial "Anhydrous" ZnCl₂ | 309.30 - 564 | 89.72 | ZnCl₂ (vapor), impurities | - | [9] |
Table 2: DSC Data for Zinc Chloride
| Sample | Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Reference |
| Anhydrous ZnCl₂ | Melting | - | 320 | - | [10] |
| Commercial "Anhydrous" ZnCl₂ | Fusion | - | 308.10 | 28.52 | [9][11] |
| Commercial "Anhydrous" ZnCl₂ | Decomposition | - | 449.32 | -66.10 | [9][11] |
Experimental Protocols
The investigation of the thermal decomposition of zinc chloride hydrates relies on several key analytical techniques. The following are generalized experimental protocols based on common practices cited in the literature.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of the zinc chloride hydrate is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).
-
The pan is loaded into the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dry nitrogen or air at a flow rate of 50-100 mL/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify temperature ranges of mass loss, corresponding to dehydration and decomposition events. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rate of mass loss[9].
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of the zinc chloride hydrate is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dry nitrogen).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, some decomposition processes). The peak area can be integrated to determine the enthalpy change (ΔH) of the transition[9][11].
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the solid residues at different stages of decomposition.
Methodology:
-
Samples of the zinc chloride hydrate are heated to specific temperatures corresponding to the observed transitions in the TGA/DSC analyses and then cooled to room temperature.
-
The solid residues are finely ground and mounted on a sample holder.
-
The samples are analyzed using a powder X-ray diffractometer.
-
The resulting diffraction patterns are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present, such as different hydrates, zinc hydroxychloride, and zinc oxide.
Visualizing the Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of zinc chloride hydrate decomposition.
Caption: Thermal decomposition pathway of zinc chloride hydrates.
Caption: Experimental workflow for analyzing thermal decomposition.
Conclusion
The thermal decomposition of zinc chloride hydrates is a multifaceted process governed by temperature, atmospheric conditions, and the specific hydrate form. A thorough understanding of the stepwise dehydration and hydrolysis reactions is essential for controlling the final product composition. The formation of intermediates such as zinc hydroxychloride is a critical juncture in the decomposition pathway, ultimately leading to either anhydrous zinc chloride or zinc oxide. By employing analytical techniques such as TGA, DSC, and XRD, researchers and professionals can elucidate the specific decomposition behavior of their materials, enabling precise control over their thermal processing. This guide provides a foundational understanding and practical framework for navigating the complexities of zinc chloride hydrate thermal decomposition.
References
- 1. Zinc chloride, hydrate | 21351-91-7 | Benchchem [benchchem.com]
- 2. Zinc chloride - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Transformation of zinc hydroxide chloride monohydrate to crystalline zinc oxide - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04864H [pubs.rsc.org]
- 8. Zinc chloride hydroxide monohydrate - Wikipedia [en.wikipedia.org]
- 9. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Zinc Chloride Hydrates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of zinc chloride and its various hydrated forms. It provides a comprehensive overview of the key scientific milestones, from its initial synthesis to the modern characterization of its hydrate (B1144303) structures. This document details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate key concepts and workflows, serving as a valuable resource for professionals in research and drug development.
Discovery and Early History of Zinc Chloride
Zinc chloride has a history that dates back to the early 19th century. Its initial discovery and synthesis were milestones in the developing field of chemistry.
The synthesis of zinc chloride was first described by Sir Humphry Davy and his brother, Dr. John Davy, in 1812.[1] Their early methods involved the direct reaction of zinc metal with chlorine gas or by heating zinc filings with corrosive sublimate (mercury(II) chloride).[1] Historically, the most common method for preparing zinc chloride has been the reaction of zinc metal or zinc oxide with hydrochloric acid.[2]
Early on, zinc chloride was known by various names, including "butter of zinc" and "muriate of zinc."[1] It was recognized for its corrosive nature, acrid taste, and its ability to dissolve in water with the production of heat.[1]
Beyond the laboratory, zinc chloride found early applications in medicine and disinfection. In the 1830s, it was championed as a caustic agent for the treatment of tumors and other lesions by physicians like Canquoin and Häncke.[1] From 1839, Sir William Burnett promoted a dilute aqueous solution of zinc chloride as a disinfectant and wood preservative, which came to be known as "Burnett's Disinfecting Fluid."[2]
The Discovery and Characterization of Zinc Chloride Hydrates
Zinc chloride is highly hygroscopic, readily absorbing moisture from the air to form a series of hydrates. The existence of these different hydrated forms is dependent on temperature and the concentration of the aqueous solution.[2][3] Five distinct hydrates of zinc chloride have been identified: ZnCl₂(H₂O)n, where n can be 1, 1.33, 2.5, 3, and 4.5.[2]
The systematic study of the zinc chloride-water system and the identification of its various hydrates were significantly advanced by the work of F. Mylius and R. Dietz. Their research in the late 19th and early 20th centuries led to the development of an early phase diagram for the ZnCl₂-H₂O system, which, despite some inconsistencies, laid the groundwork for our modern understanding.[4]
Modern analytical techniques have allowed for a more precise characterization of these hydrates. Time- and temperature-resolved synchrotron diffraction, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) have been instrumental in establishing the definitive phase diagram and understanding the structural relationships between the different hydrates and the anhydrous polymorphs of zinc chloride.[4]
The following diagram illustrates the historical timeline of key discoveries related to zinc chloride and its hydrates.
Caption: A timeline of key discoveries in the history of zinc chloride and its hydrates.
Quantitative Data
The following tables summarize key quantitative data for zinc chloride and its hydrates.
Table 1: Solubility of Zinc Chloride in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g of water) |
| 0 | 208 |
| 10 | 272 |
| 20 | 367 |
| 25 | 432 |
| 30 | 435 |
| 40 | 453 |
| 50 | 471 |
| 60 | 495 |
| 80 | 549 |
| 100 | 614 |
Data sourced from[5]
Table 2: Thermodynamic Properties of Anhydrous Zinc Chloride
| Property | Value |
| Standard molar enthalpy of formation (ΔfH⁰) | -415.05 kJ/mol (solid) |
| Standard molar Gibbs free energy of formation (ΔfG⁰) | -369.4 kJ/mol (solid) |
| Standard molar entropy (S⁰) | 111.5 J/(mol·K) (solid) |
| Molar heat capacity at constant pressure (Cp) | 71.33 J/(mol·K) (solid) |
| Enthalpy of fusion (ΔfusH) | 10.25 kJ/mol |
| Enthalpy of vaporization (ΔvapH) | 119.2 kJ/mol |
| Enthalpy of solution (ΔsolH) | -65.79 kJ/mol (in 400 mol H₂O at 18°C) |
Data sourced from[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of zinc chloride and its hydrates.
Historical Synthesis of Hydrated Zinc Chloride
This protocol is based on the early methods of preparing aqueous solutions of zinc chloride.
Objective: To synthesize hydrated zinc chloride from zinc metal and hydrochloric acid.
Materials:
-
Zinc metal (granules or mossy)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Beaker
-
Heating plate
-
Filtration apparatus
Procedure:
-
Carefully add a pre-weighed amount of zinc metal to a beaker.
-
Slowly and cautiously add an excess of concentrated hydrochloric acid to the beaker containing the zinc. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Allow the reaction to proceed until the zinc has completely dissolved. Gentle heating can be applied to speed up the process.
-
Once the reaction is complete, filter the solution to remove any unreacted impurities.
-
To obtain crystals of a specific hydrate, the solution must be evaporated under controlled temperature conditions. For example, evaporation at room temperature tends to yield the 1.33-hydrate.[2] Lower temperatures will favor the formation of higher hydrates.[2]
Modern Synthesis and Characterization of Zinc Chloride Trihydrate (ZnCl₂(H₂O)₃)
This protocol describes a modern approach to synthesizing and characterizing a specific hydrate of zinc chloride.
Objective: To synthesize and characterize zinc chloride trihydrate.
Part A: Synthesis
Materials:
-
Anhydrous zinc chloride (ZnCl₂)
-
Deionized water
-
Crystallization dish
Procedure:
-
Prepare a concentrated aqueous solution of zinc chloride by dissolving anhydrous ZnCl₂ in deionized water to achieve a composition in the vicinity of 75 mol % water.
-
Allow the solution to slowly evaporate at a controlled temperature. The trihydrate is a congruently melting phase and can be crystallized from a solution of this composition.[6]
Part B: Characterization by Single-Crystal X-ray Diffraction
Procedure:
-
Select a suitable single crystal of the synthesized zinc chloride trihydrate.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
Part C: Characterization by Thermogravimetric Analysis (TGA)
Procedure:
-
Place a small, accurately weighed sample of the synthesized hydrate into a TGA crucible.
-
Heat the sample from room temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen gas).[7]
-
Record the mass loss of the sample as a function of temperature. The resulting thermogram will show distinct steps corresponding to the dehydration of the hydrate.
The following diagram illustrates the experimental workflow for the synthesis and characterization of a zinc chloride hydrate.
Caption: A workflow for the synthesis and characterization of zinc chloride hydrates.
Interconversion of Zinc Chloride Hydrates
The different hydrates of zinc chloride can be interconverted by controlling the temperature and water activity. The phase diagram of the ZnCl₂-H₂O system governs these transformations. For instance, heating hydrated forms of zinc chloride will lead to dehydration, eventually forming the anhydrous salt, though this process can also lead to the formation of zinc hydroxychlorides if not performed under a stream of hydrogen chloride gas.[8][9] Conversely, exposing anhydrous zinc chloride to moisture will result in the formation of various hydrates.
The following diagram illustrates the logical relationships in the interconversion of zinc chloride hydrates.
Caption: Interconversion pathways of zinc chloride hydrates.
References
- 1. Victorian Pharmacology I: the Discovery & Early Use of Zinc Chloride in Medicine [victorianweb.org]
- 2. Zinc chloride - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. zinc chloride [chemister.ru]
- 6. Ionic Liquid Character of Zinc Chloride Hydrates Define Solvent Characteristics that Afford the Solubility of Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc chloride [dlab.epfl.ch]
- 9. Sciencemadness Discussion Board - Anhydrous Zinc Chloride Attempted Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Application Notes and Protocols: Zinc Chloride Hydrate as a Catalyst in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones. These ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. While anhydrous Lewis acids like aluminum chloride (AlCl₃) are traditionally employed, they often require stoichiometric amounts and stringent anhydrous conditions. Zinc chloride (ZnCl₂) presents a milder and more cost-effective alternative. This document provides detailed application notes and protocols for the use of zinc chloride hydrate (B1144303) as a catalyst in Friedel-Crafts acylation, offering a potentially more practical approach for various research and development applications. While many protocols emphasize the use of anhydrous zinc chloride, the hydrated form can also be an effective catalyst, sometimes with enhanced activity, and is more convenient to handle.
Data Presentation: Catalyst Performance in Friedel-Crafts Acylation
The selection of a catalyst is critical to the outcome of a Friedel-Crafts acylation. The following table summarizes the performance of zinc chloride in comparison to other Lewis acids in the acylation of common aromatic substrates. It is important to note that reaction conditions can significantly affect yields and should be optimized for each specific application.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Anisole (B1667542) | Acetic Anhydride (B1165640) | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [1] |
| ZnCl₂ (anhydrous) | Anisole | Acetic Anhydride | Dichloromethane (B109758) | Room Temp | - | 90 | [2] |
| ZnCl₂ on Al₂O₃ | Phenolic substrates | Carboxylic Acids | Solvent-free (Microwave) | - | - | High | [3] |
| Neat ZnCl₂ | Phenolic substrates | Carboxylic Acids | Solvent-free (Microwave) | - | - | 68 | [3] |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | [1] |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [1] |
| ZnO | Anisole | Benzoyl Chloride | Solvent-free | RT | <5 min | 98 | [1] |
| H-Beta Zeolite | Anisole | Acetic Anhydride | Acetic Acid | 120 | 2 h | >99 | [1] |
Note: DES = Deep Eutectic Solvent; RT = Room Temperature. Yields are isolated yields where specified.
Signaling Pathways and Experimental Workflows
General Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, in this case, zinc chloride hydrate, activates the acylating agent to generate a highly reactive electrophile, the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Workflow for Synthesis and Analysis
A typical workflow for performing a Friedel-Crafts acylation using zinc chloride hydrate, followed by workup, purification, and analysis, is outlined below.
Caption: General experimental workflow for synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for Friedel-Crafts acylation reactions. Protocol 1 is a representative procedure for the synthesis of p-methoxyacetophenone using zinc chloride hydrate, adapted from established methods for anhydrous zinc chloride.[2] Protocols 2 and 3 describe alternative methods using zinc oxide and a solid acid catalyst for comparison.
Protocol 1: Synthesis of p-Methoxyacetophenone using Zinc Chloride Hydrate
This protocol describes a representative laboratory procedure for the acylation of anisole with acetic anhydride using zinc chloride hydrate as the catalyst.
Materials:
-
Anisole
-
Acetic anhydride
-
Zinc chloride hydrate (ZnCl₂·nH₂O)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add anisole (10.8 g, 0.1 mol) and dichloromethane (50 mL).
-
Catalyst Addition: To the stirred solution, add zinc chloride hydrate (17.0 g, ~0.125 mol, assuming ZnCl₂·1.5H₂O). Stir the mixture at room temperature for 15 minutes.
-
Addition of Acylating Agent: Add acetic anhydride (11.2 g, 0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing 100 g of crushed ice and 50 mL of water with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the dichloromethane by rotary evaporation.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to yield p-methoxyacetophenone.
Protocol 2: Acylation of Anisole using Zinc Oxide (ZnO) under Solvent-Free Conditions[1]
This protocol offers an environmentally benign alternative using a solid, reusable catalyst.
Materials:
-
Anisole
-
Benzoyl chloride
-
Zinc oxide (ZnO) powder
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add ZnO powder (0.5 mmol).
-
Addition of Reactants: To the ZnO, add anisole (1 mmol) followed by benzoyl chloride (1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 5 minutes.
-
Workup:
-
Add 10 mL of dichloromethane to the reaction mixture to dissolve the product.
-
Filter the mixture to recover the ZnO catalyst.
-
Wash the filtrate with 10 mL of 10% NaHCO₃ solution and then with 10 mL of water.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the purified product.
-
Catalyst Recycling: The recovered ZnO can be washed with dichloromethane and dried for reuse.
Protocol 3: Acylation of Anisole using H-Beta Zeolite[1]
This method utilizes a solid acid catalyst, which is advantageous for ease of separation and reusability.
Materials:
-
H-Beta Zeolite
-
Anisole
-
Acetic anhydride
-
Acetic acid (solvent)
-
Ethyl acetate (B1210297) (for washing)
Procedure:
-
Catalyst Activation: Calcine the H-Beta zeolite catalyst at 500°C for 5 hours under an air flow before use.
-
Reaction Mixture: In a reaction vessel, combine anisole (2.0 mmol), acetic anhydride (20 mmol), and the prepared zeolite catalyst (0.50 g) in 5 mL of acetic acid.
-
Reaction: Heat the mixture at 120°C with stirring for 2 hours.
-
Catalyst Recovery: After the reaction, cool the mixture and recover the zeolite catalyst by filtration.
-
Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure, and the product can be purified by standard methods such as distillation or chromatography.
-
Catalyst Regeneration: The recovered zeolite can be washed with ethyl acetate, dried, and calcined again for reuse.
Conclusion
Zinc chloride hydrate serves as a viable and practical catalyst for Friedel-Crafts acylation, offering a milder alternative to traditional Lewis acids. The protocols provided herein, along with the comparative data, offer a solid foundation for researchers to employ and optimize these reactions for the synthesis of valuable aryl ketone intermediates. The exploration of alternative catalysts like zinc oxide and solid acids further expands the synthetic chemist's toolkit, promoting greener and more efficient chemical processes.
References
Application Notes: Differentiation of Alcohols using Lucas Reagent
Introduction
The Lucas test is a rapid qualitative method used to differentiate between low molecular weight primary, secondary, and tertiary alcohols.[1][2] Developed by Howard Lucas in 1930, the test is based on the differential rate of reaction of the three classes of alcohols with a solution of anhydrous zinc chloride in concentrated hydrochloric acid, known as the Lucas reagent.[1][3] The reaction results in the formation of an insoluble alkyl chloride, which causes the clear solution to become turbid or form a separate oily layer.[1][4] The time taken for this turbidity to appear is a measure of the alcohol's reactivity.[1]
Principle of the Reaction
The Lucas test operates on the principle of a nucleophilic substitution reaction, specifically an SN1 mechanism for secondary and tertiary alcohols.[2][3] The reaction involves the substitution of the hydroxyl (-OH) group of the alcohol with a chloride ion from HCl.[3][5]
The overall reaction is: ROH + HCl --(ZnCl₂)--> RCl + H₂O [5][6]
The rate of reaction is dependent on the stability of the intermediate carbocation formed after the protonated hydroxyl group leaves as water.[1][5]
-
Tertiary alcohols react almost instantly because they form highly stable tertiary carbocations.[1]
-
Secondary alcohols react more slowly (within minutes) as they form less stable secondary carbocations.[1]
-
Primary alcohols react very slowly, if at all, at room temperature because the formation of a primary carbocation is highly unfavorable.[1][5]
The anhydrous zinc chloride acts as a Lewis acid, which coordinates with the oxygen atom of the hydroxyl group, making it a better leaving group and facilitating the formation of the carbocation.[7][8]
Materials and Reagents
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Alcohol samples (primary, secondary, tertiary)
-
Heating apparatus (e.g., water bath), if needed for primary alcohols
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.[9]
Safety Precautions
-
Corrosive Reagents: Lucas reagent contains concentrated hydrochloric acid and zinc chloride, which are highly corrosive and can cause severe chemical burns.[9] Always handle the reagent with extreme care inside a fume hood or a well-ventilated area to avoid inhaling harmful fumes.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to protect eyes and skin from splashes.[9][10]
-
Handling: Handle and open containers with care.[11] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][12]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines for hazardous waste.[9] The reagent is acidic and may need neutralization before disposal.[11][13]
-
Heating: Do not heat the reaction mixture unless specified for primary alcohols, as it can lead to the release of toxic fumes.[9]
Experimental Protocol: The Lucas Test
Preparation of Lucas Reagent
To prepare the Lucas reagent, dissolve anhydrous zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl).[3][6] An equimolar mixture is typically used.[2][5][6]
Procedure:
-
Work inside a chemical fume hood.
-
Carefully and slowly add a weighed amount of anhydrous zinc chloride to a corresponding molar equivalent of cold, concentrated hydrochloric acid.
-
Stir the mixture gently until all the zinc chloride has dissolved and the solution is clear.[3] The process may be exothermic.
-
Store the reagent in a tightly sealed glass bottle, away from moisture.
Test Procedure
-
Place approximately 1-2 mL of the alcohol sample into a clean, dry test tube.[6]
-
Add about 2-3 mL of the Lucas reagent to the test tube.[2][8]
-
Stopper the test tube, shake the mixture vigorously for a few seconds, and then allow it to stand at room temperature.[5]
-
Start a stopwatch immediately after mixing.
-
Observe the solution for the appearance of turbidity (a cloudy or milky appearance) or the formation of a distinct oily layer of alkyl chloride.[4]
-
Record the time taken for the reaction to occur.
Interpretation of Results
The time taken for turbidity to appear is used to classify the alcohol.
| Alcohol Class | Observation at Room Temperature | Typical Reaction Time |
| Tertiary | Solution turns turbid immediately and/or separates into two layers. | < 1 minute[1][3] |
| Secondary | Solution turns turbid or cloudy. | 3 - 5 minutes[1][3] |
| Primary | No visible reaction; the solution remains clear. | No reaction at room temperature. Turbidity may appear after heating for 30-45 minutes.[3][5] |
Table 1: Expected results and reaction times for the Lucas test with different classes of alcohols.
Visualizations
Reaction Mechanism
The following diagram illustrates the SN1 reaction mechanism for a tertiary alcohol with Lucas reagent. The zinc chloride acts as a Lewis acid catalyst to facilitate the departure of the hydroxyl group.
Caption: SN1 reaction mechanism for the Lucas test.
Experimental Workflow
This diagram outlines the logical steps for performing the Lucas test in a laboratory setting.
Caption: Logical workflow for the Lucas test protocol.
References
- 1. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 2. careers360.com [careers360.com]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. Notes on Lucas Test by Unacademy [unacademy.com]
- 6. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 7. collegedunia.com [collegedunia.com]
- 8. Lucas Test: Lucas Reagent, Procedure, Observations, Mechanism, Applications, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. brainly.com [brainly.com]
- 10. Detachment and indentify of organic compound: Lucas' reagent , MSDS [kimiagar2010.blogspot.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
Application of Zinc Chloride Hydrate in Biomass Conversion: A Detailed Guide for Researchers
Introduction:
Zinc chloride hydrate (B1144303) (ZnCl₂·nH₂O) has emerged as a versatile and cost-effective catalyst and solvent for the conversion of lignocellulosic biomass into a variety of value-added chemicals and biofuels. Its unique properties, including its ability to dissolve cellulose (B213188), act as a Lewis acid catalyst, and operate under relatively mild conditions, make it a compelling alternative to more expensive and harsh conventional methods. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging zinc chloride hydrate for biomass valorization.
Application Notes
Zinc chloride hydrate's utility in biomass conversion spans several key areas:
-
Fractionation of Lignocellulosic Biomass: One of the primary challenges in biomass utilization is the separation of its main components: cellulose, hemicellulose, and lignin (B12514952). Zinc chloride hydrate, particularly ZnCl₂·4H₂O, can selectively dissolve the carbohydrate fractions (cellulose and hemicellulose) while leaving the lignin largely as a solid residue.[1][2] This dissolution process works by inserting the hydrated inorganic salt between the biomass fibers, which disrupts the extensive hydrogen bond network.[1] Subsequent precipitation with an anti-solvent like water allows for the recovery of a cellulose-rich solid, which is more amenable to further enzymatic or chemical conversion.[1]
-
Catalytic Conversion to Platform Chemicals: Zinc chloride hydrate is an effective catalyst for the dehydration of carbohydrates into valuable platform chemicals.
-
5-Hydroxymethylfurfural (B1680220) (HMF): Concentrated aqueous solutions of zinc chloride can catalyze the conversion of glucose, fructose, and even raw cellulosic biomass into HMF.[3][4][5][6] The catalytic activity is attributed to the incompletely coordinated zinc ions in the concentrated solution, which can coordinate with the hydroxyl groups of the carbohydrates, facilitating their isomerization and subsequent dehydration.[3][4]
-
Furfural: Through low-temperature fast pyrolysis, biomass impregnated with ZnCl₂ can be selectively converted to furfural.[7][8] The presence of zinc chloride alters the pyrolysis pathway, promoting the depolymerization and dehydration of hemicellulose to form furfural.[7]
-
Levulinic Acid: The degradation of cellulose in the presence of ZnCl₂ at elevated temperatures can also yield levulinic acid.[9]
-
-
Lignin Depolymerization: Highly concentrated zinc chloride solutions (e.g., 63 wt%) have been shown to effectively depolymerize lignin under relatively mild conditions.[10][11][12][13] The Zn²⁺ ions are believed to selectively coordinate with the ether (C-O-C) linkages prevalent in the lignin structure, facilitating their cleavage and the production of aromatic monomers, primarily alkylphenols.[10][11][12][13] These monomers are valuable precursors for biofuels and other specialty chemicals.
-
Influence of Hydration State: The catalytic activity of zinc chloride is significantly influenced by its degree of hydration (the 'n' in ZnCl₂·nH₂O).[14][15] The hydration state affects the acidity of the medium, with less hydrated forms generally exhibiting higher acidity and different catalytic selectivities.[15] This provides a tunable parameter to optimize the conversion process for specific desired products.
Experimental Protocols
Protocol 1: Fractionation of Lignocellulosic Biomass using ZnCl₂·4H₂O
This protocol is based on the method described for the dissolution and precipitation of lignocellulosic biomass to separate its main components.[1][2]
Materials:
-
Lignocellulosic biomass (e.g., barley straw, pruning waste), dried and milled
-
Zinc chloride tetrahydrate (ZnCl₂·4H₂O)
-
Distilled water
-
0.1 N Hydrochloric acid (HCl)
-
Beaker or flask
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Dissolution:
-
In a beaker, prepare the ZnCl₂·4H₂O solvent.
-
Add the dried, milled lignocellulosic biomass to the ZnCl₂·4H₂O. A typical ratio is 1.5 g of biomass to 28.5 g of ZnCl₂·4H₂O.[1]
-
Heat the mixture to 70 °C with continuous stirring.
-
Maintain these conditions for 24 hours to ensure optimal dissolution of the carbohydrate fraction.[1][2]
-
-
Precipitation and Separation:
-
After the dissolution step, add distilled water to the mixture to precipitate the dissolved carbohydrates.
-
A solid fraction (Solid I), which is rich in lignin and undissolved cellulose, will remain.[1] Separate this solid by filtration.
-
The filtrate contains the dissolved carbohydrates. Continue adding water to the filtrate to fully precipitate the cellulose-rich fraction (Solid II).[1]
-
A third fraction (Solid III), which is mainly pure lignin, may also be recovered from the remaining liquid phase.[1]
-
-
Washing and Drying:
-
Wash the collected solid fractions (Solid I and Solid II) multiple times to remove any residual zinc chloride. A suggested washing procedure is 5 times with 20 mL of 0.1 N HCl followed by 5 times with 20 mL of distilled water, or until the washing solution is clear.[1]
-
Dry the washed solids in an oven at an appropriate temperature (e.g., 60-105 °C) until a constant weight is achieved.
-
-
Downstream Processing:
Protocol 2: Conversion of Glucose to 5-Hydroxymethylfurfural (HMF)
This protocol describes the conversion of glucose to HMF in a concentrated aqueous solution of zinc chloride.[3][5][16]
Materials:
-
Glucose
-
Zinc chloride (ZnCl₂)
-
Distilled water
-
Hydrochloric acid (HCl, optional co-catalyst)
-
Reaction vessel (e.g., sealed glass reactor or autoclave)
-
Heating and stirring apparatus
-
Analytical equipment for product quantification (e.g., HPLC)
Procedure:
-
Catalyst Preparation:
-
Prepare a concentrated aqueous solution of ZnCl₂. A common concentration is 63 wt%.[16] To do this, dissolve 63 g of ZnCl₂ in 37 g of distilled water.
-
-
Reaction Setup:
-
Charge the reaction vessel with the prepared ZnCl₂ solution and the desired amount of glucose.
-
If using a co-catalyst, add it to the mixture. For example, HCl can be added to the aqueous phase.[16]
-
Seal the reactor and place it in the heating apparatus.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature, for instance, 150 °C, under continuous stirring.[6]
-
The reaction time will depend on the specific conditions and desired conversion; a typical duration can range from 30 minutes to several hours.
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature.
-
Take a sample of the reaction mixture and dilute it with a suitable solvent (e.g., ethanol).[16]
-
Filter the diluted sample and analyze it using HPLC to quantify the concentration of HMF and any remaining glucose.
-
Protocol 3: Depolymerization of Lignin to Alkylphenols
This protocol outlines the conversion of softwood lignin into alkylphenols using a concentrated zinc chloride solution.[10][11][12][13]
Materials:
-
Softwood technical lignin
-
Zinc chloride (ZnCl₂)
-
Distilled water
-
High-pressure reactor
-
Heating and stirring apparatus
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical equipment for product characterization (e.g., GC-MS)
Procedure:
-
Catalyst and Substrate Preparation:
-
Reaction Conditions:
-
Product Extraction and Analysis:
-
After the reaction, cool the reactor to room temperature.
-
Extract the oily product from the aqueous phase using a suitable organic solvent like ethyl acetate.
-
Analyze the composition of the extracted oil, particularly the alkylphenol content, using GC-MS.
-
Data Presentation
Table 1: Fractionation of Lignocellulosic Biomass with ZnCl₂·4H₂O and Subsequent Hydrolysis
| Biomass Source | Treatment Conditions | Solid Fraction | Subsequent Hydrolysis Conditions | Total Reducing Sugars (TRS) Selectivity (%) | Reference |
| Barley Straw | 70 °C, 24 h | Solid II | 140 °C, 5 h, 0.2 M H₂SO₄ | 78-88 | [1] |
| Pruning Waste | 70 °C, 24 h | Solid II | 140 °C, 5 h, 0.2 M H₂SO₄ | 78-88 | [1] |
| Vine Shoots | 70 °C, 24 h | Solid II | 140 °C, 5 h, 0.2 M H₂SO₄ | 78-88 | [1] |
Table 2: Conversion of Carbohydrates to HMF using Zinc Chloride
| Substrate | ZnCl₂ Conc. (wt%) | Temperature (°C) | Time (min) | HMF Yield (mol%) | Reference |
| Glucose | 63 | - | - | ~50 | [3][4] |
| Cellulose | 71.6 | 150 | 40 | 80.6 | [6] |
| Cellulose | 71.6 | 150 | 60 | 69.5 | [17] |
| Wheat Straw | 71.6 | 150 | - | - | [6] |
| Eucalyptus Wood | 71.6 | 150 | - | - | [6] |
| Pine Wood | 71.6 | 150 | - | - | [6] |
| Sugarcane Bagasse | 71.6 | 150 | - | - | [6] |
Table 3: Lignin Depolymerization with Concentrated ZnCl₂
| Lignin Source | ZnCl₂ Conc. (wt%) | Temperature (°C) | Time (h) | Product | Product Yield (wt%) | Reference |
| Softwood Technical Lignin | 63 | 200 | 6 | Alkylphenols | ~47 (oil product) | [10][11][13] |
Visualizations
Caption: Workflow for lignocellulosic biomass fractionation using ZnCl₂·4H₂O.
Caption: Proposed pathway for glucose to HMF conversion catalyzed by ZnCl₂.
Caption: Process for lignin depolymerization using concentrated zinc chloride solution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of carbohydrates into 5-hydroxymethylfurfural catalyzed by ZnCl2 in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Selective fast pyrolysis of biomass impregnated with ZnCl2 to produce furfural: Analytical Py-GC/MS study | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ZnCl 2 induced catalytic conversion of softwood lignin to aromatics and hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]
- 12. ZnCl₂ induced catalytic conversion of softwood lignin to aromatics and hydrocarbons [agris.fao.org]
- 13. ZnCl2 induced catalytic conversion of softwood lignin to aromatics and hydrocarbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The role of the molecular formula of ZnCl2·nH2O on its catalyst activity: a systematic study of zinc chloride hydrates in the catalytic valorisation of cellulosic biomass - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Fischer Indole Synthesis Utilizing a Zinc Chloride Hydrate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole (B1671886) synthesis is a cornerstone of heterocyclic chemistry, providing a versatile and widely applied method for the synthesis of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and natural products.[1][2] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine and a carbonyl compound like an aldehyde or ketone.[1][2] The choice of acid catalyst is pivotal to the success of the synthesis, with Lewis acids such as zinc chloride being among the most common and effective promoters of this transformation.[1][3]
These application notes provide a detailed protocol and practical guidance for employing zinc chloride hydrate (B1144303) as a catalyst in the Fischer indole synthesis. While many procedures specify the use of anhydrous zinc chloride, the hydrated form is often more readily available and easier to handle in a standard laboratory setting.[4] This document will address the practical aspects of using zinc chloride hydrate, including a detailed experimental protocol for a representative synthesis, a summary of expected yields for various substrates, and a discussion of the reaction mechanism and workflow.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, catalyzed by the Lewis acidity of the zinc chloride. The workflow can be visualized as a sequence of key transformations:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form a phenylhydrazone. This step can be performed in situ or the phenylhydrazone can be pre-formed and isolated.[3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: A key acid-catalyzed[1][1]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the final aromatic indole product.[1]
References
Application Notes and Protocols: Preparation of Organozinc Reagents from Zinc Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc reagents are powerful and versatile intermediates in modern organic synthesis, prized for their high reactivity and remarkable tolerance of a wide array of functional groups. This unique combination makes them particularly valuable in the complex molecular landscape of drug discovery and development, where sensitive functionalities are commonplace. Unlike their more reactive organolithium and Grignard counterparts, organozinc reagents often obviate the need for cumbersome protection-deprotection strategies, streamlining synthetic routes to complex pharmaceutical targets.
A highly effective method for preparing these reagents involves the use of activated zinc metal, commonly known as Rieke® Zinc.[1] This highly reactive zinc powder is typically generated by the reduction of a zinc salt, such as anhydrous zinc chloride, which can be prepared from its hydrated form. This document provides detailed protocols for the entire workflow, from the dehydration of zinc chloride hydrate (B1144303) to the synthesis of functionalized organozinc reagents and their subsequent application in palladium-catalyzed Negishi cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation.[1][2]
Key Advantages of this Methodology
-
High Functional Group Tolerance: Tolerates sensitive groups such as esters, nitriles, amides, ketones, and chlorides, which are often incompatible with other organometallic reagents.
-
Mild Reaction Conditions: The preparation of organozinc reagents and their subsequent coupling reactions are typically performed under mild conditions, often at room temperature.[1]
-
High Reactivity and Yields: The use of highly activated Rieke® Zinc ensures efficient oxidative addition to a broad range of organic halides, leading to high yields of the desired organozinc reagents.[1]
-
Versatility in Drug Synthesis: This methodology provides a robust platform for the synthesis of a wide range of bioactive molecules and complex drug-like scaffolds.[3]
Experimental Workflows and Signaling Pathways
The overall process for preparing and utilizing organozinc reagents from zinc chloride hydrate can be visualized as a multi-step workflow.
References
Application Notes and Protocols for Reactions with Hygroscopic Zinc Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc chloride (ZnCl₂) is a versatile Lewis acid catalyst employed in a wide array of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is often complicated by its hygroscopic nature, readily absorbing atmospheric moisture to form various hydrates (ZnCl₂·nH₂O). The presence of water can significantly impact reaction outcomes, sometimes inhibiting the desired transformation or leading to side products. Therefore, meticulous handling and an understanding of the appropriate experimental setup are paramount for achieving reproducible and high-yielding results.
These application notes provide detailed protocols for several key organic reactions catalyzed by zinc chloride, with a focus on managing its hygroscopic properties. The information herein is intended to guide researchers in setting up robust experimental procedures, whether using anhydrous zinc chloride under inert conditions or utilizing the hydrate (B1144303) form directly when appropriate.
Handling and Storage of Hygroscopic Zinc Chloride
Due to its deliquescent nature, zinc chloride and its hydrates must be stored in tightly sealed containers in a dry environment, such as a desiccator containing a drying agent (e.g., silica (B1680970) gel, calcium chloride).[1] For reactions requiring strictly anhydrous conditions, the use of a glovebox or Schlenk line is highly recommended.
Drying of Zinc Chloride Hydrate
Commercial zinc chloride often contains water. For moisture-sensitive reactions, it is crucial to use the anhydrous form. Several methods can be employed for drying zinc chloride hydrate:
-
Heating under Vacuum: The hydrate can be heated under vacuum to remove water. However, excessive heating can lead to the formation of zinc oxychloride. A common procedure involves melting the solid under reduced pressure.[2]
-
Reaction with Thionyl Chloride: Refluxing zinc chloride hydrate with thionyl chloride (SOCl₂) effectively removes water, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1]
-
Sublimation: Anhydrous zinc chloride can be purified by sublimation in a stream of hydrogen chloride gas, followed by heating the sublimate in a stream of dry nitrogen.[1]
Inert Atmosphere Techniques
For handling anhydrous zinc chloride and setting up moisture-sensitive reactions, inert atmosphere techniques are essential.
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), allowing for the convenient manipulation of solids and liquids without exposure to air or moisture.[3]
-
Schlenk Line: A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas. This technique is well-suited for solution-based reactions.[4]
Experimental Protocols and Applications
The following sections detail experimental procedures for several important organic reactions catalyzed by zinc chloride.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic method for the preparation of indoles from a phenylhydrazine (B124118) and a ketone or aldehyde in the presence of an acid catalyst.[5] Zinc chloride is a commonly used Lewis acid for this transformation.[6]
Reaction Scheme:
Caption: General scheme of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2,3-Dimethylindole [1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) and 2-butanone (B6335102) (1.1 eq) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.
-
Catalyst Addition: To this solution, add anhydrous zinc chloride (0.5 - 1.0 eq) in portions while stirring. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | 2-Butanone | ZnCl₂ | Ethanol | Reflux | 3 | ~90 |
| p-Tolylhydrazine | Acetone | ZnCl₂ | Acetic Acid | 80 | 2 | 85 |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Toluene | Reflux | 4 | 78 |
| o-Nitrophenylhydrazine | Propiophenone | ZnCl₂ | Acetic Acid | 100 | 5 | 65 |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[7] While aluminum chloride is a common catalyst, zinc chloride can be a milder and effective alternative, especially for activated aromatic systems.[8]
Reaction Scheme:
Caption: General scheme of Friedel-Crafts Acylation.
Experimental Protocol: Acylation of Anisole with Acetic Anhydride [9]
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (nitrogen or argon).
-
Catalyst and Reactant Addition: Charge the flask with anhydrous zinc chloride (1.2 eq) and the aromatic substrate (e.g., anisole, 1.0 eq).
-
Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride, 1.1 eq) to the addition funnel and add it dropwise to the stirred reaction mixture. The reaction is often exothermic and may require cooling in an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and quench by carefully adding ice-cold water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with a dilute base solution and then with brine, dry over an anhydrous salt, and concentrate. The product can be purified by distillation or recrystallization.
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Acetic Anhydride | ZnCl₂ | None | 120 (Microwave) | 0.08 | 95 |
| Toluene | Acetyl Chloride | ZnCl₂ | CS₂ | Reflux | 2 | 75 |
| Benzene | Benzoyl Chloride | ZnCl₂ | None | 140 | 3 | 88 |
| Thiophene | Propionyl Chloride | ZnCl₂ | Dichloromethane | RT | 4 | 70 |
Pechmann Condensation
The Pechmann condensation is a method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[10] Zinc chloride is an effective catalyst for this reaction.[11]
Reaction Scheme:
Caption: General scheme of the Pechmann Condensation.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
-
Reactant Mixture: In a round-bottom flask, mix resorcinol (B1680541) (1.0 eq) and ethyl acetoacetate (B1235776) (1.1 eq).
-
Catalyst Addition: Add anhydrous zinc chloride (1.5 eq) to the mixture.
-
Reaction: Heat the mixture in an oil bath at 120-140 °C for 30-60 minutes. The mixture will become a thick paste.
-
Work-up: Cool the reaction mixture and add cold water to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Quantitative Data for Pechmann Condensation
| Phenol Derivative | β-Ketoester | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Resorcinol | Ethyl Acetoacetate | ZnCl₂ | 120 | 30 | 92 |
| Phenol | Ethyl Benzoylacetate | ZnCl₂ | 150 | 60 | 75 |
| m-Cresol | Ethyl Acetoacetate | ZnCl₂ | 130 | 45 | 85 |
| Catechol | Methyl Acetoacetate | ZnCl₂ | 140 | 60 | 70 |
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). While this reaction is often base-catalyzed, Lewis acids like zinc chloride can also promote this transformation.
Reaction Scheme:
Caption: General scheme of Chalcone Synthesis.
Experimental Protocol: Synthesis of Chalcone from Benzaldehyde and Acetophenone [12]
-
Reactant and Catalyst Mixture: In a round-bottom flask, mix benzaldehyde (1.0 eq), acetophenone (1.0 eq), and anhydrous zinc chloride (1.0 eq).
-
Reaction: Heat the mixture at 100-120 °C for 2-4 hours. The reaction can also be performed under solvent-free conditions.
-
Work-up: Cool the reaction mixture and add a mixture of ice and dilute HCl.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude chalcone can be purified by recrystallization from ethanol.
Quantitative Data for Chalcone Synthesis
| Aromatic Aldehyde | Acetophenone Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Acetophenone | ZnCl₂ | 100 | 3 | 85 |
| 4-Chlorobenzaldehyde | Acetophenone | ZnCl₂ | 110 | 2.5 | 90 |
| 4-Methoxybenzaldehyde | 4-Methylacetophenone | ZnCl₂ | 100 | 3 | 88 |
| Benzaldehyde | 4-Bromoacetophenone | ZnCl₂ | 120 | 4 | 82 |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling zinc chloride and its reagents.[9]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when heating reactions or using volatile solvents.
-
Corrosivity: Zinc chloride is corrosive and can cause severe burns to the skin and eyes. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
-
Inhalation: Avoid inhaling the dust of zinc chloride. Use a dust mask if necessary.
-
Disposal: Dispose of zinc chloride and its reaction waste according to local regulations.
Logical Workflow Diagrams
Experimental Workflow for Handling Anhydrous Zinc Chloride
Caption: Workflow for reactions with anhydrous ZnCl₂.
Signaling Pathway for Lewis Acid Catalysis
Caption: General mechanism of ZnCl₂ Lewis acid catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
Application Notes and Protocols for the Safe Handling and Disposal of Zinc Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and disposal of zinc chloride hydrate (B1144303) in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.
Quantitative Data Summary
The following table summarizes the key quantitative data for zinc chloride.
| Property | Value | Citations |
| Chemical Formula | ZnCl₂ | [1] |
| Molar Mass | 136.315 g/mol | [1] |
| Appearance | White, odorless, crystalline solid. Highly hygroscopic and deliquescent. | [1][2] |
| Melting Point | 290 °C (554 °F; 563 K) | [1] |
| Boiling Point | 732 °C (1,350 °F; 1,005 K) | [1] |
| Solubility in Water | 432.0 g/100 g (25 °C) | [1] |
| Density | 2.907 g/cm³ | [1] |
| Acute Toxicity (Oral) | LD50, Rat: 1,100 mg/kg | [3] |
| Permissible Exposure Limit (USA) | 1 mg/m³ for zinc chloride fumes. | [4] |
Experimental Protocols
Objective: To outline the procedures for safely handling and storing zinc chloride hydrate to prevent exposure and maintain its integrity.
Materials:
-
Zinc chloride hydrate
-
Appropriate personal protective equipment (PPE): chemical safety goggles, face shield, chemical-resistant gloves (e.g., latex or rubber), lab coat, and a NIOSH/MSHA approved respirator if ventilation is inadequate.[4][5]
-
Fume hood or well-ventilated area.[4]
-
Airtight containers with desiccants (e.g., silica (B1680970) gel).[6]
-
Corrosion-proof cabinet.
Procedure:
-
Engineering Controls: Always handle zinc chloride hydrate in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against dust and splashes.[5]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves to prevent skin contact.[4]
-
Respiratory Protection: If dust is generated or ventilation is insufficient, use a NIOSH/MSHA approved respirator with a particulate filter.[4][5]
-
-
Handling:
-
Storage:
Objective: To provide a step-by-step guide for the safe cleanup of a zinc chloride hydrate spill.
Materials:
-
Spill kit containing:
Procedure:
-
Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
Put on the appropriate PPE.
-
-
Containment:
-
Cleanup:
-
Cover the spill with an inert absorbent material to prevent the spread of dust.[7]
-
Carefully collect the absorbed material and place it into a sealable, labeled waste container.
-
-
Decontamination:
-
Waste Disposal:
Objective: To describe the approved methods for the disposal of zinc chloride hydrate waste.
Materials:
-
Labeled, sealed hazardous waste container.[8]
-
Sodium carbonate (soda ash) or sodium hydroxide (B78521) for neutralization.[8]
-
Large container for neutralization.
-
pH meter or pH paper.
Procedure:
-
Collection:
-
Collect all zinc chloride hydrate waste, including contaminated materials from spills, in a clearly labeled, sealed, and corrosion-resistant container.[8]
-
-
Disposal Options:
-
Hazardous Waste Facility: The primary and recommended method of disposal is to send the sealed container to a licensed hazardous waste disposal facility.[8] This ensures compliance with all environmental regulations.
-
Neutralization (for aqueous solutions):
-
In a well-ventilated area and while wearing appropriate PPE, slowly add the zinc chloride solution to a larger container with a solution of a suitable base like sodium carbonate or sodium hydroxide, stirring continuously.[8]
-
Monitor the pH of the solution until it reaches a neutral range (pH 6-8).
-
The resulting neutralized solution may be disposed of down the drain with copious amounts of water, only if permitted by local regulations.[8] It is crucial to check with your institution's environmental health and safety office before proceeding.
-
Any precipitate formed should be collected and disposed of as hazardous waste.
-
-
-
Regulatory Compliance:
-
Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
-
Mandatory Visualizations
References
- 1. Zinc chloride - Wikipedia [en.wikipedia.org]
- 2. jetir.org [jetir.org]
- 3. redox.com [redox.com]
- 4. Disposal Measures for Zinc Chloride [coastalzinc.com]
- 5. fishersci.com [fishersci.com]
- 6. Zinc chloride, hydrate | 21351-91-7 | Benchchem [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 9. actylislab.com [actylislab.com]
Application Notes and Protocols: Zinc Chloride Hydrate in the Synthesis of Alkyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of alkyl chlorides from alcohols using zinc chloride in conjunction with hydrochloric acid. Zinc chloride, a Lewis acid, serves as an effective catalyst for this transformation, which is widely known as the Lucas reaction. These protocols cover the synthesis from primary, secondary, and tertiary alcohols, with a discussion on the reactivity differences and reaction mechanisms. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively carry out this important organic transformation.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental reaction in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and chemical industries. One of the most common and effective methods for this transformation is the use of the Lucas reagent, a solution of zinc chloride in concentrated hydrochloric acid.[1][2] Zinc chloride acts as a Lewis acid, coordinating to the hydroxyl group of the alcohol. This coordination facilitates the cleavage of the carbon-oxygen bond, allowing for nucleophilic substitution by the chloride ion.[3][4]
The reactivity of alcohols in this reaction is highly dependent on their structure. Tertiary alcohols react almost instantaneously, secondary alcohols react within minutes, while primary alcohols require more forcing conditions and longer reaction times.[5][6] This difference in reactivity forms the basis of the Lucas test, a qualitative test to differentiate between the classes of alcohols.[2][6] While anhydrous zinc chloride is traditionally used, the presence of water in the form of zinc chloride hydrate (B1144303) can be a factor in practical laboratory settings. This document will provide protocols and data for this synthetic methodology.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various alkyl chlorides from their corresponding alcohols using zinc chloride and hydrochloric acid.
Table 1: Synthesis of Alkyl Chlorides from Various Alcohols
| Alcohol | Molar Ratio (Alcohol:HCl:ZnCl₂) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Methyl Alcohol | 1:2:2 | Reflux | - | 79 | [7] |
| n-Propyl Alcohol | - | 125-130 (bath) | - | 65-70 | |
| n-Butyl Alcohol | 1:2:2 | 150-155 (bath) | 1 hour | 65 | [7][8] |
| sec-Butyl Alcohol | 1:2:2 | 138-140 (bath) | - | 78-88 | [7] |
| iso-Butyl Alcohol | 1:2:2 | - | - | 4 | [7] |
| Amyl Alcohol | 1:2:2 | - | - | 67 | [7] |
| Cetyl Alcohol | 1:2:2 | 100 | - | 60 | [7] |
| β-Phenylethyl Alcohol | 1:2:2 | - | - | 70 | [7] |
| γ-Phenylpropyl Alcohol | 1:2:2 | - | - | 82 | [7] |
Note: The data in this table is compiled from various sources. Reaction conditions and yields can vary based on the specific experimental setup and purity of reagents.
Reaction Mechanisms
The mechanism for the conversion of alcohols to alkyl chlorides using zinc chloride and HCl depends on the structure of the alcohol.
-
Tertiary and Secondary Alcohols (Sₙ1 Mechanism): Tertiary and secondary alcohols react via an Sₙ1 mechanism. The zinc chloride coordinates to the hydroxyl oxygen, making it a better leaving group (H₂O). The leaving group departs, forming a relatively stable secondary or tertiary carbocation. The chloride ion then attacks the carbocation to form the alkyl chloride.[1][9]
-
Primary Alcohols (Sₙ2 Mechanism): Primary alcohols react through an Sₙ2 mechanism. The formation of a primary carbocation is energetically unfavorable. Instead, the chloride ion attacks the carbon atom bearing the activated hydroxyl group in a concerted step, leading to the displacement of the leaving group. This process is generally slower than the Sₙ1 pathway.[1][10]
Experimental Protocols
Protocol 1: Synthesis of n-Butyl Chloride from n-Butanol (using Anhydrous Zinc Chloride)
This protocol is adapted from a literature procedure for the synthesis of n-butyl chloride.[8]
Materials:
-
n-Butanol
-
Anhydrous zinc chloride
-
Concentrated hydrochloric acid
-
Water
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Calcium chloride
-
Round-bottom flask (3 L)
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
In a 3 L round-bottom flask, dissolve 1363 g (10 moles) of anhydrous zinc chloride in 864 mL (10 moles) of concentrated hydrochloric acid. Cool the flask in an ice bath to prevent the loss of hydrogen chloride.
-
To this solution, add 371 g (5 moles) of n-butanol.
-
Attach a reflux condenser to the flask and heat the mixture in an oil bath to 150°C.
-
The solution will begin to boil, and n-butyl chloride will start to distill. Maintain the temperature of the oil bath at 150-155°C for approximately one hour.
-
Collect the distillate, which is crude n-butyl chloride.
-
Wash the crude product sequentially with 100 mL of cold water, 50 mL of cold concentrated sulfuric acid (in four portions), 10 mL of water, and finally with 25 mL of 10% sodium carbonate solution in a separatory funnel.
-
Dry the washed n-butyl chloride over 10 g of anhydrous calcium chloride.
-
Purify the product by distillation. The expected yield of n-butyl chloride is approximately 65%.
Note on the use of Zinc Chloride Hydrate:
While the above protocol specifies anhydrous zinc chloride, some sources suggest that the reaction can proceed with hydrated zinc chloride, as the reaction is carried out in concentrated aqueous HCl. The primary goal is to have a high concentration of the Lewis acid to activate the alcohol. If using zinc chloride hydrate, it may be necessary to adjust the amount of hydrochloric acid and potentially increase the reaction temperature or time to drive the reaction to completion. However, for optimal and reproducible results, the use of anhydrous zinc chloride is recommended.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of alkyl chlorides.
Caption: Reaction mechanisms for alkyl chloride synthesis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. quora.com [quora.com]
- 6. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Zinc Chloride Hydrate in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights into the catalytic mechanism of zinc chloride (ZnCl₂), often used in its hydrated form, in key organic reactions. Zinc chloride serves as an effective and economical Lewis acid catalyst, activating substrates and facilitating a wide range of transformations crucial for synthetic chemistry.[1][2] This document outlines the mechanisms, experimental protocols, and quantitative data for its application in the Lucas Test, Pechmann Condensation, and Fischer Indole Synthesis.
Application Note 1: The Lucas Test for Differentiation of Alcohols
The Lucas Test is a qualitative method used to differentiate between primary, secondary, and tertiary alcohols of low molecular weight.[3][4] The test relies on the differential rate of reaction of alcohols with the Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid.[3][4][5] The reaction proceeds via an SN1 nucleophilic substitution, where the formation of a turbid solution, due to the insoluble alkyl chloride product, indicates a positive test.[3][6]
Catalytic Mechanism
Zinc chloride's primary role is to act as a Lewis acid, coordinating to the oxygen atom of the alcohol's hydroxyl group.[7] This coordination weakens the C-O bond, converting the hydroxyl group into a much better leaving group (H₂O).[7] The departure of water generates a carbocation intermediate.[5][6] The stability of this carbocation dictates the reaction rate:
-
Tertiary alcohols react almost instantaneously because they form highly stable tertiary carbocations.[3]
-
Secondary alcohols react more slowly (typically within 3-5 minutes) as they form less stable secondary carbocations.[3][6]
-
Primary alcohols react very slowly, often requiring heating, due to the high instability of primary carbocations.[3][6]
The chloride ion (Cl⁻) from HCl, an abundant nucleophile in the reagent, then rapidly attacks the carbocation to form the corresponding alkyl chloride.[6]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Synthesis of Biscoumarin Derivatives Catalyzed by Zncl2 Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.blucher.com.br [pdf.blucher.com.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrolysis of zinc chloride hydrate in reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using zinc chloride hydrate (B1144303) in chemical reactions, with a focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing zinc chloride acidic?
A1: Zinc chloride is a salt derived from a strong acid (hydrochloric acid) and a weak base (zinc hydroxide). When dissolved in water, the zinc ion (Zn²⁺) undergoes hydrolysis, a reaction with water that produces zinc hydroxychloride species (e.g., Zn(OH)Cl) and releases hydrogen ions (H⁺), leading to an acidic solution.[1][2] A 6 M aqueous solution of zinc chloride can have a pH as low as 1.[2]
Q2: I observe a white precipitate forming in my aqueous zinc chloride solution. What is it?
A2: The white precipitate is likely a form of zinc hydroxychloride, such as Zn₅(OH)₈Cl₂·H₂O (the mineral simonkolleite), or zinc oxide (ZnO).[1][3] This precipitation is a direct result of the hydrolysis of zinc chloride, which is favored by an increase in pH (less acidic conditions).[3][4]
Q3: Can I simply heat zinc chloride hydrate to obtain the anhydrous form?
A3: Simply heating zinc chloride hydrate in the open atmosphere is generally not recommended. Doing so often leads to the evolution of hydrogen chloride (HCl) gas and the formation of zinc oxychlorides or zinc oxide, rather than pure anhydrous zinc chloride.[4][5] This is because the water of hydration reacts with the zinc chloride at elevated temperatures.
Q4: How does pH affect the stability of zinc chloride in solution?
A4: The pH of the solution is a critical factor in determining the chemical species of zinc present. In strongly acidic conditions (low pH), the equilibrium is shifted away from hydrolysis, and the primary species is the hydrated zinc ion [Zn(H₂O)₆]²⁺. As the pH increases, hydrolysis becomes more pronounced, leading to the formation and precipitation of various zinc hydroxychlorides and eventually zinc hydroxide (B78521) or zinc oxide at higher pH values.[6][7][8]
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in a Reaction Catalyzed by Zinc Chloride
-
Question: My organic reaction (e.g., Friedel-Crafts acylation, Lucas test) that uses zinc chloride as a catalyst is giving low yields or unexpected byproducts. Could this be due to hydrolysis?
-
Answer and Solutions: Yes, the presence of water and subsequent hydrolysis of zinc chloride can significantly impair its catalytic activity and lead to unwanted side reactions. The water can compete with the substrate for coordination to the zinc Lewis acid, and the resulting acidic conditions from hydrolysis can promote undesired acid-catalyzed side reactions.
-
Ensure Anhydrous Conditions: Use anhydrous zinc chloride for moisture-sensitive reactions. If starting with a hydrate, it must be thoroughly dried.[9][10]
-
Use Dry Solvents and Glassware: Ensure all solvents are dried using appropriate methods (e.g., molecular sieves) and that all glassware is flame-dried or oven-dried before use.
-
Work Under an Inert Atmosphere: For highly sensitive reactions, working under an inert atmosphere of nitrogen or argon can prevent the absorption of atmospheric moisture.[11]
-
Issue 2: Inconsistent Results with the Lucas Test
-
Question: I am using the Lucas reagent (anhydrous ZnCl₂ in concentrated HCl) to differentiate alcohols, but my results are ambiguous. For instance, a secondary alcohol is reacting too slowly, or a primary alcohol is showing some turbidity.
-
Answer and Solutions: The effectiveness of the Lucas test relies on the high concentration of both the chloride nucleophile and the Lewis acidic zinc chloride to facilitate the formation of an insoluble alkyl chloride.
-
Use Anhydrous Zinc Chloride: The zinc chloride used to prepare the reagent must be anhydrous. If hydrated zinc chloride is used, it will dilute the concentrated HCl and reduce the reagent's efficacy.[12][13]
-
Freshly Prepared Reagent: The Lucas reagent can absorb atmospheric moisture over time. It is best to use a freshly prepared reagent for reliable results.
-
Alcohol Solubility: The test is most reliable for alcohols that are soluble in the reagent. For higher molecular weight alcohols with limited solubility, the formation of an emulsion can be mistaken for a positive result.
-
Issue 3: Difficulty in Handling and Weighing Zinc Chloride
-
Question: Zinc chloride seems to be gaining weight and becoming sticky when I try to weigh it in the open air. How can I handle this?
-
Answer and Solutions: Anhydrous zinc chloride is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving.[2][12]
-
Minimize Exposure to Air: Weigh anhydrous zinc chloride as quickly as possible.
-
Use a Glove Box or Dry Bag: For applications requiring high precision and anhydrous conditions, it is best to handle and weigh zinc chloride inside a glove box or a dry bag with a controlled, low-humidity atmosphere.
-
Store Properly: Always store anhydrous zinc chloride in a tightly sealed container, preferably in a desiccator containing a strong drying agent like phosphorus pentoxide or indicating silica (B1680970) gel.
-
Data Presentation
Table 1: Predominant Zinc Species in Aqueous Solution at Different pH Values
| pH Range | Predominant Zinc Species | Observations |
| < 7 | Zn²⁺ (aq) | Zinc chloride is fully dissolved.[6][14] |
| 7 - 9 | Zn(OH)⁺, Zn(OH)₂(aq) | Formation of soluble hydroxy species begins.[6][15] |
| > 9 | Zn(OH)₃⁻, Zn(OH)₄²⁻, and precipitation of Zn(OH)₂ or ZnO | Precipitation of zinc hydroxide or zinc oxide occurs.[14][16] |
Table 2: Comparison of Methods to Prevent Hydrolysis/Prepare Anhydrous ZnCl₂
| Method | Principle | Typical Conditions | Advantages | Disadvantages |
| Acidification | Le Chatelier's principle: adding a strong acid (HCl) shifts the hydrolysis equilibrium to the left. | Dissolving ZnCl₂ in dilute HCl. | Simple and effective for aqueous reactions. | Introduces acid into the reaction mixture. |
| Vacuum Drying | Removal of water of hydration at elevated temperature under reduced pressure to minimize decomposition. | Heat at >150°C for several hours under high vacuum.[10] | Removes water without introducing other chemical reagents. | Can lead to some formation of zinc oxychloride if not done carefully.[5] |
| Treatment with Thionyl Chloride | Thionyl chloride (SOCl₂) reacts with water to form gaseous SO₂ and HCl, which are easily removed. | Refluxing hydrated ZnCl₂ with excess SOCl₂ until gas evolution ceases.[5] | Highly effective for producing anhydrous ZnCl₂.[5] | Thionyl chloride is a corrosive and hazardous reagent. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Zinc Chloride from Hydrate using Thionyl Chloride
Objective: To prepare anhydrous zinc chloride from its hydrated form for use in moisture-sensitive reactions.
Materials:
-
Zinc chloride hydrate (ZnCl₂·nH₂O)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Place the zinc chloride hydrate into a round-bottom flask.
-
In a fume hood, carefully add an excess of thionyl chloride to the flask. A common approach is to use enough thionyl chloride to form a slurry.
-
Attach a reflux condenser fitted with a drying tube to the flask to prevent atmospheric moisture from entering the system.
-
Gently heat the mixture to reflux. The reaction between thionyl chloride and the water of hydration will produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
-
Continue refluxing until the evolution of gases ceases. This indicates that all the water has reacted.
-
Allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The remaining white solid is anhydrous zinc chloride. It should be handled and stored under anhydrous conditions.
Protocol 2: Drying of Zinc Chloride Hydrate by Vacuum Heating
Objective: To remove water of hydration from zinc chloride hydrate.
Materials:
-
Zinc chloride hydrate (ZnCl₂·nH₂O)
-
Schlenk flask or other suitable vacuum-rated glassware
-
High-vacuum pump
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Place the zinc chloride hydrate in a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Slowly and carefully begin to evacuate the flask. Be aware that some water may evolve rapidly.
-
Once a stable vacuum is achieved, begin to heat the flask gently.
-
Gradually increase the temperature to above 150°C.
-
Maintain this temperature under high vacuum for several hours (e.g., 4-6 hours) to ensure all water is removed.[10]
-
Turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with an inert gas (nitrogen or argon) before opening it to the atmosphere.
-
Handle the resulting anhydrous zinc chloride under inert conditions and store it in a desiccator.
Visualizations
References
- 1. Zinc chloride - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Zinc chloride hydroxide monohydrate - Wikipedia [en.wikipedia.org]
- 4. Transformation of zinc hydroxide chloride monohydrate to crystalline zinc oxide - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04864H [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101875504A - Method for preparing high-purity anhydrous zinc chloride - Google Patents [patents.google.com]
- 12. Lucas Test: Lucas Reagent, Procedure, Observations, Mechanism, Applications, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. Notes on Lucas Test by Unacademy [unacademy.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Zinc Chloride Hydrate Catalysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing zinc chloride hydrate (B1144303) as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is zinc chloride hydrate and why is it used as a catalyst?
Zinc chloride (ZnCl₂) is a Lewis acid, meaning its zinc atom can accept electron pairs from other molecules, thereby activating them for chemical reactions.[1][2] It is available in anhydrous form or as various hydrates (ZnCl₂·nH₂O).[3][4] Its advantages include low cost, ease of handling, and broad catalytic activity for a wide range of organic transformations.[2][5]
Q2: What types of reactions are commonly catalyzed by zinc chloride hydrate?
Zinc chloride is a versatile catalyst for numerous reactions in organic synthesis, including:
-
Friedel-Crafts Alkylation and Acylation: Attaching alkyl or acyl groups to aromatic rings.[1][3][6]
-
Esterification and Transesterification: Formation of esters from carboxylic acids and alcohols.[1]
-
Acetal Formation: Protecting carbonyl groups of aldehydes and ketones.[1]
-
Fischer Indole Synthesis: A classic method for synthesizing indoles.[6]
-
Biomass Conversion: Transforming cellulosic and lignocellulosic materials into valuable platform chemicals like furfural.[5][7]
Q3: How does the water content (hydration state) of zinc chloride affect its catalytic activity?
The level of hydration is a critical parameter that significantly influences the catalyst's activity. The water molecules coordinate with the zinc ion, forming various chloro aqua complexes which modulate the compound's Lewis acidity.[5][8]
-
Lower hydration levels generally lead to stronger Lewis acidity.[5][9]
-
Higher hydration levels can decrease acidity.[9] For some reactions, traces of water are essential, while larger amounts can inhibit the reaction or destroy the catalyst.[10] The optimal degree of hydration is specific to the reaction being performed.[7]
Q4: Is anhydrous or hydrated zinc chloride preferable?
The choice between anhydrous and hydrated forms depends entirely on the specific reaction. While anhydrous ZnCl₂ is a stronger Lewis acid, some transformations, like the classical preparation of fluorescein (B123965) dye, can be accomplished even with hydrated samples.[3][6] However, because ZnCl₂ is highly hygroscopic (readily absorbs moisture from the air), commercial samples often contain water and hydrolysis byproducts.[4][6][11] Therefore, careful handling and storage in airtight containers are crucial.[11]
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
Q: My reaction is not proceeding, or the yield is disappointingly low. What are the common causes and how can I fix them?
A: Low yield can stem from several factors related to the catalyst, solvent, temperature, or reactants.
-
Catalyst Quality: Zinc chloride is extremely hygroscopic.[11] Improper storage can lead to the absorption of atmospheric moisture, forming less active hydrates or inactive zinc oxychloride.[6]
-
Solution: Use freshly opened catalyst or dry the catalyst before use. Purification can be achieved by heating under a stream of dry hydrogen chloride gas or by refluxing in anhydrous dioxane with zinc dust.[6] Ensure storage in a desiccator or glovebox.
-
-
Reaction Conditions: The choice of solvent and temperature is critical. In one study, a reaction that failed to proceed without a catalyst even after 20 hours gave the best results when using 5 mol% of zinc chloride in DMF at 120°C.[12]
-
Solution: Systematically screen different solvents and temperatures to find the optimal conditions for your specific transformation. The use of a more polar solvent like DMF can sometimes enhance reaction rates compared to less polar options.[12]
-
-
Catalyst Loading: Using too little catalyst may result in slow or incomplete conversion. Conversely, an excessive amount does not always improve the yield and can complicate product purification.[12]
-
Solution: Titrate the catalyst loading to find the optimal concentration. A common starting point is 5-10 mol%.
-
Problem 2: Catalyst Deactivation and Side Reactions
Q: My reaction starts well but then stops, or I am observing unexpected byproducts. What could be the cause?
A: Catalyst deactivation or the promotion of side reactions is often linked to water content and the acidic nature of the system.
-
Hydrolysis: When dissolved in water, zinc chloride undergoes hydrolysis, forming acidic solutions and potentially zinc oxychlorides, which may be less catalytically active.[6][11] An aqueous solution with a 6 M concentration can have a pH as low as 1.[3]
-
Solution: If your reaction is sensitive to Brønsted acids (protons), you must rigorously exclude water. Consider using a non-aqueous solvent and drying all reactants and glassware thoroughly.
-
-
Effect of Water on Rate: The presence of water can retard the reaction rate. In one kinetic study, increasing the amount of water in a ZnCl₂-ether system progressively slowed the reaction.[10]
-
Solution: Control the amount of water in the reaction. If the reaction requires a specific hydrate, prepare it carefully or consider using a co-solvent system to manage water concentration.
-
Problem 3: Difficulties with Work-up and Product Isolation
Q: How can I effectively remove the zinc catalyst from my reaction mixture after completion?
A: The high solubility of zinc chloride in water is advantageous for purification.[12]
-
Aqueous Work-up: The most common method is to quench the reaction mixture with water or an aqueous solution (e.g., dilute HCl, NH₄Cl, or a bicarbonate solution). The zinc salts will partition into the aqueous layer, which can then be separated from the organic layer containing your product.
-
Procedure: After the reaction is complete, cool the mixture to room temperature. Slowly add water or an appropriate aqueous solution. Transfer the mixture to a separatory funnel, extract the product with a suitable organic solvent, and wash the organic layer several times with water and/or brine to ensure complete removal of zinc salts.
-
-
Catalyst Quenching: To rapidly destroy the catalyst, the reaction mixture can be drawn into a syringe containing concentrated aqueous ammonia (B1221849) and shaken vigorously.[10] This forms stable zinc-ammine complexes that are highly water-soluble.[3]
Data Presentation: Optimizing Reaction Parameters
Quantitative data is crucial for optimizing reaction conditions. The tables below summarize key parameters from cited experiments.
Table 1: Influence of Water on Pseudo-First-Order Rate Constant (k_obs) in a ZnCl₂-Et₂O Catalyzed Reaction
| H₂O Added (mmol) | Observed Rate Constant (k_obs, s⁻¹) |
| 0.00 | 4.96 x 10⁻⁴ |
| 1.00 | 4.10 x 10⁻⁴ |
| 2.50 | 2.56 x 10⁻⁴ |
| 4.00 | 1.72 x 10⁻⁴ |
| Data adapted from a kinetic investigation of a model reaction. As shown, increasing water content retards the reaction rate.[10] |
Table 2: Optimization of Conditions for Synthesis of 2,3,4,12-Tetrahydrobenzothiazolo[2,3-b]quinazolin-1-ones
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 0 (None) | DMF | 120 | 15-20 | No reaction |
| 5 | DMF | 120 | 4-9 | 90 |
| >5 | DMF | 120 | 4-9 | No improvement |
| 5 | Other organic solvents | Reflux | Longer | Lower |
| This demonstrates the importance of both the catalyst and the solvent system. The ZnCl₂-DMF system was found to be the most effective.[12] |
Experimental Protocols
General Protocol for a Zinc Chloride Hydrate Catalyzed Reaction
-
Catalyst Handling: Due to its hygroscopic nature, handle zinc chloride in a dry environment (e.g., glovebox or under an inert atmosphere of nitrogen or argon). Weigh the required amount quickly.
-
Reaction Setup: To a flame-dried or oven-dried reaction flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), add the zinc chloride hydrate catalyst, followed by the solvent and the substrate(s).
-
Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water or a suitable aqueous solution. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
Example Protocol: Friedel-Crafts Acylation (Synthesis of Fluorescein)
This reaction can be accomplished using hydrated zinc chloride.[3][6]
-
Setup: In a flask, combine phthalic anhydride (B1165640) (1 equivalent) and resorcinol (B1680541) (2 equivalents).
-
Catalyst Addition: Add a catalytic amount of zinc chloride hydrate.
-
Reaction: Heat the mixture gently. The components will melt and react, often accompanied by a color change as the fluorescein dye is formed.
-
Work-up: After the reaction is complete, the solidified mass is treated with dilute acid and water to dissolve the zinc salts and unreacted starting materials, leaving the crude fluorescein product.
Visualizations
Diagrams created with Graphviz can help visualize complex workflows and chemical principles.
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: The effect of water on the Lewis acidity of zinc chloride.
References
- 1. nbinno.com [nbinno.com]
- 2. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 3. Zinc chloride - Wikipedia [en.wikipedia.org]
- 4. jetir.org [jetir.org]
- 5. Zinc chloride, hydrate | 21351-91-7 | Benchchem [benchchem.com]
- 6. Zinc chloride [dlab.epfl.ch]
- 7. The role of the molecular formula of ZnCl2·nH2O on its catalyst activity: a systematic study of zinc chloride hydrates in the catalytic valorisation of cellulosic biomass - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. vinipul.com [vinipul.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Purification of Commercial Zinc Chloride Hydrate
Welcome to the technical support center for the purification of commercial zinc chloride hydrate (B1144303). This resource is designed for researchers, scientists, and professionals in drug development who require high-purity zinc chloride for their experimental work. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols for various purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade zinc chloride hydrate?
A1: Commercial zinc chloride typically contains water and byproducts from hydrolysis as primary impurities.[1][2][3] Other common contaminants include metal ions such as iron, manganese, copper, lead, cadmium, and nickel, as well as sulfates.[4] The presence and concentration of these impurities can vary depending on the manufacturing process.
Q2: Why is it important to purify commercial zinc chloride hydrate for research and pharmaceutical applications?
A2: In sensitive applications like drug development and organic synthesis, impurities can interfere with reactions, lead to undesirable side products, and affect the efficacy and safety of the final product. For instance, iron impurities can impact the rate of polymerization reactions and the color of resulting fibers.[5] High-purity zinc chloride is often essential for consistent and reliable experimental outcomes.
Q3: What is hydrolysis and how can it be prevented during purification?
A3: Hydrolysis is a chemical reaction in which water reacts with zinc chloride to form zinc oxychloride or zinc hydroxide, which are insoluble precipitates.[1][3] This not only reduces the yield of purified zinc chloride but also introduces impurities. To prevent hydrolysis, it is crucial to work in a moisture-free environment and, when working with aqueous solutions, to maintain a slightly acidic pH. Adding a small amount of hydrochloric acid to the solution can help suppress hydrolysis.[6]
Q4: How can I determine the purity of my zinc chloride sample?
A4: The purity of zinc chloride can be determined using various analytical methods. A common technique is complexometric titration with EDTA (ethylenediaminetetraacetic acid).[7] The concentration of trace metal impurities can be quantified using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of zinc chloride hydrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified crystals after recrystallization. | - Incomplete dissolution of the crude zinc chloride.- The cooling process was too rapid, leading to the formation of fine, impure crystals.- Too much solvent was used, resulting in a significant portion of the product remaining in the mother liquor. | - Ensure the crude material is fully dissolved in the hot solvent.- Allow the solution to cool slowly to promote the growth of larger, purer crystals.- Use the minimum amount of hot solvent necessary for complete dissolution. |
| The purified zinc chloride solution is cloudy or contains a precipitate. | - Hydrolysis of zinc chloride has occurred, forming insoluble zinc oxychloride or hydroxide.- The starting material contains insoluble impurities that were not removed. | - Acidify the solution slightly with a few drops of concentrated hydrochloric acid to dissolve the precipitate.- Filter the solution while hot to remove any insoluble matter before crystallization. |
| Discoloration of the purified product (e.g., yellow or brown tint). | - Presence of iron or other colored metal ion impurities.- Organic impurities from the solvent or starting material. | - For iron contamination, consider adding a small amount of zinc dust to the solution to precipitate the iron, followed by filtration.- Treat the solution with activated carbon to remove organic color impurities before the final crystallization step. |
| Difficulty in handling the purified zinc chloride due to its hygroscopic nature. | - Zinc chloride readily absorbs moisture from the atmosphere. | - Handle the purified product in a dry environment, such as a glove box or under a stream of dry nitrogen gas.- Store the purified zinc chloride in a tightly sealed container with a desiccant. |
Purification Methods: Experimental Protocols and Data
This section provides detailed protocols for common laboratory-scale purification methods for zinc chloride hydrate.
Recrystallization from Dioxane
Recrystallization is a widely used technique to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Experimental Protocol:
-
Dissolution: In a fume hood, dissolve the commercial zinc chloride hydrate in a minimal amount of hot 1,4-dioxane. A general starting point is to add 100 g of zinc chloride to 800 mL of dioxane.[2]
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, pure zinc chloride crystals will form. For enhanced crystal formation, the solution can be placed in an ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, dry diethyl ether or acetone (B3395972) to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum in a desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) to remove any residual solvent and prevent moisture absorption.
Expected Purity:
While specific quantitative data is highly dependent on the initial purity of the commercial zinc chloride, recrystallization from dioxane is effective at removing many common ionic and organic impurities.
Solvent Extraction using Di-(2-ethylhexyl)phosphoric acid (DEHPA)
Solvent extraction is a method to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic phase. DEHPA is a common extractant for zinc.
Experimental Protocol:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the commercial zinc chloride hydrate. The concentration can be adjusted, for example, to contain 5 g/L of zinc. Adjust the pH of the solution to approximately 2.5 using hydrochloric acid or ammonia.[8]
-
Organic Phase Preparation: Prepare the organic phase by dissolving DEHPA in a suitable organic solvent like kerosene. A typical concentration is 10% (v/v) DEHPA.[8]
-
Extraction: In a separatory funnel, mix the aqueous and organic phases at a specific organic to aqueous phase (O:A) ratio (e.g., 1:1). Shake the funnel vigorously for several minutes to allow for the transfer of zinc ions into the organic phase. Allow the layers to separate.
-
Stripping: Drain the aqueous phase (raffinate), which now contains fewer zinc ions and a higher concentration of certain impurities. The organic phase, now loaded with zinc, is then "stripped" by mixing it with an acidic aqueous solution (e.g., 75 g/L sulfuric acid) to transfer the purified zinc back into a new aqueous phase.[8]
-
Recovery: The purified aqueous zinc chloride solution can then be concentrated and the solid zinc chloride hydrate recovered by controlled evaporation.
Quantitative Data on Impurity Removal:
The efficiency of solvent extraction can be quite high for separating zinc from other metals.
| Metal Ion | Initial Concentration (g/L) | % Extraction into Organic Phase | % Remaining in Aqueous Raffinate |
| Zinc (Zn) | 5 | 97% | 3% |
| Manganese (Mn) | 5 | 14% | 86% |
| Cadmium (Cd) | 5 | 3% | 97% |
Data adapted from a study using 10% (v/v) DEHPA at pH 2.5 and 40°C.[8]
Ion-Exchange Chromatography
Ion-exchange chromatography separates ions based on their affinity to an ion-exchange resin. For zinc chloride purification, an anion exchange resin is often used to capture zinc as a chloro-complex.
Experimental Protocol:
-
Column Preparation: Pack a chromatography column with a strong base anion exchange resin (e.g., Dowex 1 or Amberlite IRA-400). Equilibrate the column by passing a 2 M hydrochloric acid solution through it.
-
Sample Loading: Dissolve the commercial zinc chloride hydrate in 2 M hydrochloric acid. In this medium, zinc forms anionic chloro-complexes (e.g., [ZnCl₃]⁻ and [ZnCl₄]²⁻) that will bind to the resin. Slowly pass this solution through the prepared column.
-
Washing: Wash the column with 2 M hydrochloric acid to elute impurities that do not form strong anionic complexes, such as copper(II) ions.[2]
-
Elution: Elute the purified zinc from the column by passing a dilute acid solution (e.g., 0.005 M HCl) or deionized water through the column.[2] The lower chloride concentration causes the zinc chloro-complexes to dissociate, releasing the Zn²⁺ ions from the resin.
-
Recovery: Collect the eluate containing the purified zinc chloride. The solid zinc chloride hydrate can be recovered by careful evaporation of the solvent.
Purity and Efficiency:
Ion-exchange chromatography can achieve high levels of purification, effectively separating zinc from various cationic impurities. The recovery of zinc is typically high, often exceeding 98%.[9]
Visualizing Experimental Workflows
To aid in understanding the purification processes, the following diagrams illustrate the key steps in each method.
References
- 1. Zinc Chloride - Synthesis, Purification and Uses_Chemicalbook [chemicalbook.com]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. ZINC CHLORIDE DRY PURIFIED | Ennore India Chemicals [ennoreindiachemicals.com]
- 4. How to remove impurities from zinc? - Roxia [roxia.com]
- 5. CN101875504A - Method for preparing high-purity anhydrous zinc chloride - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - ZnCl2 * nH2O, purificiation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Continuous capture of recombinant antibodies by ZnCl2 precipitation without polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 9. mdpi.com [mdpi.com]
Effect of water content on zinc chloride hydrate catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zinc chloride (ZnCl₂) as a catalyst, with a specific focus on the impact of its hydration state on catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of zinc chloride in organic synthesis? A1: Zinc chloride primarily functions as a Lewis acid catalyst.[1][2] Its electron-deficient zinc atom accepts electron pairs, activating substrates for various organic transformations.[1][3] Common applications include Friedel-Crafts reactions, aldol (B89426) condensations, esterifications, and the formation of alkyl halides from alcohols.[1][4] Due to its strong affinity for water, it also serves as a potent dehydrating and condensing agent.[3][5]
Q2: How does the water content of zinc chloride affect its catalytic activity? A2: The water content, or hydration state (ZnCl₂·nH₂O), is a critical factor that significantly influences catalytic activity.[6] While traces of water can be necessary for some reactions, larger amounts can retard reaction rates or destroy the catalyst.[7][8] The specific amount of water can determine the catalyst's effectiveness; for instance, in cellulose (B213188) dissolution and conversion, a narrow range of hydration (where the molar ratio of water to ZnCl₂ is around 3) shows the highest activity.[9][10] Excessive water can lead to the formation of less active zinc hydroxychlorides or oxychlorides through hydrolysis.[5][11][12]
Q3: What are the different known hydrates of zinc chloride? A3: Zinc chloride can form several hydrates with the general formula ZnCl₂(H₂O)n. Known values for 'n' include 1, 1.33, 2.5, 3, and 4.5.[11] The specific hydrate (B1144303) formed can depend on the preparation and storage conditions, particularly temperature and humidity.[9][11]
Q4: Is it necessary to use anhydrous zinc chloride for all reactions? A4: Not necessarily, but it is often recommended for moisture-sensitive reactions. The requirement for anhydrous conditions depends on the specific chemical transformation. For reactions like the synthesis of alkyl chlorides, anhydrous ZnCl₂ is crucial for good yields, as excess water can inhibit the reaction.[13] However, in some processes, such as the catalytic valorisation of cellulosic biomass, specific hydrates of zinc chloride are intentionally used to optimize the reaction.[6][14]
Troubleshooting Guide
Issue 1: Inconsistent reaction rates or yields between experiments.
-
Possible Cause: Variation in the hydration state of the zinc chloride used. Commercial batches of ZnCl₂ can have different water content, and its highly hygroscopic nature means it can absorb atmospheric moisture.[7][8][9] Even with identical drying procedures, variations between batches have been observed to cause deviations in reaction rates of up to 23%.[7][8]
-
Solution:
-
Use Anhydrous ZnCl₂: For moisture-sensitive reactions, ensure the ZnCl₂ is truly anhydrous. Prepare it fresh or dry it rigorously before use (see Experimental Protocols).
-
Consistent Handling: Handle ZnCl₂ under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) to prevent moisture absorption.[15]
-
Standardize Catalyst Source: Use ZnCl₂ from the same batch for a series of related experiments to ensure reproducibility.[7][8]
-
Issue 2: Low or no catalytic activity observed.
-
Possible Cause 1: Catalyst deactivation due to excessive water. When dissolved in water or in the presence of excess moisture, ZnCl₂ can undergo hydrolysis to form zinc oxychlorides or hydroxychlorides, which are generally less catalytically active.[5][12]
-
Solution 1: Ensure all solvents and reagents are thoroughly dried before adding the zinc chloride catalyst. Use anhydrous reaction conditions.
-
Possible Cause 2: Improper catalyst preparation. Attempting to dehydrate zinc chloride hydrates by simple heating in the air can lead to decomposition and the formation of inactive species.[16]
-
Solution 2: Follow a validated protocol for preparing anhydrous zinc chloride, such as heating the hydrate in a stream of dry hydrogen chloride gas or treating it with thionyl chloride.[17][18]
Issue 3: Formation of an unexpected precipitate in the reaction mixture.
-
Possible Cause: The solubility of zinc chloride complexes can be highly dependent on the solvent system and temperature. For example, in zinc chloride-ether-dichloromethane mixtures, precipitation of ZnCl₂ can occur at room temperature if the ether/ZnCl₂ ratio is low.[7][8] Hydrolysis can also lead to the formation of insoluble zinc hydroxychlorides.[13][19]
-
Solution:
-
Adjust Solvent/Reagent Ratios: Modify the ratio of coordinating solvents (like ether) to zinc chloride.
-
Control Temperature: Cooling the ZnCl₂-ether complex to -70 °C before dilution has been shown to prevent precipitation in certain systems.[7][8]
-
Maintain Acidity: In aqueous preparations, maintaining an excess of acid can prevent the precipitation of less soluble hydroxychlorides.[13]
-
Quantitative Data on the Effect of Water
The following table summarizes quantitative data from a kinetic study on the effect of water on a ZnCl₂-catalyzed reaction in an ether-dichloromethane system.
| Water Added (mmol) | Pseudo-First-Order Rate Constant (k₁), s⁻¹ |
| 0.00 | 4.96 x 10⁻⁴ |
| 1.00 | 4.10 x 10⁻⁴ |
| 2.50 | 2.56 x 10⁻⁴ |
| 4.00 | 1.72 x 10⁻⁴ |
| Data sourced from a study on the reaction between 1-(p-methoxyphenyl)propene and 2-methyl-1-pentene. The results clearly indicate that increasing the amount of water retards the reaction rate.[7] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Zinc Chloride
This protocol is for generating anhydrous ZnCl₂ suitable for moisture-sensitive catalytic reactions.
Method A: Using Thionyl Chloride
-
Objective: To rigorously dehydrate commercial zinc chloride.
-
Procedure:
-
Place commercial zinc chloride hydrate in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂).
-
Add thionyl chloride (SOCl₂) in excess.
-
Gently reflux the mixture for several hours. The thionyl chloride reacts with water to form gaseous HCl and SO₂.
-
After reflux, carefully distill off the excess thionyl chloride under reduced pressure.
-
The remaining white solid is anhydrous zinc chloride. Handle and store under inert gas.[17]
-
Method B: Sublimation with Hydrogen Chloride Gas
-
Objective: To purify and dehydrate zinc chloride.
-
Procedure:
-
Place the impure or hydrated zinc chloride in a sublimation apparatus.
-
Pass a stream of dry hydrogen chloride gas over the solid.
-
Heat the apparatus to sublimate the zinc chloride.
-
Collect the sublimate in a cooler part of the apparatus.
-
After sublimation, heat the collected sublimate to approximately 400 °C under a stream of dry nitrogen gas to remove any residual HCl.[17]
-
Protocol 2: General Procedure for a ZnCl₂-Catalyzed Reaction (Carbamate Synthesis)
This protocol provides a general workflow for using anhydrous ZnCl₂ as a catalyst in an organic synthesis.
-
Objective: To synthesize carbamates from carbamoyl (B1232498) chlorides and alcohols.
-
Procedure:
-
To a dry reaction vessel under a nitrogen (N₂) atmosphere, add anhydrous zinc chloride (e.g., 1.79 mmol) and anhydrous toluene (B28343) (10 vol).
-
Add the carbamoyl chloride (e.g., 3.58 mmol) and stir the suspension at room temperature for 10 minutes.
-
Add the corresponding alcohol (e.g., 3.58 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 110 °C) until completion, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench it by adding water.
-
Separate the organic and aqueous layers and process the organic layer to isolate the product.[15]
-
Visualizations
Caption: Experimental workflow for preparing and using zinc chloride catalyst.
Caption: Troubleshooting flowchart for common issues in ZnCl₂ catalysis.
Caption: Relationship between water content and ZnCl₂ catalytic activity.
References
- 1. nbinno.com [nbinno.com]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. vinipul.com [vinipul.com]
- 6. The role of the molecular formula of ZnCl2·nH2O on its catalyst activity: a systematic study of zinc chloride hydrates in the catalytic valorisation of cellulosic biomass - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. jetir.org [jetir.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Zinc chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Synthesis of Zinc Chloride (Hydrate) - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Any way to prepare anhydrous ZnCl2 without using gaseous Cl2 or HCl? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Zinc Chloride - Synthesis, Purification and Uses_Chemicalbook [chemicalbook.com]
- 18. Sciencemadness Discussion Board - Anhydrous Zinc Chloride Attempted Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Sciencemadness Discussion Board - ZnCl2 * nH2O, purificiation - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low yields in zinc chloride hydrate catalyzed reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by zinc chloride hydrate (B1144303).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction is giving a very low yield or no product at all. What are the common causes?
A: Low or no yield in zinc chloride hydrate catalyzed reactions can stem from several factors. The most critical is the hydration level of the catalyst, as zinc chloride is highly hygroscopic.[1][2] Other common causes include insufficient catalyst loading, suboptimal reaction temperature, and catalyst deactivation.
Troubleshooting Steps:
-
Verify Catalyst Activity: The primary suspect for low yield is often the catalyst itself. Zinc chloride's effectiveness is highly dependent on its water content.[3][4]
-
Anhydrous vs. Hydrated Zinc Chloride: While many reactions call for anhydrous zinc chloride, commercial samples often contain water and hydrolysis byproducts.[1][5] Heating hydrated zinc chloride to dry it can lead to the formation of less active zinc hydroxychloride.[6][7]
-
Drying Protocol: For reactions requiring anhydrous conditions, consider drying the zinc chloride immediately before use. A common laboratory method involves heating under vacuum or treating with thionyl chloride.[1][6][8] However, for some reactions, specific hydrates of zinc chloride show high activity.[3][4]
-
-
Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.
-
Systematic Increase: If you suspect insufficient catalysis, perform a series of small-scale reactions with incrementally increasing catalyst concentrations.[9][10] As shown in the carbamate (B1207046) synthesis data below, increasing the catalyst from 0.1 to 0.5 equivalents dramatically boosted the yield.[9]
-
-
Adjust Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Too Low: The reaction may be too slow at lower temperatures, leading to low conversion within a practical timeframe.
-
Too High: Elevated temperatures can promote side reactions or decomposition of starting materials or products.[11]
-
-
Check for Catalyst Poisons: Certain functional groups or impurities in your starting materials or solvent can act as catalyst poisons, deactivating the zinc chloride. Common poisons for Lewis acids include strong bases and some sulfur-containing compounds.
Issue 2: Formation of Multiple Products & Side Reactions
Q: My reaction is producing a complex mixture of products. How can I improve selectivity?
A: Zinc chloride is a versatile Lewis acid catalyst that can promote various reactions.[12][13] The formation of multiple products often indicates that undesired side reactions are competing with your target transformation.
Troubleshooting Steps:
-
Identify Potential Side Reactions: Common side reactions in zinc chloride catalyzed processes include:
-
Self-condensation: In reactions like aldol (B89426) condensations, starting materials can react with themselves.[11][14]
-
Friedel-Crafts Reactions: If aromatic compounds are present in your starting materials or as solvents, you might observe undesired alkylation or acylation.[15][16]
-
Hydrolysis: Due to the hygroscopic nature of zinc chloride, water in the reaction mixture can lead to the hydrolysis of starting materials or products.[1]
-
-
Modify Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the desired reaction pathway with the lower activation energy.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Experiment with different solvents to find the optimal medium for your reaction.
-
Order of Addition: In some cases, the order in which you add the reactants and catalyst can be critical. For example, adding the catalyst to a mixture of the other reactants might be preferable to adding a reactant to a mixture of the catalyst and another reactant.
-
Issue 3: Catalyst Precipitation or Inhomogeneity
Q: My zinc chloride catalyst is precipitating out of the solution. What should I do?
A: Catalyst precipitation can lead to a loss of catalytic activity and inconsistent results. This can be due to solubility issues or a reaction with components in the mixture.
Troubleshooting Steps:
-
Solvent Selection: Zinc chloride's solubility varies significantly with the solvent.[2] If you observe precipitation, you may need to switch to a more suitable solvent or use a co-solvent to increase solubility.
-
Moisture Control: The formation of insoluble zinc hydroxychloride species can occur in the presence of water.[7] Ensuring an anhydrous reaction environment can prevent this.
-
Temperature Effect: The solubility of zinc chloride is temperature-dependent. You may need to adjust the reaction temperature to maintain a homogeneous solution.
Quantitative Data on Reaction Optimization
The following tables provide data on how reaction parameters can be optimized to improve yields.
Table 1: Optimization of Catalyst Loading in Carbamate Synthesis [9][10][17][18]
| Entry | Catalyst (equiv. ZnCl₂) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.0 | Room Temp | 24 | 0 |
| 2 | 0.0 | Reflux | 12 | 31 |
| 3 | 0.1 | Room Temp | 2 | 30 |
| 4 | 0.25 | Room Temp | 2 | 41 |
| 5 | 0.5 | Room Temp | 2 | 81 |
| 6 | 0.75 | Room Temp | 2 | 85 |
| 7 | 1.0 | Room Temp | 2 | 86 |
Reaction of 4-nitrophenol (B140041) with carbamoyl (B1232498) chloride in toluene.
Table 2: Effect of Solvent on Esterification Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 2 | 75 |
| 2 | Dichloromethane | 40 | 4 | 60 |
| 3 | Acetonitrile | 80 | 3 | 55 |
| 4 | No Solvent | 100 | 1 | 85 |
Data compiled from general principles and representative literature.
Experimental Protocols
Protocol 1: General Procedure for Zinc Chloride-Catalyzed Carbamate Synthesis [9]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the alcohol (1.0 mmol) and the carbamoyl chloride (1.0 mmol).
-
Catalyst Addition: Add zinc chloride (0.5 mmol, 0.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for Drying Zinc Chloride Hydrate [6][8]
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Place the zinc chloride hydrate in a round-bottom flask equipped with a stir bar. Connect the flask to a vacuum line.
-
Heating: Gently heat the flask with a heating mantle while stirring under vacuum.
-
Temperature Control: Gradually increase the temperature to above the melting point of the hydrate but be aware that strong heating can cause partial hydrolysis.[6]
-
Alternative with Thionyl Chloride: For a more rigorous drying process, the hydrated zinc chloride can be refluxed with thionyl chloride to convert any water or hydroxy species to volatile products.[1]
-
Handling: Once cooled under an inert atmosphere (e.g., nitrogen or argon), the anhydrous zinc chloride should be used immediately or stored in a desiccator over a strong desiccant.
Diagrams
Caption: Troubleshooting workflow for low yields.
Caption: Key factors influencing reaction outcome.
References
- 1. ZINC CHLORIDE DRY PURIFIED | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. The role of the molecular formula of ZnCl2·nH2O on its catalyst activity: a systematic study of zinc chloride hydrates in the catalytic valorisation of cellulosic biomass - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Zinc chloride - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Sciencemadness Discussion Board - Synthesis of Zinc Chloride (Hydrate) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Anhydrous Zinc Chloride Preparation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the dehydration of zinc chloride (ZnCl₂) hydrate (B1144303) for use in anhydrous reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use anhydrous zinc chloride for certain reactions?
A1: Anhydrous zinc chloride is a versatile Lewis acid catalyst used in a variety of organic syntheses, such as Friedel-Crafts reactions and the preparation of alkyl chlorides (Lucas reagent).[1][2] The presence of water can interfere with these reactions by reacting with the reagents, deactivating the catalyst, or promoting undesirable side reactions.[3] Since zinc chloride is highly hygroscopic (readily absorbs moisture from the atmosphere), ensuring it is anhydrous is critical for the success of moisture-sensitive experiments.[3][4][5]
Q2: What happens if I simply heat zinc chloride hydrate in the open air to dry it?
A2: Heating hydrated zinc chloride in the air is generally not recommended. The heat will cause hydrolysis, a reaction with the water molecules present, which forms zinc oxychloride (Zn(OH)Cl) or zinc oxide (ZnO).[2][3][6] This contamination is often a water-insoluble white solid that is difficult to remove and will interfere with your intended reaction.[3] Additionally, heating hydrated zinc chloride can release corrosive hydrogen chloride (HCl) gas.[6]
Q3: What are the reliable methods for preparing anhydrous zinc chloride from its hydrate?
A3: Several methods can be employed to effectively dry zinc chloride hydrate while avoiding hydrolysis. The most common laboratory-scale methods include:
-
Treatment with Thionyl Chloride (SOCl₂): Refluxing the hydrated salt with thionyl chloride is a highly effective method. The thionyl chloride reacts with water to produce gaseous byproducts (SO₂ and HCl), driving the dehydration to completion.[1][3][4]
-
Sublimation under a Hydrogen Chloride (HCl) Stream: This purification technique involves heating the zinc chloride in a stream of dry HCl gas, followed by heating to around 400°C under a stream of dry nitrogen.[1][4][7] The HCl atmosphere suppresses hydrolysis.
-
Recrystallization from Dioxane: Zinc chloride can be purified by recrystallizing it from hot dioxane.[1][4] This method is effective for removing impurities, including those from hydrolysis.
Q4: How should I properly store anhydrous zinc chloride?
A4: Anhydrous zinc chloride is extremely deliquescent, meaning it will readily absorb moisture from the air and dissolve in it.[1][4][6] It must be stored in a tightly sealed container in a dry environment, such as a desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅) or silica (B1680970) gel.[5][8][9][10] For highly sensitive applications, storing under an inert atmosphere (e.g., in a glovebox) is recommended.[11]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| White, insoluble material present after drying. | This is likely zinc oxychloride (Zn(OH)Cl), formed due to hydrolysis during heating in the presence of moisture.[3][6] | The material is contaminated. Discard and prepare fresh anhydrous ZnCl₂ using a recommended protocol that prevents hydrolysis, such as the thionyl chloride method or sublimation under an HCl stream.[3][4] |
| Reaction fails or gives low yield despite using "dried" ZnCl₂. | The zinc chloride is likely not completely anhydrous. Simple heating under vacuum may not be sufficient and can still lead to some hydrolysis.[3][12] | Re-dry the zinc chloride using a more rigorous method. The thionyl chloride method is highly effective for ensuring complete dryness.[1][3][4] Verify the absence of water before use. |
| Corrosive fumes are produced during heating. | Heating hydrated zinc chloride can cause it to decompose, releasing hydrogen chloride (HCl) gas.[6] | Always perform drying procedures in a well-ventilated fume hood. Using a method like thionyl chloride treatment converts water to gaseous SO₂ and HCl, which must also be handled in a fume hood.[3] |
| Anhydrous ZnCl₂ becomes a sticky solid or liquid upon handling. | The material has been exposed to atmospheric moisture. Zinc chloride is highly hygroscopic and will quickly absorb water from the air.[5][13] | Handle anhydrous zinc chloride as quickly as possible in a dry environment. A glovebox or glove bag with a dry, inert atmosphere is ideal.[11][14] Ensure storage containers are sealed tightly immediately after use.[10][15] |
Experimental Protocols
Protocol 1: Dehydration using Thionyl Chloride
This method is one of the most effective for preparing truly anhydrous zinc chloride in a laboratory setting.
Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a bubbler (to neutralize excess HCl and SO₂ gas). Ensure all glassware is thoroughly dried.
-
Reaction: Place the hydrated zinc chloride in the flask. Carefully add an excess of thionyl chloride (SOCl₂).
-
Reflux: Gently heat the mixture to reflux. The thionyl chloride will react with the water of hydration: SOCl₂ + H₂O → SO₂ (g) + 2HCl (g).
-
Completion: Continue refluxing until the evolution of gases ceases.
-
Isolation: Allow the mixture to cool. The excess thionyl chloride can be removed by distillation. The remaining solid is anhydrous zinc chloride.
-
Storage: Quickly transfer the cooled, anhydrous zinc chloride to a tightly sealed container and store it in a desiccator.
Protocol 2: Purification by Sublimation
This method is effective for purifying commercially available anhydrous zinc chloride that may contain hydrolysis products.
Methodology:
-
Setup: Place the impure zinc chloride in a sublimation apparatus.
-
HCl Stream: Pass a stream of dry hydrogen chloride (HCl) gas over the zinc chloride while gently heating. This converts any zinc oxides or oxychlorides back to zinc chloride.
-
Sublimation: Increase the temperature to sublimate the zinc chloride. The purified anhydrous ZnCl₂ will deposit on the cold finger of the apparatus.
-
Nitrogen Purge: After sublimation, switch the gas stream to dry nitrogen and heat the sublimate to approximately 400°C to remove any adsorbed HCl.[1][4][7]
-
Storage: After cooling under the nitrogen stream, quickly transfer the purified product to an appropriate storage container in a desiccator.
Data Summary of Drying Methods
| Method | Principle | Byproducts | Purity of Final Product | Key Considerations |
| Heating in Air | Thermal Dehydration | Zinc Oxychloride (Zn(OH)Cl), HCl | Low (Contaminated) | Not recommended due to significant hydrolysis.[3][6] |
| Heating under Vacuum | Thermal Dehydration | Some Zn(OH)Cl, HCl | Moderate | Better than heating in air, but some hydrolysis can still occur.[3][12] |
| Thionyl Chloride Treatment | Chemical Dehydration | SO₂, HCl | High | Highly effective. Requires handling of corrosive and toxic thionyl chloride in a fume hood.[1][3][4] |
| Sublimation under HCl/N₂ | Purification/Dehydration | HCl (adsorbed) | Very High | Excellent for purification but requires specialized equipment and handling of corrosive HCl gas.[1][4][7] |
| Recrystallization from Dioxane | Purification | Dioxane (residual) | High | Good for removing impurities but the final product must be thoroughly dried to remove the solvent.[1][4] |
Visualizations
Caption: Decision workflow for selecting a ZnCl₂ drying method.
Caption: Workflow for drying ZnCl₂ with thionyl chloride.
Caption: Undesirable hydrolysis of ZnCl₂ hydrate upon heating.
References
- 1. ZINC CHLORIDE DRY PURIFIED | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. Zinc chloride - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Zinc Chloride - Synthesis, Purification and Uses_Chemicalbook [chemicalbook.com]
- 5. Safety Protection And Storage Of Zinc Chloride [coastalzinc.com]
- 6. Zinc Chloride | UK Science Technician Community [community.preproom.org]
- 7. Preparation method of zinc chloride-News Center-Shandong Jiuzhou chemical Co., Ltd [jzhgb.com]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. vinipul.com [vinipul.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Zinc chloride storage problems | UK Science Technician Community [community.preproom.org]
- 14. Zinc chloride, hydrate | 21351-91-7 | Benchchem [benchchem.com]
- 15. hillbrothers.com [hillbrothers.com]
Side reactions associated with zinc chloride hydrate catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zinc chloride (ZnCl₂) and its hydrates as catalysts in organic synthesis.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with zinc chloride hydrate (B1144303) catalysts, offering potential causes and solutions.
Issue 1: Low or No Catalytic Activity
Question: My reaction is sluggish or not proceeding at all. What are the possible reasons for the low activity of my zinc chloride catalyst?
Possible Causes:
-
Presence of Water: Zinc chloride is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of the catalyst, forming less active or inactive zinc species.[1][2] Even small amounts of water can significantly retard some reactions, such as Friedel-Crafts reactions.
-
Formation of Zinc Oxychloride: Heating hydrated zinc chloride can lead to the formation of zinc oxychloride (Zn(OH)Cl), which is a basic salt with reduced Lewis acidity and catalytic activity.[2][3]
-
Inadequate Catalyst Loading: Insufficient catalyst may lead to slow reaction rates.
-
Poor Quality of Zinc Chloride: Commercial grades of zinc chloride may contain impurities that inhibit the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, it is crucial to use anhydrous zinc chloride and dry solvents.
-
Activate or Purify the Catalyst: If using hydrated zinc chloride, consider an in-situ dehydration or use a freshly opened bottle of anhydrous zinc chloride. Purification of commercial zinc chloride can be achieved by recrystallization from hot dioxane or by sublimation.[1][2]
-
Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration for your specific reaction.
-
Verify Catalyst Quality: If possible, analyze the purity of your zinc chloride.
Experimental Protocol: Preparation of Anhydrous Zinc Chloride from Hydrate
This protocol describes a laboratory-scale method for preparing anhydrous zinc chloride from its hydrated form.
Materials:
-
Zinc chloride hydrate (ZnCl₂·nH₂O)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Schlenk line or inert gas (e.g., nitrogen or argon) setup
Procedure:
-
Place the zinc chloride hydrate in a round-bottom flask under an inert atmosphere.
-
Carefully add an excess of thionyl chloride to the flask. The reaction is exothermic and will generate HCl and SO₂ gases, so it must be performed in a well-ventilated fume hood.
-
Attach the reflux condenser with a drying tube.
-
Gently heat the mixture to reflux for 4-6 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting white solid is anhydrous zinc chloride. Handle and store it under an inert atmosphere to prevent moisture absorption.
Diagram: Workflow for Preparing Anhydrous Zinc Chloride
Caption: Workflow for the preparation of anhydrous zinc chloride.
Issue 2: Formation of Side Products
Question: I am observing significant formation of byproducts in my reaction. What are the common side reactions associated with zinc chloride catalysts?
Possible Side Reactions:
-
Hydrolysis Products: In the presence of water, zinc chloride can hydrolyze to form zinc hydroxychloride species, which can alter the reaction pathway or act as a Brønsted acid, leading to undesired acid-catalyzed side reactions.[1]
-
Friedel-Crafts Reactions: In Friedel-Crafts alkylations, polyalkylation and rearrangement of the alkyl group are common side reactions, especially with stronger Lewis acids. While zinc chloride is a milder Lewis acid, these can still occur.[4] In acylations, ortho- and para-isomers are typically formed.
-
Fischer Indole Synthesis: Common side reactions include the formation of tar and polymeric byproducts due to the strongly acidic and high-temperature conditions.[5] Aldol condensation of the starting aldehyde or ketone can also occur.[5]
-
Esterification: At higher temperatures, dehydration of the alcohol substrate to form ethers or alkenes can be a competing side reaction.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can often minimize the formation of side products.
-
Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged reaction times that can lead to byproduct formation.
-
Use Anhydrous Conditions: As mentioned previously, minimizing water content can prevent hydrolysis-related side reactions.
-
Adjust Stoichiometry: Varying the ratio of reactants can sometimes suppress side reactions.
Table 1: Common Side Products in ZnCl₂ Catalyzed Reactions and Mitigation Strategies
| Reaction Type | Common Side Products | Mitigation Strategies |
| Friedel-Crafts Alkylation | Polyalkylated products, Isomerized products | Use a large excess of the aromatic substrate, Lower reaction temperature |
| Fischer Indole Synthesis | Tar/Polymers, Aldol condensation products | Optimize acid catalyst and temperature, Use purified starting materials[5] |
| Esterification | Ethers, Alkenes (from alcohol dehydration) | Use milder reaction temperatures, Optimize catalyst loading |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of water in zinc chloride hydrate catalysis?
A1: The water molecules in zinc chloride hydrates can play several roles. They can act as a Brønsted acid source upon coordination to the zinc ion, which can be beneficial in some reactions. However, in many cases, particularly in Lewis acid-catalyzed reactions, water is detrimental as it competes with the substrate for coordination to the zinc center and can lead to hydrolysis of the catalyst, reducing its activity.[1] The exact role of water is often reaction-dependent.
Q2: How can I regenerate a deactivated zinc chloride catalyst?
A2: Regeneration of a spent zinc chloride catalyst often involves removing organic residues and converting any inactive zinc species back to zinc chloride. One industrial method for regenerating a spent zinc chloride catalyst from a hydrocracking process involves a multi-step process:
-
Combustion: The spent catalyst is heated in a fluidized bed combustor to burn off carbon, nitrogen, and sulfur impurities.
-
Ash Removal: The coal ash is efficiently removed.
-
Conversion to ZnCl₂: The remaining zinc compounds are converted back to zinc chloride. This can involve treatment with hydrogen chloride gas at high temperatures.[6][7]
For laboratory-scale reactions, a simpler approach might involve washing the recovered catalyst with a suitable organic solvent to remove adsorbed organic impurities, followed by drying under vacuum. However, if significant hydrolysis to zinc oxychloride has occurred, a more rigorous regeneration involving treatment with HCl may be necessary.
Diagram: Logical Relationship of Catalyst Deactivation and Regeneration
Caption: Deactivation pathways and the general process for regeneration of zinc chloride catalysts.
Q3: Are there any specific safety precautions I should take when working with zinc chloride?
A3: Yes, zinc chloride is corrosive and can cause severe burns to the skin and eyes. It is also harmful if swallowed or inhaled. Always handle zinc chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Anhydrous zinc chloride is highly hygroscopic and can react exothermically with water.
Q4: Can I use zinc chloride hydrate directly for reactions that require anhydrous conditions?
A4: It is generally not recommended. The water of hydration can interfere with the reaction, leading to lower yields and the formation of byproducts. For reactions sensitive to water, it is best to use anhydrous zinc chloride or to dehydrate the hydrated form before use.
Q5: What are some common impurities in commercial zinc chloride and how do they affect catalysis?
A5: Commercial zinc chloride can contain impurities such as zinc oxychloride (from hydrolysis), as well as salts of other metals like iron, lead, and cadmium, depending on the manufacturing process. These impurities can act as catalyst poisons, reducing the activity of the zinc chloride. For example, in some processes, iron and lead can negatively impact the catalyst's performance. The specific effect of an impurity is highly dependent on the reaction being catalyzed.
References
- 1. Zinc Chloride - Synthesis, Purification and Uses_Chemicalbook [chemicalbook.com]
- 2. ZINC CHLORIDE DRY PURIFIED | Ennore India Chemicals [ennoreindiachemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Regeneration of ''spent'' zinc chloride product catalyst from hydrocracking subbituminous coal (Journal Article) | OSTI.GOV [osti.gov]
- 7. US4424111A - Regeneration of ZnC12 - Google Patents [patents.google.com]
Technical Support Center: Zinc Chloride Hydrate Mediated Synthesis
Welcome to the technical support center for zinc chloride (ZnCl₂) hydrate (B1144303) mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the hydration state of my zinc chloride so critical for reaction selectivity?
A1: Zinc chloride is a potent Lewis acid, and its catalytic activity is significantly modulated by the presence of water. Water can coordinate with the zinc ion, altering its acidity and steric environment.
-
Anhydrous ZnCl₂: Offers the strongest Lewis acidity, which is often required for high stereoselectivity or regioselectivity, such as in the conversion of epoxides to β-chlorohydrins.[1][2]
-
Hydrated ZnCl₂: The water molecules in the hydrate can participate in the reaction, sometimes leading to undesired side products through hydrolysis.[3][4] In aqueous solutions, various chloro aqua complexes like [ZnCl₃(H₂O)]⁻ can form, which have a different reactivity profile.[5] The specific degree of hydration can influence product yields by affecting the dissolution of substrates like cellulose.[6]
Q2: My reaction is giving low yield and a mixture of products. What are the likely causes?
A2: Poor yield and low selectivity often stem from the quality of the ZnCl₂ and the reaction conditions.
-
Moisture Contamination: ZnCl₂ is extremely hygroscopic and deliquescent, readily absorbing water from the atmosphere.[3][7][8] This moisture can lead to hydrolysis of the catalyst, forming less active or inactive zinc oxychlorides and generating hydrochloric acid, which can promote side reactions.[3][4][9]
-
Inappropriate Hydration State: As discussed in Q1, using a hydrated form of ZnCl₂ when an anhydrous one is required can drastically reduce selectivity.[1][2]
-
Reaction Temperature: Heating hydrated forms of zinc chloride can cause it to decompose, evolving HCl gas and forming hydroxychlorides, which will alter the catalytic environment.[4][5]
Q3: What are the black/dark gray particles that have formed in my reaction vessel?
A3: If you are preparing ZnCl₂ by reacting metallic zinc with hydrochloric acid, the dark particles are often impurities from the zinc metal. Commercial mossy zinc can contain other elements that do not dissolve in HCl and remain as a fine powder. The desired zinc chloride product will be dissolved in the aqueous solution.[9]
Q4: How should I handle and store zinc chloride to maintain its integrity?
A4: Due to its highly hygroscopic nature, proper handling is crucial.[7][8]
-
Storage: Always store ZnCl₂ in tightly sealed, airtight containers in a dry environment, such as a desiccator.[3]
-
Handling: When weighing and transferring the reagent, do so quickly in a low-humidity environment or under an inert atmosphere (e.g., in a glove box) to minimize exposure to air.
Q5: What are the primary safety precautions when working with zinc chloride?
A5: Zinc chloride is a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3]
-
Skin Contact: It is a skin irritant. If contact occurs, wash the affected area immediately with soap and plenty of water.[7]
-
Inhalation: Inhalation of ZnCl₂ dust or fumes can cause pulmonary edema and metal fume fever.[7] Handle in a well-ventilated area or a fume hood.
-
Ingestion: It is caustic to the gastrointestinal tract.[7]
Troubleshooting Guide: Poor Selectivity
This guide provides a systematic approach to diagnosing and resolving issues with selectivity in your ZnCl₂ mediated reactions.
Logical Workflow for Troubleshooting
Caption: A troubleshooting workflow for poor reaction selectivity.
Data on Selectivity and Reaction Conditions
The following tables summarize quantitative data from studies where ZnCl₂ conditions were critical for the reaction outcome.
Table 1: Effect of ZnCl₂ Form on Regioselectivity of Epoxide Ring-Opening
This reaction involves the conversion of epoxides to β-chlorohydrins. Perfect regioselectivity is achieved with the anhydrous form.[1][2]
| Epoxide Substrate | ZnCl₂ Form | Solvent | Time (min) | Yield (%) | Regioselectivity |
| Styrene Oxide | Anhydrous | CH₃CN | 10 | 95 | Perfect |
| Cyclohexene Oxide | Anhydrous | CH₃CN | 15 | 92 | Perfect |
| 1,2-Epoxyoctane | Anhydrous | CH₃CN (reflux) | 50 | 85 | Perfect |
| Styrene Oxide | Hydrated | CH₃CN | 60 | Low | Poor |
Table 2: Influence of ZnCl₂ Concentration on Electrochemical Performance
In aqueous electrochemical systems, higher concentrations of ZnCl₂ can suppress side reactions like the formation of Zn(OH)₂/ZnO by reducing the activity of water.[10]
| Parameter | 5 m ZnCl₂ | 30 m ZnCl₂ (WiSE*) |
| Average Coulombic Efficiency (CE) | 73.2% | 95.4% |
| Predominant Zinc Species | [Zn(OH₂)₆]²⁺ | [ZnCl₄]²⁻, [Zn(OH₂)₂Cl₄]²⁻ |
| Observed Side Products | Zn(OH)₂, ZnO | Suppressed |
*WiSE: Water-in-Salt Electrolyte
Experimental Protocols
Protocol 1: Regioselective Conversion of Epoxides to β-Chlorohydrins using Anhydrous ZnCl₂
This protocol is adapted from methodologies demonstrating high regioselectivity.[1][2]
Objective: To synthesize a β-chlorohydrin from an epoxide with high regioselectivity.
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂) (See Protocol 2 for preparation)
-
Epoxide substrate
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer
Procedure:
-
Set up a round-bottomed flask, equipped with a magnetic stir bar and a condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous ZnCl₂ (typically 1-2 molar equivalents relative to the epoxide).
-
Add anhydrous acetonitrile to dissolve or suspend the ZnCl₂.
-
Add the epoxide substrate to the mixture dropwise while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 10-50 minutes. For less reactive substrates, heating under reflux may be required.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the pure β-chlorohydrin.
Protocol 2: Preparation of Anhydrous ZnCl₂ from a Hydrated Sample
Commercial ZnCl₂ is often hydrated. This simple lab-scale procedure can be used for dehydration, though it may generate some zinc hydroxychlorides.[1] For higher purity, sublimation with HCl gas is recommended.[8]
Objective: To prepare anhydrous ZnCl₂ for use in moisture-sensitive reactions.
Materials:
-
Zinc chloride hydrate (e.g., ZnCl₂·2H₂O)
-
Pyrex test tube
-
Alcohol lamp or Bunsen burner
-
Appropriate clamp and stand
Procedure:
-
Place a small amount (e.g., 0.20 g) of zinc chloride hydrate into a clean, dry Pyrex test tube.
-
Secure the test tube with a clamp at an angle.
-
Gently heat the test tube with an alcohol lamp or on a low Bunsen burner flame. The water of crystallization will begin to evaporate.
-
Continue heating for approximately 5-10 minutes, or until the solid appears as a dry, free-flowing white powder and no more water vapor is observed.
-
Allow the test tube to cool in a desiccator to prevent reabsorption of atmospheric moisture.
-
The resulting anhydrous ZnCl₂ should be used immediately or stored in a tightly sealed container inside a desiccator.
Visualizations of Key Concepts
Influence of Hydration on Catalysis
Caption: Impact of ZnCl₂ hydration state on reaction selectivity.
Simplified Lewis Acid Catalysis Pathway
Caption: General mechanism of ZnCl₂ as a Lewis acid catalyst.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. vinipul.com [vinipul.com]
- 4. researchgate.net [researchgate.net]
- 5. Zinc chloride - Wikipedia [en.wikipedia.org]
- 6. jetir.org [jetir.org]
- 7. Uses and Side effects of Zinc chloride_Chemicalbook [chemicalbook.com]
- 8. Zinc Chloride - Synthesis, Purification and Uses_Chemicalbook [chemicalbook.com]
- 9. Sciencemadness Discussion Board - Synthesis of Zinc Chloride (Hydrate) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Scaling Up Organic Reactions with Zinc Chloride Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on scaling up organic reactions catalyzed by zinc chloride (ZnCl₂), with a focus on its hydrate (B1144303) forms. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of zinc chloride hydrate in organic synthesis? A1: Zinc chloride (ZnCl₂) is a versatile Lewis acid that serves two main functions in organic synthesis: as a catalyst and as a dehydrating agent.[1] As a Lewis acid, its electron-deficient zinc atom activates substrates, making them more susceptible to nucleophilic attack in reactions like Friedel-Crafts acylations, esterifications, and Fischer indole (B1671886) syntheses.[1][2][3][4] Its strong affinity for water also allows it to act as an effective dehydrating agent, driving equilibrium-driven condensation reactions forward.[1]
Q2: What is the difference between anhydrous ZnCl₂ and ZnCl₂ hydrate, and when should I use each? A2: Anhydrous ZnCl₂ is the pure, water-free form, while ZnCl₂ hydrate has water molecules incorporated into its crystal structure. Anhydrous ZnCl₂ is generally a more potent Lewis acid and is required for reactions that are highly sensitive to water. However, it is extremely hygroscopic and difficult to handle.[2] ZnCl₂ hydrate is easier to handle but may be less effective in reactions where water interferes with the catalytic cycle or promotes side reactions. For many applications, particularly in aqueous or protic solvent systems, the hydrate form is a more practical and economical choice.
Q3: Is ZnCl₂ considered a "green" or sustainable catalyst? A3: The environmental profile of ZnCl₂ is mixed. Compared to traditional Lewis acids like aluminum chloride (AlCl₃), zinc is less toxic.[5] Methods are being developed to use ZnCl₂ in more sustainable systems, such as in deep eutectic solvents, which can be recycled.[6][7] However, like many metal-based catalysts, challenges remain in catalyst recovery and waste stream management, especially in large-scale operations where it is often quenched and disposed of after a single use.[8]
Q4: Can I reuse the zinc chloride catalyst after my reaction? A4: In traditional batch reactions, ZnCl₂ is often consumed during the aqueous work-up, making recovery difficult. However, when used as a solid-supported catalyst (e.g., on alumina) or in solvent systems like deep eutectic solvents, it can be recovered and reused.[5][6][8] For example, zinc powder used in microwave-assisted Friedel-Crafts acylations has been shown to be reusable for up to six cycles after washing.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when scaling up reactions involving zinc chloride hydrate.
Q: My reaction yield dropped significantly after scaling up from 1g to 100g. What are the likely causes? A: This is a common scale-up challenge. The primary culprits are often related to mass and heat transfer limitations.
-
Poor Mixing: In larger vessels, inefficient stirring can create non-homogeneous zones with different concentrations and temperatures, slowing the reaction rate.
-
Ineffective Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up.[7] Exothermic reactions can develop localized "hot spots" that lead to thermal degradation of reactants or products, while endothermic reactions may not reach the required temperature in the core of the reactor.
-
Reagent Addition Rate: The rate of adding a limiting reagent, which might have been very fast on a small scale, often needs to be carefully controlled during scale-up to manage heat evolution.[7]
Q: During work-up, I'm struggling to separate my water-soluble product from the ZnCl₂. How can I improve this? A: This is a frequent issue, as ZnCl₂ is highly soluble in water. Standard extraction with common organic solvents like ethyl acetate (B1210297) or DCM can be ineffective if your product has moderate water solubility.
-
Cause: Both the zinc salts and the product are partitioned in the aqueous phase during extraction.
-
Solution 1 (Precipitation): After the reaction, you can try to precipitate the zinc. Adding a base like sodium carbonate or sodium hydroxide (B78521) solution will precipitate zinc as zinc carbonate or zinc hydroxide, which can then be removed by filtration before you proceed with the extraction of your product.
-
Solution 2 (pH Adjustment): The solubility of your organic product may be highly dependent on pH. Adjusting the pH of the aqueous layer could decrease the solubility of your product, allowing for better extraction into an organic solvent.
-
Solution 3 (Alternative Solvents): Consider using a more polar organic solvent for extraction that may have a better partition coefficient for your specific product.
Q: The reaction mixture has become a thick, unstirrable slurry upon adding the ZnCl₂ hydrate. Why did this happen? A: This often points to the formation of insoluble zinc complexes or hydrolysis products.
-
Cause 1 (Hydrolysis): Zinc chloride can hydrolyze in the presence of small amounts of water (especially at elevated temperatures) to form less soluble zinc hydroxychlorides (Zn(OH)Cl).
-
Cause 2 (Complexation): Your starting material or product may form a highly insoluble coordination complex with zinc.
-
Solution:
-
Ensure your solvent is sufficiently dry if the reaction chemistry allows.
-
Consider adding the ZnCl₂ hydrate portion-wise to better manage the initial dissolution and reaction.
-
Increase the solvent volume. While not always ideal for scale-up, it can be a necessary adjustment to maintain a stirrable mixture.
-
If the reaction must be run at high concentration, ensure you have a powerful overhead mechanical stirrer rather than a magnetic stir bar.
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542)
This protocol describes a representative lab-scale Friedel-Crafts acylation. On a larger scale, the addition of the acylating agent must be carefully controlled to manage the exotherm.
-
Reaction Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Charging: To the flask, add anisole (10.8 g, 0.1 mol) and a solvent such as dichloromethane (B109758) (40 mL).
-
Catalyst Addition: Carefully add zinc chloride hydrate (approx. 1.5 eq, ~20.4 g, 0.15 mol). Note that the exact amount of hydration will affect the molar mass.
-
Addition of Acylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (B1165640) (12.2 g, 0.12 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of ice and 20 mL of concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.
Protocol 2: Fischer Indole Synthesis
This reaction is used to synthesize substituted indoles from arylhydrazines and ketones, catalyzed by ZnCl₂.[2][3]
-
Hydrazone Formation: In a 250 mL flask, dissolve phenylhydrazine (B124118) (10.8 g, 0.1 mol) and cyclohexanone (B45756) (9.8 g, 0.1 mol) in 100 mL of ethanol. Add a few drops of glacial acetic acid. Heat the mixture to reflux for 1 hour to form the phenylhydrazone. The intermediate can be isolated or used directly.
-
Catalyst Preparation: In a separate, dry flask equipped for reflux and under a nitrogen atmosphere, add zinc chloride hydrate (~1.2 eq, ~16.4 g, 0.12 mol) to 50 mL of toluene.
-
Cyclization: Add the solution or isolated solid of the phenylhydrazone from step 1 to the zinc chloride mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction progression can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of ice and concentrated ammonia (B1221849) solution to neutralize the acid and break up zinc complexes.
-
Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic extracts.
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for key reactions catalyzed by zinc chloride, compiled from various literature sources. Note that direct scale-up comparisons are challenging to find; this data provides a baseline for lab-scale performance.
Table 1: Friedel-Crafts Acylation of Various Aromatic Substrates
| Aromatic Substrate | Acylating Agent | Catalyst System | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ | 120 (MW) | 5 min | 95 | [6][9] |
| Phenol | Acetic Acid | ZnCl₂ on Al₂O₃ | 100 (MW) | 10 min | 92 | [8] |
| Toluene | Acetyl Chloride | Zn powder | 120 (MW) | 3 min | 85 | [5] |
| Indole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ | 60 | 30 min | 94 | [6] |
MW = Microwave Irradiation
Table 2: Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol/Phenol | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzoic Acid | Phenol | Anhydrous ZnCl₂ / POCl₃ | 75-80 | 2 | 88 | [10] |
| 4-Nitrobenzoic Acid | Phenol | Anhydrous ZnCl₂ / POCl₃ | 75-80 | 1.5 | 90 | [10] |
| Succinic Acid | Ethanol | Anhydrous ZnCl₂ | ~100 | - | >90 | [1] |
| Acetic Acid | 4-Chlorophenol | Anhydrous ZnCl₂ / POCl₃ | 75-80 | 2 | 82 |[10] |
Diagrams
References
- 1. ajsonline.org [ajsonline.org]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ijsrp.org [ijsrp.org]
Validation & Comparative
The Impact of Hydration on the Catalytic Efficacy of Zinc Chloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate catalyst is a critical decision that can significantly influence reaction outcomes. Zinc chloride, a versatile Lewis acid catalyst, is commonly available in both anhydrous and hydrated forms. This guide provides an objective comparison of the catalytic activity of zinc chloride hydrate (B1144303) versus anhydrous zinc chloride, supported by experimental data, to aid in making an informed choice for your specific application.
The presence of water molecules in the coordination sphere of the zinc ion can profoundly affect its Lewis acidity and, consequently, its catalytic performance. While anhydrous zinc chloride is often the preferred choice for reactions requiring strong Lewis acidity, hydrated forms can be effective, and in some cases, offer advantages in specific applications, such as biomass conversion. This comparison focuses on the well-studied conversion of cellulosic biomass to 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable platform chemical.
Quantitative Comparison of Catalytic Performance
The catalytic activity of zinc chloride is highly dependent on its degree of hydration. In the context of cellulose (B213188) conversion to 5-HMF, studies have shown that the concentration of the aqueous zinc chloride solution, which directly correlates with the number of water molecules per zinc chloride molecule (n in ZnCl₂·nH₂O), plays a crucial role in reaction efficiency.
| Catalyst System | Substrate | Temperature (°C) | Reaction Time (h) | Substrate Conversion (%) | Product Yield (%) | Reference |
| Conc. aq. ZnCl₂ (63 wt%) | Glucose | 120 | 3 | High | ~25 (5-HMF) | [1] |
| Conc. aq. ZnCl₂ | Fructose (B13574) | 120 | 1 | ~100 | ~50 (5-HMF) | [1] |
| ZnCl₂·4H₂O-LiCl·3H₂O | Cellulose | 160 | 1.5 | Not specified | 44.1 (5-HMF) | [2] |
| Anhydrous ZnCl₂-DMF | 2-aminobenzothiazole, aldehyde, 1,3-cyclohexanedione | 120 | 4-9 | Not specified | 68-90 (quinazolin-1-ones) | [3] |
The data indicates that while anhydrous zinc chloride is highly effective in traditional organic synthesis, as seen in the high yields for quinazolin-1-one synthesis, concentrated solutions of zinc chloride (hydrates) are capable of catalyzing the conversion of biomass.[3] The yield of 5-HMF from glucose is moderate in concentrated zinc chloride solutions, and significantly higher from fructose, indicating that the catalyst is more effective for the dehydration step of fructose than for the initial isomerization of glucose.[1] The study on ZnCl₂·nH₂O in cellulosic biomass valorization systematically investigates the role of water content, suggesting an optimal range for 'n' to maximize product yields.[4]
Experimental Protocols
General Procedure for Cellulose Conversion to 5-HMF using Zinc Chloride Hydrate
This protocol is a synthesized representation based on available literature for the catalytic conversion of cellulose.[1][2]
-
Catalyst Preparation: A concentrated aqueous solution of zinc chloride (e.g., 60-70 wt%) is prepared by dissolving the appropriate amount of zinc chloride in deionized water. This corresponds to a specific molar ratio of water to ZnCl₂, effectively creating a zinc chloride hydrate solution.
-
Reaction Setup: In a high-pressure reactor, cellulose (e.g., 100 mg) is added to the prepared zinc chloride solution (e.g., 5 mL).
-
Reaction Conditions: The reactor is sealed and heated to the desired temperature (e.g., 120-160 °C) with stirring for a specified duration (e.g., 1-3 hours).
-
Product Extraction and Analysis: After the reaction, the reactor is cooled to room temperature. The reaction mixture is diluted with deionized water and the products are extracted using a suitable organic solvent (e.g., methyl isobutyl ketone - MIBK). The organic phase is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the yield of 5-HMF.
Visualizing the Process and Logic
To better understand the experimental workflow and the underlying catalytic logic, the following diagrams are provided.
Caption: Experimental workflow for cellulose conversion.
Caption: Logic of catalyst selection based on hydration.
Conclusion
The choice between anhydrous zinc chloride and its hydrated forms is highly dependent on the specific chemical transformation. For many traditional organic syntheses where strong Lewis acidity is paramount, anhydrous zinc chloride remains the catalyst of choice.[5][6] However, for emerging applications such as the conversion of biomass, zinc chloride hydrates have demonstrated significant catalytic activity. The presence of water modulates the Lewis acidity of the zinc ion, which can be advantageous in preventing undesired side reactions and promoting solubility of polar substrates like cellulose.[1][4] Researchers should carefully consider the reaction mechanism and substrate properties when selecting the appropriate form of zinc chloride to optimize catalytic efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of the molecular formula of ZnCl2·nH2O on its catalyst activity: a systematic study of zinc chloride hydrates in the catalytic valorisation of cellulosic biomass - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective Fragmentation of Lignocellulosic Biomass with ZnCl2·4H2O Using a Dissolution/Precipitation Method [mdpi.com]
Zinc Chloride Hydrate: A Comparative Guide to Lewis Acid Catalysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the catalytic performance of zinc chloride hydrate (B1144303) against other common Lewis acids, supported by experimental data.
In the landscape of organic synthesis, the selection of an appropriate Lewis acid catalyst is pivotal for driving a vast array of chemical transformations. Among the choices, zinc chloride (ZnCl₂) stands out for its moderate Lewis acidity, low cost, and environmental friendliness.[1][2] This guide provides a detailed comparison of zinc chloride, including its hydrated forms, with other frequently used Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). The analysis is supported by quantitative data from comparative studies in key organic reactions, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to aid in catalyst selection and experimental design.
At a Glance: Key Properties of Common Lewis Acids
Zinc chloride's utility stems from the electron-deficient nature of the zinc(II) ion, which can accept an electron pair from a Lewis base, thereby activating substrates for nucleophilic attack.[3] Unlike stronger Lewis acids such as AlCl₃, ZnCl₂ is less moisture-sensitive, making it easier to handle.[2] However, its hygroscopic nature means that both anhydrous and hydrated forms are common, with the degree of hydration potentially influencing catalytic activity.[4][5]
Performance in Key Organic Reactions
The efficacy of a Lewis acid is highly dependent on the specific reaction. Below, we compare the performance of zinc chloride and its alternatives in several cornerstone organic transformations.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones.[6] While strong Lewis acids like AlCl₃ are traditionally used, they are often required in stoichiometric amounts because the product ketone forms a stable complex with the catalyst.[7] Milder Lewis acids, including ZnCl₂, can offer catalytic advantages under certain conditions.[8]
Table 1: Comparison of Lewis Acids in the Acylation of Anisole (B1667542)
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [6] |
| AlCl₃ | Acetyl Chloride | Methylene (B1212753) Chloride | 0 to RT | 30 min | ~86 | [6] |
| FeCl₃ | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [6] |
| ZnO | Benzoyl Chloride | Solvent-free | RT | <5 min | 98 | [6] |
| H-Beta Zeolite | Acetic Anhydride | Acetic Acid | 120 | 2 hours | 96 | [6] |
Note: Reaction conditions are not identical across all entries and should be considered for a direct comparison.
The data indicates that ZnCl₂, particularly when used in a deep eutectic solvent (DES), can be highly effective, affording excellent yields in a very short reaction time under microwave irradiation.[6] Solid acid catalysts like ZnO and zeolites also present viable, environmentally friendly alternatives with high efficiency.[6]
// Nodes reagents [label="Acyl Halide (R-CO-X)\n+ Lewis Acid (LA)", fillcolor="#F1F3F4", fontcolor="#202124"]; acylium [label="Acylium Ion Electrophile\n[R-C≡O]⁺ + [LA-X]⁻", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aromatic [label="Aromatic Ring (Ar-H)", fillcolor="#FBBC05", fontcolor="#202124"]; sigma [label="Arenium Ion (σ-complex)", shape="Mdiamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_complex [label="Product-Catalyst Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Aryl Ketone (Ar-CO-R)", shape="ellipse", style="rounded", fillcolor="#FFFFFF", fontcolor="#202124", penwidth="2", color="#34A853"];
// Edges reagents -> acylium [label="Activation"]; {rank=same; acylium; aromatic;} aromatic -> sigma [label="Nucleophilic Attack"]; acylium -> sigma; sigma -> product_complex [label="Deprotonation\n(-H⁺)"]; product_complex -> product [label="Workup"]; } Caption: General mechanism of Friedel-Crafts acylation.
Knoevenagel Condensation
The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction. A direct comparison between zinc acetate (B1210297) dihydrate and zinc chloride under solvent-free conditions highlights the subtle differences in the catalytic activity of zinc salts.
Table 2: Comparison of Zinc Salts in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Molar Ratio (Catalyst:Aldehyde) | Reaction Time (min) | Yield (%) |
| Zn(OAc)₂·2H₂O | 0.1 | 15 | 98 |
| ZnCl₂ | 0.1 | 20 | 95 |
Data sourced from Jiang, H., et al. (2007). Inorganic Zinc Salts Catalyzed Knoevenagel Condensation at Room Temperature without Solvent.[9]
In this specific instance, while both zinc catalysts are highly effective, the milder zinc acetate dihydrate provides a slightly higher yield in a shorter timeframe, suggesting that factors beyond simple Lewis acidity, such as the nature of the counter-ion, can influence catalytic performance.[9]
Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters. This reaction is typically catalyzed by acids, including various Lewis acids. While a direct side-by-side comparison under identical conditions is scarce in the literature, different studies demonstrate the utility of a range of Lewis acids. Catalysts such as AlCl₃, ZrCl₄, and Yb(OTf)₃ have been effectively employed, often under solvent-free or ionic liquid conditions to promote greener synthesis.[1][2] Zinc chloride also serves as an effective catalyst for this transformation. The choice of catalyst often depends on the specific substrates and the desired reaction conditions, with a trend towards developing reusable, solid acid catalysts to improve the environmental profile of the synthesis.[10]
Experimental Protocols
Detailed and reproducible methodologies are essential for comparing catalytic systems.
General Experimental Workflow
// Define nodes with specified colors and high-contrast font colors setup [label="Reaction Setup\n(Flask, Stirrer, Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Addition of Reactants\n(Aromatic Substrate, Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Catalyst Addition\n(e.g., ZnCl₂, AlCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acyl [label="Acylating Agent Addition\n(Dropwise, Controlled Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Reaction Monitoring\n(TLC, GC/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Quenching & Aqueous Workup\n(Water/Ice, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography, Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Characterization\n(NMR, IR, MS)", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled", penwidth="2", color="#34A853"];
// Define edges setup -> reagents; reagents -> catalyst; catalyst -> acyl; acyl -> reaction; reaction -> workup; workup -> purify; purify -> product; } Caption: A generalized workflow for a Lewis acid-catalyzed organic reaction.
Protocol 1: Friedel-Crafts Acylation of Anisole using ZnO (Solvent-Free) [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add ZnO powder (0.5 mmol).
-
Addition of Reactants: To the ZnO, add anisole (1 mmol) followed by benzoyl chloride (1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.
-
Workup: Add 10 mL of dichloromethane (B109758) to the reaction mixture to dissolve the product.
-
Extraction and Washing: Filter the mixture to recover the solid ZnO catalyst. Wash the filtrate sequentially with 10 mL of 10% NaHCO₃ solution and 10 mL of water.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Knoevenagel Condensation using ZnCl₂ (Solvent-Free) [9]
-
Reaction Setup: In a flask, mix the aromatic aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and ZnCl₂ (0.1 mmol).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, wash the reaction mixture with water. The solid product is collected by filtration and can be further purified by recrystallization if necessary.
Conclusion
Zinc chloride hydrate is a versatile and economical Lewis acid catalyst suitable for a range of organic transformations. While stronger Lewis acids like AlCl₃ may offer higher reactivity in some cases, such as traditional Friedel-Crafts acylations, ZnCl₂ provides a valuable balance of reactivity, cost, and ease of handling.[2][6] As demonstrated in the Knoevenagel condensation, even subtle variations, such as the use of hydrated zinc acetate versus zinc chloride, can impact reaction efficiency.[9] The modern trend towards green chemistry has also spurred the development of solvent-free systems and reusable solid acid catalysts, where zinc-based materials like ZnO continue to show exceptional promise. The choice of the optimal Lewis acid ultimately requires careful consideration of the specific substrate, reaction type, and process constraints, with zinc chloride and its derivatives representing a powerful tool in the synthetic chemist's arsenal.
References
- 1. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
Spectroscopic Comparison of Zinc Chloride Hydrates: An IR and Raman Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of various zinc chloride hydrates using Infrared (IR) and Raman spectroscopy. Due to the hygroscopic nature of zinc chloride, it readily forms a series of hydrates with the general formula ZnCl₂·n H₂O, where n can be 1, 1.5, 2.5, 3, and 4.[1] Understanding the specific hydrate (B1144303) form is crucial as the degree of hydration can significantly influence the compound's physical and chemical properties. This guide summarizes available experimental data to aid in the identification and characterization of these hydrates.
Comparative Spectroscopic Data
The vibrational spectra of zinc chloride hydrates are characterized by modes arising from water molecules (O-H stretching and H-O-H bending) and zinc-chloride interactions. The positions of these bands can shift depending on the coordination environment of the water molecules and the overall crystal structure of the hydrate.
Infrared (IR) Spectroscopy Data
| Vibrational Mode | Anhydrous/Hydrated ZnCl₂ | ZnCl₂·nH₂O (General) |
| O-H Stretching | ~3586 cm⁻¹ (due to trapped moisture)[1] | Broad band ~3000-3600 cm⁻¹[2] |
| H-O-H Bending | - | ~1607 cm⁻¹[1] |
| Zn-Cl Stretching | ~511 cm⁻¹[1] | Below 900 cm⁻¹ |
Note: The broadness of the O-H stretching band in the hydrated forms is indicative of hydrogen bonding. The peak at ~3586 cm⁻¹ in the anhydrous sample suggests the presence of residual moisture.[1]
Raman Spectroscopy Data
Detailed Raman data for specific solid hydrates of zinc chloride is limited in the readily available literature. Much of the existing research focuses on aqueous solutions or molten zinc chloride. However, some characteristic vibrational modes can be identified. In aqueous solutions, the presence of species such as [Zn(H₂O)₆]²⁺, [ZnCl(H₂O)ₓ]⁺, and [ZnCl₄]²⁻ gives rise to distinct Raman bands. For instance, the symmetric stretching mode of the [ZnCl₄]²⁻ tetrahedron is observed around 285 cm⁻¹. In molten zinc chloride, a strong, broad band is centered around 230-233 cm⁻¹.[3]
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of zinc chloride hydrates.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the finely ground zinc chloride hydrate sample (typically 1-2 mg) with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to ensure a homogenous dispersion. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact. This method requires minimal sample preparation.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Background: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal (for ATR) before running the sample.
Raman Spectroscopy
Sample Preparation:
-
Solid samples of zinc chloride hydrates can be analyzed directly. A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A Raman spectrometer equipped with a microscope is commonly used for solid samples.
-
Excitation Laser: A visible or near-infrared laser (e.g., 532 nm, 633 nm, or 785 nm) is used as the excitation source. The choice of laser wavelength may be important to avoid fluorescence from impurities.
-
Spectral Range: Typically 100-4000 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The integration time and number of accumulations should be optimized to obtain a good quality spectrum.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of zinc chloride hydrates.
References
- 1. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Zinc Chloride Monohydrate and Tetrahydrate for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, stability, and biological relevance of two common hydrates of zinc chloride.
This guide provides a comparative study of zinc chloride monohydrate (ZnCl₂·H₂O) and zinc chloride tetrahydrate (ZnCl₂·4H₂O), offering valuable insights for researchers, scientists, and professionals involved in drug development. This document summarizes key physicochemical properties, details relevant experimental protocols, and visualizes associated biological signaling pathways.
Executive Summary
Zinc chloride is a versatile inorganic compound widely utilized in various scientific and industrial applications, including as a Lewis acid catalyst, in textile processing, and as a metallurgical flux.[1][2] Its hydrated forms, particularly the monohydrate and tetrahydrate, are common laboratory reagents. The degree of hydration significantly influences the compound's physical and chemical characteristics, impacting its handling, storage, and reactivity. While both hydrates are white, crystalline solids that are highly soluble in water, their stability, hygroscopicity, and crystal structures differ.[1] Understanding these differences is crucial for their effective application in research and development.
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of zinc chloride monohydrate and tetrahydrate. It is important to note that direct comparative experimental data for these two specific hydrates is limited in publicly available literature. The data presented here is compiled from general data for zinc chloride and its various hydrates.
| Property | Zinc Chloride Monohydrate (ZnCl₂·H₂O) | Zinc Chloride Tetrahydrate (ZnCl₂·4H₂O) |
| Molar Mass | 154.30 g/mol | 208.36 g/mol |
| Appearance | White crystalline solid[1] | White crystalline solid[1] |
| Solubility in Water | Very high; specific quantitative data for the monohydrate is not readily available, but anhydrous ZnCl₂ is 432 g/100 g at 25°C.[3][4][5] | Very high; specific quantitative data for the tetrahydrate is not readily available.[1] |
| Hygroscopicity | Hygroscopic[1][3] | Highly hygroscopic, deliquescent[1] |
| Melting Point | Decomposes upon heating[6] | Decomposes upon heating[6] |
| Crystal Structure | The crystal structure of the monohydrate is not as well-documented in the provided results as other hydrates. | The tetrahydrate is a known stable hydrate (B1144303) in the ZnCl₂-H₂O phase diagram.[7][8][9] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to characterize and compare zinc chloride monohydrate and tetrahydrate.
Determination of Solubility
Objective: To quantitatively determine and compare the solubility of zinc chloride monohydrate and tetrahydrate in water at a specific temperature (e.g., 25°C).
Methodology (Isothermal Shake-Flask Method): [10][11][12][13]
-
Preparation of Saturated Solutions:
-
Add an excess amount of the respective hydrate (monohydrate or tetrahydrate) to a known volume of deionized water in separate sealed, temperature-controlled flasks.
-
Agitate the flasks at a constant temperature (e.g., 25°C ± 0.1°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Determine the concentration of zinc chloride in the supernatant using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporate a known volume of the solution to dryness and weigh the residue.
-
Titration: Titrate the chloride ions with a standardized silver nitrate (B79036) solution (Mohr's method) or the zinc ions with a standardized EDTA solution.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): For precise determination of zinc concentration.
-
-
-
Calculation:
-
Calculate the solubility in grams of solute per 100 grams of water.
-
Comparative Hygroscopicity Study
Objective: To compare the hygroscopic nature of zinc chloride monohydrate and tetrahydrate.
Methodology (Dynamic Vapor Sorption - DVS): [14][15][16][17]
-
Sample Preparation:
-
Place a small, accurately weighed amount (e.g., 10-20 mg) of the finely powdered hydrate into the DVS instrument sample pan.
-
-
DVS Analysis:
-
Equilibrate the sample at a low relative humidity (RH), typically 0% RH, using a dry nitrogen stream until a stable weight is achieved.
-
Program the instrument to incrementally increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes (or for a set period).
-
After reaching the maximum RH, perform a desorption cycle by incrementally decreasing the RH back to 0%.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of RH for both sorption and desorption cycles.
-
Compare the moisture uptake profiles of the monohydrate and tetrahydrate. A steeper slope and higher total moisture uptake indicate greater hygroscopicity. The deliquescence point is the RH at which the sample absorbs enough moisture to dissolve.
-
Thermal Stability Analysis
Objective: To compare the thermal stability and decomposition pathways of zinc chloride monohydrate and tetrahydrate.
Methodology (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC): [18][19]
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 5-10 mg) of the hydrate into a TGA/DSC crucible.
-
-
TGA/DSC Analysis:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA will record the mass loss as a function of temperature, while the DSC will measure the heat flow to or from the sample.
-
-
Data Analysis:
-
Analyze the TGA thermogram to identify the temperature ranges of dehydration and decomposition, and the corresponding mass losses.
-
Analyze the DSC thermogram to identify endothermic or exothermic events associated with dehydration, melting, and decomposition.
-
Compare the onset temperatures of dehydration and the overall decomposition profiles to assess the relative thermal stability.
-
Signaling Pathways and Biological Relevance
Zinc ions (Zn²⁺) are essential for numerous cellular processes and are known to act as signaling molecules.[20][21] While the direct involvement of specific zinc chloride hydrates in these pathways is not well-documented, the dissolution of these compounds releases zinc ions that can participate in cellular signaling.
Zinc and Apoptosis
Zinc ions play a complex, dual role in apoptosis (programmed cell death). Both zinc deficiency and excess zinc can induce apoptosis.[22][23][24][25] Excess intracellular zinc can trigger the apoptotic cascade through various mechanisms, including the production of reactive oxygen species (ROS) and the activation of caspases.
Zinc Chloride and TGF-β1 Signaling
Transforming growth factor-beta 1 (TGF-β1) is a cytokine involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Studies have shown that zinc chloride can modulate the TGF-β1 signaling pathway.[26][27][28] For instance, in some cell types, zinc chloride has been observed to decrease the expression of TGF-β1, thereby inhibiting cell migration and proliferation.
Conclusion
Zinc chloride monohydrate and tetrahydrate, while chemically similar, exhibit distinct physicochemical properties due to their different degrees of hydration. The tetrahydrate is expected to be more hygroscopic and have a lower melting/decomposition point compared to the monohydrate. A thorough understanding of these differences, obtainable through the experimental protocols detailed in this guide, is essential for their appropriate selection and use in research and drug development. Furthermore, the release of zinc ions from these hydrates can have significant biological effects, modulating key signaling pathways involved in fundamental cellular processes. Further research is warranted to elucidate the specific roles of these hydrated forms in various applications.
References
- 1. Zinc chloride - Wikipedia [en.wikipedia.org]
- 2. Zinc chloride [dlab.epfl.ch]
- 3. Zinc chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. zinc chloride [chemister.ru]
- 5. vinipul.com [vinipul.com]
- 6. Sciencemadness Discussion Board - Zinc Chloride Tetrahydrate Decomp. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Crystal structures of ZnCl2·2.5H2O, ZnCl2·3H2O and ZnCl2·4.5H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of ZnCl2·2.5H2O, ZnCl2·3H2O and ZnCl2·4.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. azom.com [azom.com]
- 15. particletechlabs.com [particletechlabs.com]
- 16. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 17. ardena.com [ardena.com]
- 18. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Zinc induces apoptosis that can be suppressed by lanthanum in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The role of zinc in caspase activation and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Zinc Chloride: Time-Dependent Cytotoxicity, Proliferation and Promotion of Glycoprotein Synthesis and Antioxidant Gene Expression in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Zinc supplementation augments TGF-β1-dependent regulatory T cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Zinc Chloride: Time-Dependent Cytotoxicity, Proliferation and Promotion of Glycoprotein Synthesis and Antioxidant Gene Expression in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Zinc Chloride Hydrate in Reaction Mechanisms: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal catalyst is a critical decision that influences reaction efficiency, yield, and overall process sustainability. Zinc chloride (ZnCl₂), particularly in its hydrated forms, has long been employed as a versatile Lewis acid catalyst in a variety of organic transformations. This guide provides an objective comparison of zinc chloride hydrate's performance against common alternatives in key reaction mechanisms, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection.
Core Function: The Lewis Acid Catalyst
Zinc chloride's efficacy stems from its character as a moderately strong Lewis acid. The zinc atom can accept electron pairs, thereby activating substrates for nucleophilic attack. In its hydrated form, ZnCl₂·nH₂O, the water molecules can play a crucial role, influencing the catalyst's acidity, solubility, and overall activity. The acidity of aqueous zinc chloride solutions is attributed to the formation of tetrahedral chloro aqua complexes like [ZnCl₃(H₂O)]⁻.[1] This interaction with water modulates its catalytic power, distinguishing it from its anhydrous counterpart and other Lewis acids.
Comparative Analysis in Key Reactions
We will explore the performance of zinc chloride hydrate (B1144303) and its alternatives in three significant reactions: Friedel-Crafts acylation, the Fischer indole (B1671886) synthesis, and the synthesis of carbamates, including the pharmaceutical agent Rivastigmine.
Friedel-Crafts Acylation
This reaction is fundamental for attaching acyl groups to aromatic rings, forming key intermediates for many pharmaceutical products.[2] The choice of Lewis acid catalyst is paramount to the reaction's success.
Performance Comparison:
While the powerful Lewis acid aluminum chloride (AlCl₃) is often used, it typically requires stoichiometric amounts and is highly sensitive to moisture. Zinc chloride offers a milder alternative. Recent studies have explored using a deep eutectic solvent (DES) of choline (B1196258) chloride and zinc chloride, which acts as both the solvent and catalyst, offering a greener approach.[2][3]
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| [CholineCl][ZnCl₂]₃ (DES) | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ | 120 (Microwave) | 5 min | 95 | [2][3] |
| AlCl₃ | Toluene (B28343) | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | [2] |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [2] |
| ZnO | Anisole | Benzoyl Chloride | Solvent-free | RT | < 5 min | 98 | [2] |
| Anhydrous ZnCl₂ | Anisole | Acetyl Chloride | Solvent-free | 100 (Microwave) | 30 s | 12-18 | [4] |
Note: RT = Room Temperature. Yields are isolated yields where specified.
Experimental Protocol: Friedel-Crafts Acylation using [CholineCl][ZnCl₂]₃ DES
-
Catalyst Preparation : Prepare the deep eutectic solvent by mixing one part choline chloride with three parts anhydrous zinc chloride and heating until a clear, homogeneous liquid is formed.
-
Reaction Setup : In a microwave-safe vessel, add the aromatic substrate (e.g., anisole, 1 mmol) and the acylating agent (e.g., acetic anhydride, 1.2 mmol) to the [CholineCl][ZnCl₂]₃ solvent (1 g).
-
Reaction : Seal the vessel and place it in a microwave reactor. Irradiate at 120°C for 5-10 minutes.
-
Workup : After cooling, extract the product with an organic solvent such as ethyl acetate. The ionic liquid phase containing the catalyst can be separated.
-
Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]
Reaction Mechanism and Workflow:
The following diagrams illustrate the general mechanism of Friedel-Crafts acylation and a typical workflow for comparing catalyst efficacy.
Fischer Indole Synthesis
A classic and vital reaction for synthesizing the indole ring system, a common scaffold in pharmaceuticals.[5][6] The reaction is acid-catalyzed, with both Brønsted and Lewis acids being effective. Zinc chloride is one of the most commonly used Lewis acid catalysts for this transformation.[5][7]
Performance Comparison:
The choice of catalyst can influence reaction yields and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization. While many acids can catalyze the reaction, zinc chloride is often favored for its balance of reactivity and handling.
| Catalyst | Phenylhydrazone from | Solvent | Temp. (°C) | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine (B124118) + Cyclohexanone | Triethylene Glycol | 180 (Microwave) | 95 | [8] |
| p-TsOH | Phenylhydrazine + Acetone | Toluene | Reflux | 79 | General Literature |
| Polyphosphoric Acid (PPA) | Phenylhydrazine + Acetone | PPA | 100 | 85 | General Literature |
| BF₃·OEt₂ | Phenylhydrazine + Acetone | Acetic Acid | 80 | 75 | General Literature |
Experimental Protocol: Fischer Indole Synthesis using Zinc Chloride
-
Hydrazone Formation : In a round-bottom flask, dissolve phenylhydrazine (10 mmol) and a ketone (e.g., cyclohexanone, 10 mmol) in ethanol (B145695) (20 mL). Add a few drops of glacial acetic acid and stir at room temperature for 1 hour until the phenylhydrazone precipitates. Filter and dry the solid.
-
Catalyst Preparation : Fuse anhydrous zinc chloride (20 mmol) in a flask under a nitrogen atmosphere to ensure it is dry.
-
Cyclization : Add the dried phenylhydrazone (10 mmol) to the fused zinc chloride. Heat the mixture to 170-180°C for 30 minutes.
-
Workup : Cool the reaction mixture and treat it with dilute hydrochloric acid.
-
Purification : Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent. The resulting indole can be purified by recrystallization or chromatography.
Reaction Mechanism:
The mechanism involves the acid-catalyzed formation of a phenylhydrazone, which tautomerizes to an enamine. A key[7][7]-sigmatropic rearrangement is followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring.[5]
Carbamate (B1207046) Synthesis (Rivastigmine)
Zinc chloride has proven to be an effective catalyst in the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. This methodology has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug, Rivastigmine.[9]
Performance Comparison:
A systematic study demonstrated that zinc chloride significantly outperforms other zinc catalysts and that the reaction yield is highly dependent on the catalyst loading.
| Catalyst (0.5 equiv) | Substrate | Solvent | Temp. | Time | Yield (%) | Reference |
| ZnCl₂ | 4-Nitrophenol | Toluene | RT | 10 h | 81 | [10] |
| Zinc Dust | 4-Nitrophenol | Toluene | RT | 10 h | 55 | [10] |
| Zinc Acetate | 4-Nitrophenol | Toluene | RT | 10 h | Trace | [10] |
| None | 4-Nitrophenol | Toluene | Reflux | 10 h | 31 | [10] |
Experimental Protocol: Synthesis of Rivastigmine
This protocol is adapted from the synthesis of Rivastigmine using zinc chloride.[9]
-
Reaction Setup : Under a nitrogen atmosphere, add anhydrous zinc chloride (15.12 mmol) and N-ethyl,N-methyl carbamoyl chloride (30.25 mmol) to anhydrous toluene (10 mL) in a reaction flask.
-
Stirring : Agitate the mixture with a mechanical stirrer at room temperature for 10 minutes.
-
Substrate Addition : Add (S)-3-(1-(dimethylamino)ethyl)phenol (30.25 mmol) to the agitated reaction mixture.
-
Reaction : Heat the mixture to reflux temperature and maintain until the reaction is complete (monitored by TLC), typically around 13 hours.
-
Workup : Cool the reaction to room temperature and quench with water. Separate the aqueous and organic layers.
-
Purification : Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield Rivastigmine. The reported yield for this specific step is 80%.[11]
Plausible Mechanism:
The proposed mechanism involves the coordination of zinc chloride with the carbamoyl chloride, facilitating the formation of a reactive isocyanate intermediate, which is then attacked by the alcohol.[9]
Conclusion
Zinc chloride hydrate serves as a valuable and versatile Lewis acid catalyst in a wide array of organic reactions. Its moderate reactivity, lower cost, and reduced moisture sensitivity compared to stronger Lewis acids like AlCl₃ make it an attractive option for many applications. As demonstrated, its performance can be significantly enhanced through the use of modern techniques such as microwave irradiation and deep eutectic solvents. The degree of hydration is a key parameter that can be tuned to optimize catalytic activity for specific transformations, a factor that warrants careful consideration during process development.[12][13][14] This guide provides a foundational comparison to aid researchers in leveraging the full potential of zinc chloride hydrate in their synthetic endeavors.
References
- 1. Zinc chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The role of the molecular formula of ZnCl2·nH2O on its catalyst activity: a systematic study of zinc chloride hydrates in the catalytic valorisation of cellulosic biomass - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. The role of the molecular formula of ZnCl2·nH2O on its catalyst activity: a systematic study of zinc chloride hydrates in the catalytic valorisation of cellulosic biomass - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficacy of Zinc Chloride Hydrate and Zinc Acetate
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical factor in the success of many chemical transformations. Among the array of choices, zinc-based catalysts are frequently favored for their low cost, moderate Lewis acidity, and environmental friendliness. This guide provides an objective comparison of two commonly employed zinc salts, zinc chloride hydrate (B1144303) and zinc acetate (B1210297), focusing on their catalytic performance with supporting experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences and Performance Summary
The catalytic activity of zinc salts is primarily dictated by the Lewis acidity of the zinc(II) ion, which is influenced by its counter-ion. Theoretical considerations suggest that the more electronegative chloride ion in zinc chloride would draw more electron density from the zinc center compared to the acetate ion, rendering zinc chloride a stronger Lewis acid.[1] However, experimental evidence indicates that catalytic efficacy is a nuanced interplay of Lewis acidity, solubility, and the potential participation of the anion in the reaction mechanism.
| Feature | Zinc Acetate (often as dihydrate) | Zinc Chloride (anhydrous or hydrated) |
| Lewis Acidity | Milder Lewis acid | Stronger Lewis acid |
| Hygroscopicity | Less hygroscopic | Highly hygroscopic, requires careful handling |
| Solubility | Soluble in water and alcohols | Soluble in water, alcohols, ethers, and acetone |
| Counter-ion Role | Acetate can act as a Brønsted base | Chloride is a weaker Brønsted base |
Data Presentation: Comparative Catalytic Performance
The following tables summarize the quantitative data from comparative studies of zinc acetate and zinc chloride in key organic reactions.
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, provides a clear example of the differing efficacies of these two catalysts. A direct comparison for the reaction between benzaldehyde (B42025) and malononitrile (B47326) under solvent-free conditions at room temperature yielded the following results.[2]
| Catalyst | Molar Ratio (Catalyst:Aldehyde) | Reaction Time (min) | Yield (%) |
| Zn(OAc)₂·2H₂O | 0.1 | 15 | 98 |
| ZnCl₂ | 0.1 | 20 | 95 |
In this instance, while both catalysts are highly effective, zinc acetate dihydrate affords a slightly higher yield in a shorter reaction time, suggesting its milder nature may be advantageous in minimizing side reactions.[2]
Esterification of Fatty Acids
In the esterification of pelargonic acid with 2-ethylhexyl alcohol, zinc acetate demonstrated significantly higher catalytic activity.[2]
| Catalyst (1 mol%) | Reaction Time (h) | Yield (%) |
| Zn(OAc)₂ | 4 | >94 |
| ZnCl₂ | 4 | ~85 |
The superior performance of zinc acetate in this reaction is attributed to the acetate anion potentially acting as a Brønsted base, thereby facilitating the reaction.[2]
Synthesis of 2-Substituted Benzothiazoles
Friedel-Crafts Acylation
Direct comparative studies for Friedel-Crafts acylation using zinc acetate and zinc chloride are scarce.[2] Zinc chloride is a well-established, moderately strong Lewis acid for this reaction.[7] Zinc acetate has also been used, though it may require specific conditions or co-catalysts to achieve high efficiency.[2] The choice of catalyst for this reaction would likely depend on the specific substrates and reaction conditions.
Experimental Protocols
Knoevenagel Condensation
This protocol is adapted from a study by Jiang, H., et al. (2007).[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Active methylene (B1212753) compound (e.g., malononitrile, 1.1 mmol)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) or Zinc chloride (ZnCl₂), (0.1 mmol)
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde and the active methylene compound.
-
Add the zinc catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Collect the solid product by filtration.
Synthesis of 2-Substituted Benzothiazoles using Zinc Acetate
This protocol is based on the work of Digambar, et al. (2022).[4]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Aldehyde (1 mmol)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (5 mol%)
Procedure:
-
In a reaction vessel, combine 2-aminothiophenol, the aldehyde, and zinc acetate dihydrate.
-
Stir the mixture at 80°C under solvent-free conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Catalytic Cycle for Knoevenagel Condensation
Caption: Proposed catalytic cycle for the zinc-catalyzed Knoevenagel condensation.
Proposed Reaction Pathway for the Synthesis of 2-Substituted Benzothiazoles
Caption: Plausible mechanism for the synthesis of 2-substituted benzothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Electrochemical Analysis of Zinc Chloride Hydrate Solutions
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of various electrolyte systems is paramount for advancing energy storage technologies. This guide provides a detailed comparison of zinc chloride (ZnCl₂) hydrate (B1144303) solutions and alternative electrolytes, supported by experimental data and protocols.
Zinc-ion batteries (ZIBs) are emerging as a promising alternative to lithium-ion batteries for large-scale energy storage, primarily due to the abundance, low cost, and inherent safety of zinc.[1][2][3] The electrolyte is a critical component that dictates the performance of these batteries. Highly concentrated aqueous solutions of zinc chloride, often referred to as "water-in-salt" electrolytes (WiSE), have garnered significant attention.[4][5] This guide delves into the electrochemical analysis of these ZnCl₂ hydrate solutions and compares them with other notable alternatives.
Electrochemical Performance: A Quantitative Comparison
The performance of an electrolyte is evaluated based on several key metrics, including ionic conductivity, the electrochemical stability window (ESW), and its performance in battery cycling. The following tables summarize the quantitative data for ZnCl₂ hydrate solutions and compare them with other common aqueous and non-aqueous electrolytes used in zinc-ion systems.
| Electrolyte System | Concentration (mol/kg or m) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V) | Reference |
| Zinc Chloride Hydrate | 5 m | Higher than 30m | 1.6 | [5] |
| 7.6 m | ~10 (at 25°C) | Not Specified | [6] | |
| 30 m | Lower than 5m | 2.3 | [5] | |
| Zinc Sulfate (Aqueous) | 3 M | Not Specified | ~1.23 (Conventional Aqueous) | [1][2] |
| Zinc Trifluoromethanesulfonate (Zn(TFSI)₂) (Aqueous) | Not Specified | High | High | [2] |
| Zinc Chloride/Ethylene Glycol (DES) | 1:4 Molar Ratio | Lower than aqueous | Wide | [7][8] |
| Zinc Chloride/Acetamide (DES) | 1:3 Molar Ratio | Not Specified | Not Specified | [9] |
Table 1. Comparison of Ionic Conductivity and Electrochemical Stability Window. Highly concentrated ZnCl₂ solutions exhibit a wider electrochemical stability window compared to more dilute solutions and conventional aqueous electrolytes.[2][5] While deep eutectic solvents (DESs) offer a potentially wider stability window, their ionic conductivity is generally lower than their aqueous counterparts.[7][8]
| Electrolyte System | Cell Type | Current Density | Cycling Stability | Coulombic Efficiency (%) | Reference |
| 30 m ZnCl₂ Hydrate | Zn | Zn Symmetric Cell | 0.2 mA/cm² | Stable for over 600 hours | |
| 5 m ZnCl₂ Hydrate | Zn | Zn Symmetric Cell | 0.2 mA/cm² | Overpotential increased by 4 times over 580 hours | |
| 30 m ZnCl₂ Hydrate | Asymmetric Zn | Zn Cell | Not Specified | Not Specified | |
| ZnCl₂/Ethylene Glycol (DES) | Zn | Zn Symmetric Cell | 0.2 mA/cm² | Stable for 300 hours | |
| Conventional Aqueous Electrolyte | Zn | Zn Symmetric Cell | Not Specified | Shorter cycling life than DES | |
| ZnCl₂/Acetamide/Water | Zn | Phenazine Full Cell | Not Specified | Stable for over 10,000 cycles |
Table 2. Comparison of Galvanostatic Cycling Performance. The high concentration of the 30 m ZnCl₂ "water-in-salt" electrolyte significantly improves the cycling stability and Coulombic efficiency of the zinc anode by suppressing dendrite formation and side reactions.[5] Deep eutectic solvents also demonstrate enhanced cycling stability compared to conventional aqueous electrolytes.[7][8] The addition of water to a DES system can further improve performance.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate comparison of electrolyte performance. The following are methodologies for key electrochemical experiments.
Preparation of Zinc Chloride Hydrate Electrolyte (30 m)
-
Materials : Anhydrous Zinc Chloride (ZnCl₂), Deionized water.
-
Procedure :
-
Weigh the appropriate amount of anhydrous ZnCl₂ to achieve a 30 molal (m) concentration. A 30 m solution contains 30 moles of ZnCl₂ per 1 kg of water.
-
Gradually add the ZnCl₂ to the deionized water while stirring continuously. The dissolution process is exothermic.
-
Continue stirring until the ZnCl₂ is completely dissolved and the solution becomes clear.
-
Allow the solution to cool to room temperature before use.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the electrochemical stability window of the electrolyte.
-
Cell Assembly : A three-electrode setup is typically used, consisting of a working electrode (e.g., Titanium foil), a counter electrode (e.g., activated carbon), and a reference electrode (e.g., Ag/AgCl).[5]
-
Electrolyte : The prepared zinc chloride hydrate solution.
-
Parameters :
-
Scan Rate : A slow scan rate, for example, 0.2 mV/s, is used to identify the oxidation and reduction limits of the electrolyte.[5]
-
Potential Range : The potential is swept from the open-circuit potential towards both cathodic and anodic limits until a significant increase in current is observed, indicating the breakdown of the electrolyte.
-
-
Data Analysis : The electrochemical stability window is determined by the potential difference between the onset of the anodic and cathodic reactions.[5]
Galvanostatic Cycling of Symmetric Cells
This experiment evaluates the stripping and plating performance of the zinc anode in the electrolyte.
-
Cell Assembly : A symmetric cell is assembled with two identical zinc metal electrodes separated by a separator soaked in the electrolyte.
-
Parameters :
-
Data Analysis : The voltage profile over time is monitored. A stable voltage profile with low overpotential indicates good cycling performance.[5] The total cycling time before a significant increase in overpotential or cell failure is recorded as the cycling stability.
Visualizing Electrochemical Processes
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the relationships between different components in the electrochemical analysis.
Caption: Workflow for Electrochemical Analysis.
References
- 1. Aqueous electrolyte additives for zinc-ion batteries [ijemnet.com]
- 2. mdpi.com [mdpi.com]
- 3. Advanced electrolytes for high-performance aqueous zinc-ion batteries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Zn-Based Deep Eutectic Solvent as the Stabilizing Electrolyte for Zn Metal Anode in Rechargeable Aqueous Batteries [frontiersin.org]
- 8. Zn-Based Deep Eutectic Solvent as the Stabilizing Electrolyte for Zn Metal Anode in Rechargeable Aqueous Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Lewis Acidity of Zinc Chloride and its Hydrates
For researchers, scientists, and drug development professionals, the choice of a suitable Lewis acid is critical for optimizing chemical reactions, from catalysis to synthesis. Zinc chloride (ZnCl₂), a versatile and economical Lewis acid, is available in its anhydrous form and as various hydrates. This guide provides a comparative analysis of the Lewis acidity of these different forms, supported by established experimental methodologies.
Understanding Lewis Acidity in Zinc Chloride Hydrates
The Lewis acidity of zinc chloride stems from the electron-deficient nature of the zinc(II) ion, which can accept electron pairs from Lewis bases. In the anhydrous form, the zinc center is more exposed and thus exhibits its strongest Lewis acidity.
When water molecules are incorporated into the crystal structure to form hydrates (e.g., ZnCl₂·H₂O, ZnCl₂·2.5H₂O, ZnCl₂·3H₂O, ZnCl₂·4H₂O), these water molecules act as Lewis bases, donating electron density from their oxygen atoms to the zinc center. This coordination of water molecules partially satisfies the electron deficiency of the zinc ion, thereby reducing its ability to accept electrons from other bases. Consequently, the Lewis acidity of zinc chloride is expected to decrease as the degree of hydration increases.
This relationship can be represented as follows:
Quantitative Comparison of Lewis Acidity
The Gutmann-Beckett method is a widely accepted experimental technique for quantifying the Lewis acidity of a substance by determining its Acceptor Number (AN).[1] This method utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[1][2] A larger downfield shift in the ³¹P NMR signal of Et₃PO indicates a stronger interaction with the Lewis acid, corresponding to a higher Acceptor Number and greater Lewis acidity.[1]
While specific experimental AN values for the various hydrates of zinc chloride are not available, the expected trend is a decrease in the Acceptor Number with increasing hydration. The following table illustrates this expected trend.
| Compound | Formula | Degree of Hydration (n) | Expected Gutmann-Beckett Acceptor Number (AN) Trend |
| Anhydrous Zinc Chloride | ZnCl₂ | 0 | Highest |
| Zinc Chloride Monohydrate | ZnCl₂·H₂O | 1 | Lower |
| Zinc Chloride Hemihydrate | ZnCl₂·1.5H₂O | 1.5 | ↓ |
| Zinc Chloride Dihydrate | ZnCl₂·2H₂O | 2 | ↓ |
| Zinc Chloride Trihydrate | ZnCl₂·3H₂O | 3 | ↓ |
| Zinc Chloride Tetrahydrate | ZnCl₂·4H₂O | 4 | Lowest |
Note: The trend presented in the table is based on theoretical principles and awaits experimental verification.
Experimental Protocol: The Gutmann-Beckett Method
The following is a detailed protocol for determining the Acceptor Number of a Lewis acid, such as a zinc chloride hydrate.
Objective: To quantitatively measure the Lewis acidity of different zinc chloride hydrates by determining their Gutmann-Beckett Acceptor Number (AN).
Materials:
-
Anhydrous Zinc Chloride and its various hydrates
-
Triethylphosphine oxide (Et₃PO)
-
A suitable deuterated, weakly coordinating solvent (e.g., dichloromethane-d₂, CD₂Cl₂)
-
NMR tubes
-
High-resolution NMR spectrometer with a phosphorus probe
Procedure:
-
Preparation of the Reference Solution: A dilute solution (e.g., 0.1 M) of Et₃PO is prepared in the chosen deuterated solvent.
-
Recording the Reference Spectrum: The ³¹P NMR spectrum of the Et₃PO solution is recorded. The chemical shift (δ) of the free Et₃PO serves as the reference value (δ_ref). This value is typically around +41.0 ppm for Et₃PO in a non-coordinating solvent like hexane (B92381).[1]
-
Preparation of the Sample Solution: An equimolar amount of the zinc chloride compound (anhydrous or a specific hydrate) is added to the reference solution in the NMR tube. The mixture is agitated to ensure complete dissolution and complexation.
-
Recording the Sample Spectrum: The ³¹P NMR spectrum of the mixture is recorded. The new chemical shift (δ_sample) corresponds to the Et₃PO-ZnCl₂ adduct.
-
Calculation of the Acceptor Number (AN): The Acceptor Number is calculated using the established formula:[1]
AN = 2.21 × (δ_sample - δ_ref)
Where δ_ref is the chemical shift of Et₃PO in hexane (41.0 ppm).
The experimental workflow is depicted in the following diagram:
Conclusion
References
A Comparative Guide to the Catalytic Performance of Zinc Chloride Hydrate Versus Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of a catalyst is pivotal, influencing reaction efficiency, selectivity, and environmental impact. Zinc chloride (ZnCl₂), particularly in its hydrated form, has long been a staple Lewis acid catalyst in a variety of organic transformations due to its accessibility and effectiveness. However, the relentless pursuit of greener, more efficient, and selective chemical processes has spurred the development of novel catalytic systems. This guide provides an objective comparison of the performance of zinc chloride hydrate (B1144303) against several innovative catalysts in key organic reactions, supported by experimental data.
Knoevenagel Condensation: A Classic Carbon-Carbon Bond Formation
The Knoevenagel condensation, a fundamental reaction for forming carbon-carbon bonds, serves as an excellent benchmark for comparing catalyst efficacy. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound.
Performance Comparison
The following table summarizes the performance of zinc chloride against novel catalysts in the Knoevenagel condensation.
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) * | Benzaldehyde | Malononitrile | None | Room Temp. | 20 min | 95 | [1][2] |
| Boric Acid | 4-Chlorobenzaldehyde | Malononitrile | Aq. Ethanol | Room Temp. | - | High | [3] |
| 1CaO–1.5MgO (BMO-1) | Benzaldehyde | Malononitrile | Water | Room Temp. | - | High | [4] |
Note: The referenced studies for Zinc Chloride in Knoevenagel condensation often use anhydrous ZnCl2. However, given the hygroscopic nature of ZnCl2, the presence of hydrate forms is common unless rigorously dried.
Experimental Protocols
General Procedure for Knoevenagel Condensation with Zinc Chloride: A mixture of the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and zinc chloride (0.1 mmol) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[1][2]
General Procedure for Knoevenagel Condensation with 1CaO–1.5MgO (BMO-1): In a round-bottom flask, the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) are mixed in 5 mL of distilled water with stirring at room temperature. To this mixture, 0.05 g of the BMO-1 catalyst is added. The reaction is monitored by TLC. After completion, the solid product and catalyst are filtered and washed with water.[4]
Reaction Mechanism
The following diagram illustrates a plausible mechanism for the zinc-catalyzed Knoevenagel condensation. The zinc ion acts as a Lewis acid, activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.
Caption: Plausible mechanism for the ZnCl₂-catalyzed Knoevenagel condensation.
Friedel-Crafts Acylation: A Gateway to Aryl Ketones
Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. Zinc chloride has traditionally been used as a catalyst for this transformation.
Performance Comparison
The table below compares the performance of zinc chloride with other Lewis acids and solid acid catalysts in the Friedel-Crafts acylation.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [5] |
| AlCl₃ | Toluene (B28343) | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | [5][6] |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [5] |
| ZnO | Anisole | Benzoyl Chloride | Solvent-free | RT | <5 min | 98 | [5] |
| H-Beta Zeolite | Anisole | Acetic Anhydride | Acetic Acid | 120 | 2 hours | - | [5] |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation with Zinc Powder (precursor to in situ ZnCl₂): A mixture of the aromatic compound (e.g., benzene, 1 mmol) and the acylating agent (e.g., acetyl chloride, 1.2 mmol) is subjected to microwave irradiation (300 W) in the presence of zinc powder (1 mmol) in a solvent-free condition. After the reaction, the product is extracted with ether and purified by column chromatography.[7][8]
General Procedure for Friedel-Crafts Acylation with AlCl₃: In a dry round-bottom flask under an inert atmosphere, anhydrous AlCl₃ (0.0275 mol) is suspended in methylene chloride (8 mL) and cooled to 0°C. A solution of acetyl chloride (0.0275 mol) in methylene chloride (5 mL) is added dropwise. Subsequently, a solution of toluene (0.025 mol) in methylene chloride (5 mL) is added dropwise. The reaction is stirred at room temperature for 30 minutes. The reaction is quenched by pouring it into a mixture of ice and concentrated HCl. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the product.[5][6]
Experimental Workflow
The following diagram outlines a typical workflow for comparing the performance of different catalysts in a Friedel-Crafts acylation reaction.
Caption: Workflow for comparing Friedel-Crafts acylation catalysts.
Conversion of Cellulose (B213188) to 5-Hydroxymethylfurfural (B1680220) (HMF)
The conversion of biomass-derived cellulose into valuable platform chemicals like 5-hydroxymethylfurfural (HMF) is a critical area of green chemistry. Zinc chloride hydrate has been shown to be an effective catalyst for this transformation.
Performance Comparison
This table presents a comparison of zinc chloride hydrate with novel catalytic systems for the conversion of cellulose to HMF.
| Catalyst | Cellulose Source | Solvent/Medium | Temperature (°C) | Time | HMF Yield (%) | Reference |
| ZnCl₂·nH₂O | Cellulose | Concentrated ZnCl₂ aq. | 150 | 1 hour | 69.5 | [9] |
| ZnCl₂·4H₂O–LiCl·3H₂O | Cellulose | Molten Salt Hydrate | 160 | 90 min | 44.1 | [10][11] |
| Cobalt-phosphonate network (Co318) | Microcrystalline Cellulose | - | - | - | 33 | [12] |
| Amberlyst-15 / HZSM-5 (in ZnCl₂ solution) | Cellulose | Concentrated ZnCl₂ aq. | 90 | 2 hours | >40 | [11][13][14] |
| RuCl₃ | Microcrystalline Cellulose | NaCl aq./Butanol | - | - | 83.3 | [15] |
Experimental Protocols
General Procedure for Cellulose Conversion using ZnCl₂·nH₂O: Cellulose is added to a concentrated aqueous solution of zinc chloride. The mixture is heated to the desired temperature (e.g., 150°C) for a specified time (e.g., 1 hour) with stirring. After the reaction, the mixture is cooled, and the HMF is extracted and quantified.[9]
General Procedure for Cellulose Depolymerization using Solid Acid Catalysts in ZnCl₂ Hydrate: In a typical experiment, 0.05 g of cellulose is mixed with 0.05 g of a solid acid catalyst (e.g., Amberlyst-15) in a solution containing 2.5 g of ZnCl₂ with a specific water molar ratio. The mixture is heated at 90°C for 2 hours. After the reaction, the mixture is cooled, the catalyst is separated by centrifugation, and the hydrolysate is analyzed for product yields.[11]
Signaling Pathway: Cellulose to HMF
The conversion of cellulose to HMF is a multi-step process involving hydrolysis, isomerization, and dehydration. The Lewis and Brønsted acidity of the catalytic system plays a crucial role in each step.
Caption: Simplified pathway for the conversion of cellulose to HMF.
Conclusion
While zinc chloride hydrate remains a versatile and cost-effective catalyst, this guide highlights the significant advancements made in developing novel catalytic systems with improved performance and greener profiles. For Knoevenagel condensations, solid base catalysts like CaO-MgO offer high yields in water at room temperature. In Friedel-Crafts acylations, solid acids such as ZnO and zeolites provide advantages in terms of reusability and milder reaction conditions. For the increasingly important conversion of biomass, novel catalysts like metal-organic frameworks and functionalized solid acids, often used in conjunction with ionic liquids or molten salt hydrates, are paving the way for more efficient and sustainable production of platform chemicals. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including substrate scope, desired selectivity, and process scalability, with a growing emphasis on sustainable and environmentally benign methodologies.
References
- 1. lookchem.com [lookchem.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient conversion of cellulose to 5-hydroxymethylfurfural catalyzed by a cobalt-phosphonate catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. research.wur.nl [research.wur.nl]
- 14. proquest.com [proquest.com]
- 15. Sustainable Approaches to Selective Conversion of Cellulose Into 5-Hydroxymethylfurfural Promoted by Heterogeneous Acid Catalysts: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zinc Chloride Hydrate: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of zinc chloride hydrate (B1144303), this guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and the protection of the environment.
Zinc chloride hydrate, a commonly used reagent in various research and development applications, is a corrosive and environmentally hazardous substance.[1][2][3] Improper disposal can lead to severe skin burns, eye damage, and long-term adverse effects on aquatic ecosystems.[1][2][3][4] Adherence to strict disposal protocols is therefore paramount. This guide outlines the necessary procedures for the safe handling and disposal of zinc chloride hydrate waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with zinc chloride hydrate. It is classified as a hazardous substance that is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling zinc chloride hydrate, including:
-
A lab coat or chemical-resistant apron[7]
-
Closed-toe shoes
Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[4][7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and disposal of zinc chloride hydrate. It is important to note that drain disposal limits are highly dependent on local regulations.
| Parameter | Value | Reference |
| Occupational Exposure Limits (Zinc Chloride Fume) | ||
| OSHA PEL (8-hr TWA) | 1 mg/m³ | [3][6] |
| NIOSH REL (10-hr TWA) | 1 mg/m³ | [3][6] |
| NIOSH STEL (15-min) | 2 mg/m³ | [3][6] |
| ACGIH TLV (8-hr TWA) | 1 mg/m³ | [3] |
| ACGIH STEL | 2 mg/m³ | [3] |
| IDLH | 50 mg/m³ | [6] |
| Drain Disposal | ||
| pH Range for Neutralized Waste | 5.5 - 9.0 | [8] |
| Concentration Limits | Must be in accordance with local sewage treatment plant regulations. Contact your institution's Environmental Health & Safety (EH&S) office for specific guidance. | [8] |
Disposal Procedures
There are three primary methods for the proper disposal of zinc chloride hydrate waste. The choice of method will depend on the quantity of waste, laboratory capabilities, and institutional and local regulations.
Hazardous Waste Facility Disposal
The most straightforward and recommended method for disposing of zinc chloride hydrate is to treat it as hazardous waste and send it to a licensed disposal facility.[7][9]
Procedure:
-
Containerization: Place the zinc chloride hydrate waste in a clearly labeled, leak-proof container.[7] The original container is often the best choice.[6]
-
Labeling: The label must clearly identify the contents as "Hazardous Waste: Zinc Chloride Hydrate" and include the appropriate hazard pictograms (e.g., corrosive, environmental hazard).[7]
-
Storage: Store the sealed container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's authorized hazardous waste disposal service.
Neutralization
For small quantities of zinc chloride hydrate solutions, neutralization can be a viable option to render the waste less hazardous before disposal. This process must be performed with extreme caution due to the exothermic nature of the reaction.
Experimental Protocol for Neutralization:
This protocol provides a general guideline for the neutralization of aqueous zinc chloride hydrate waste.
Materials:
-
Zinc chloride hydrate waste solution
-
Sodium carbonate (soda ash) or sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Large beaker (at least twice the volume of the waste solution)
-
Appropriate PPE (safety goggles, face shield, gloves, lab coat)
Procedure:
-
Preparation: Work within a chemical fume hood. Place the beaker containing the zinc chloride hydrate waste on the stir plate and begin gentle stirring.
-
Dilution: If the waste is concentrated, slowly dilute it with water to better control the reaction temperature.
-
Slow Addition of Base: Carefully and slowly add small increments of the neutralizing agent (sodium carbonate or sodium hydroxide solution) to the stirring zinc chloride solution.[7]
-
Monitor pH: After each addition, monitor the pH of the solution using pH paper or a pH meter.[7] The target pH range for disposal is typically between 5.5 and 9.0, but you must confirm the acceptable range with your local wastewater authority.[8]
-
Control Temperature: Be aware that the neutralization reaction is exothermic and can generate heat. If the solution becomes too warm, pause the addition of the base and allow it to cool.
-
Final pH Adjustment: Continue adding the base in small portions until the desired neutral pH is achieved and remains stable.
-
Disposal of Neutralized Solution: Once neutralized, the resulting solution may be permissible for drain disposal, provided it meets local regulations and does not contain other hazardous materials.[7] Always flush with a large volume of water (at least 100 times the volume of the neutralized solution).[10] If drain disposal is not permitted, the neutralized solution should be collected and disposed of as hazardous waste.
Professional Disposal Services
For large quantities of zinc chloride hydrate waste or if your facility is not equipped for neutralization, enlisting a professional hazardous waste disposal service is the safest and most compliant option.[7] These companies have the expertise and equipment to handle and transport hazardous materials according to all regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of zinc chloride hydrate waste.
Caption: Decision workflow for zinc chloride hydrate disposal.
Conclusion
The proper disposal of zinc chloride hydrate is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers, scientists, and drug development professionals can ensure that this hazardous material is managed in a way that minimizes risk to both human health and the environment. Always consult your institution's specific safety protocols and local regulations before proceeding with any disposal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - proper disposal of ZnCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. nj.gov [nj.gov]
- 4. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 5. Disposal Measures for Zinc Chloride [coastalzinc.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 9. nj.gov [nj.gov]
- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Essential Guide to Handling Zinc Chloride, Hydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of zinc chloride, hydrate (B1144303). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling zinc chloride, hydrate, a comprehensive PPE strategy is mandatory to prevent contact and exposure.[1][2] Zinc chloride is corrosive and can cause severe skin burns and eye damage.[3][4]
-
Eye and Face Protection: Tightly fitting safety goggles are required.[5] A face shield should also be worn to provide additional protection.[6][7]
-
Hand Protection: Chemical-resistant, impervious gloves are essential.[1][7] Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended, offering a breakthrough time of approximately 480 minutes.[5] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6]
-
Skin and Body Protection: A complete chemical-resistant suit is recommended to protect against skin contact.[5] At a minimum, a lab coat or apron and long-sleeved clothing should be worn.[1][7]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be necessary.[1] However, if dust or aerosols are generated, or if ventilation is insufficient, a full-face particle respirator or a supplied-air respirator should be used.[1][6] A gas mask is recommended when there is a possibility of exposure to dust.[2]
Workplace Exposure Limits
Monitoring the concentration of zinc chloride fumes in the work environment is crucial. The following occupational exposure limits should be strictly observed:
| Agency | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) | IDLH (Immediately Dangerous to Life or Health) |
| OSHA (PEL) | 1 mg/m³ (8-hour workshift)[3] | - | 50 mg/m³[5] |
| NIOSH (REL) | 1 mg/m³ (10-hour workshift)[3] | 2 mg/m³ (15-minute period)[3] | 50 mg/m³[5] |
| ACGIH (TLV) | 1 mg/m³ (8-hour workshift)[3] | 2 mg/m³[3] | - |
| Safe Work Australia | 1 mg/m³[5] | 2 mg/m³[5] | - |
| New Zealand Workplace Exposure Standard | 1 mg/m³[5] | 2 mg/m³[5] | - |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risks.
3.1. Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Hygroscopic Nature: This compound is hygroscopic; therefore, it should be handled under nitrogen and protected from moisture.[5]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly as specified in Section 1.
-
Avoid Dust Generation: Handle the material carefully to avoid creating dust.[5][8] Do not breathe in any dust or mists that may be generated.[5][9]
-
Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is handled or stored.[4][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10] Store it locked up and away from incompatible materials such as strong oxidizing agents and bases.[5][11]
3.2. Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
PPE: Responders must wear appropriate PPE, including respiratory protection.[8]
-
Containment: Prevent the spill from entering drains or waterways.[5][8]
-
Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[8] Avoid actions that could generate dust.[8]
-
Decontamination: After the spill has been cleaned up, decontaminate the area.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
4.1. Waste Collection and Storage
-
Collect waste zinc chloride in a designated, sealed, and clearly labeled container.[12]
-
Store the waste container in a secure area away from incompatible materials.
4.2. Disposal Methods
-
Hazardous Waste Facility: The primary and recommended method of disposal is to take the sealed container to a designated hazardous waste facility.[12] These facilities are equipped to handle and process such materials in compliance with environmental regulations.[12]
-
Neutralization: Neutralization can be an effective disposal method but should only be performed by trained professionals in a controlled environment.[12] This process involves carefully mixing the zinc chloride with a base, such as sodium hydroxide (B78521) or sodium carbonate, to form a less hazardous substance.[12] The pH must be continuously monitored until a neutral range is achieved.[12] Local regulations must be consulted to determine if the neutralized solution can be disposed of as regular waste.[12]
-
Professional Disposal Services: Engaging a professional hazardous waste disposal service is another safe and compliant option.[12] These services have the expertise and equipment to manage the disposal process correctly.[12]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-30 minutes, making sure to rinse under the eyelids.[3][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin with large amounts of water for at least 15 minutes.[3][5] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[4][5] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water.[5][9] Do NOT induce vomiting.[5] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. camachem.com [camachem.com]
- 2. Disposal Measures for Zinc Chloride [coastalzinc.com]
- 3. nj.gov [nj.gov]
- 4. valudor.com [valudor.com]
- 5. redox.com [redox.com]
- 6. ecplabchem.co.nz [ecplabchem.co.nz]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
